molecular formula C10H16 B196018 Adamantane CAS No. 281-23-2

Adamantane

Número de catálogo: B196018
Número CAS: 281-23-2
Peso molecular: 136.23 g/mol
Clave InChI: ORILYTVJVMAKLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adamantane is a tricyclic hydrocarbon with a unique, rigid, diamond-like cage structure, making it a highly valuable scaffold in scientific research . Its exceptional stability and lipophilicity are key properties exploited in medicinal chemistry, where it serves as a core structure for developing novel bioactive molecules . Recent studies highlight its application in synthesizing this compound-linked heterocycles with potential biological activities, and its role in enhancing the properties of drug candidates for conditions such as diabetes and Alzheimer's disease . Beyond pharmaceuticals, this compound's defined diamondoid structure makes it a molecule of interest in materials science for the development of advanced polymers, thermally stable lubricants, and molecular building blocks for nanotechnology . Research into its antiviral mechanisms is also a significant area of investigation. Although its classical use in influenza antivirals is limited by resistance, recent in vitro and preclinical studies explore its potential repurposing against other viruses, with proposed mechanisms including the inhibition of viral ion channels and modulation of host cell pathways . Furthermore, biocatalytic approaches using specialized microorganisms and enzymes are being developed to achieve regioselective functionalization of the this compound backbone, offering environmentally friendly routes to novel derivatives . The compound's versatility continues to stimulate research across diverse fields, including organic synthesis, chemical biology, and the development of drug delivery systems .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORILYTVJVMAKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022017
Record name Adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Adamantane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19552
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

281-23-2
Record name Adamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADAMANTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[3.3.1.13,7]decane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADAMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Adamantane: A Technical Retrospective on the Seminal Work of Landa and Macháček

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the pioneering discovery of adamantane, detailing the inferred experimental protocols and physicochemical characterizations from the foundational 1933 publication.

Introduction

In 1933, the landscape of organic chemistry was forever altered with the discovery of a remarkably stable and structurally unique hydrocarbon, this compound. This seminal work, accomplished by the Czechoslovakian chemists Stanislav Landa and Vratislav Macháček, involved the isolation of this novel compound from petroleum sourced from the Hodonín oil fields.[1] Their findings, published in the Collection of Czechoslovak Chemical Communications, laid the groundwork for the field of diamondoid chemistry and have since had a profound impact on various scientific disciplines, including materials science and drug discovery. This technical guide provides a detailed overview of their discovery, including a reconstruction of the experimental methodologies, a summary of the quantitative data, and a logical workflow of their pioneering research.

Historical Context

Prior to its physical isolation, the theoretical existence of a tricyclic C10H16 hydrocarbon with a diamond-like structure had been a subject of speculation. It was the meticulous work of Landa and Macháček, however, that brought this molecule from the realm of hypothesis to tangible reality. Their investigation into the composition of Hodonín petroleum led to the identification of a crystalline substance with unusual properties, which they aptly named "this compound" due to its structural similarity to diamond.[2][3]

Experimental Protocols

Isolation of this compound from Hodonín Petroleum

The initial step in Landa and Macháček's work was the fractional distillation of crude petroleum from Hodonín. This process separates the crude oil into fractions based on the boiling points of its components. This compound, having a relatively high boiling point for its molecular weight, would have been concentrated in the higher-boiling fractions.

Detailed Methodologies:

  • Fractional Distillation:

    • Crude petroleum from the Hodonín oil fields was subjected to fractional distillation.

    • The fraction boiling between 190°C and 200°C was collected. This temperature range was likely determined through systematic investigation of various fractions for crystalline components.

  • Initial Purification:

    • The collected fraction was likely cooled to induce crystallization of the solid components.

    • The solid material was then separated from the liquid oil, possibly through filtration or decantation.

  • Further Purification by Sublimation:

    • The crude solid isolate was further purified by sublimation. This technique takes advantage of this compound's ability to transition directly from a solid to a gas phase, leaving behind non-volatile impurities.

    • The sublimed crystals would have been collected, yielding a purer form of this compound.

  • Recrystallization:

    • A final purification step would have involved recrystallization from a suitable solvent, such as ethanol (B145695) or acetone. This process would remove any remaining soluble impurities, resulting in the highly pure, crystalline this compound used for characterization.

Quantitative Data

The original publication by Landa and Macháček is noted for being one of the first to isolate this compound, albeit in very small quantities. The natural abundance of this compound in most petroleum sources is exceedingly low, estimated to be around 0.0004%.[4] While the precise yield obtained by Landa and Macháček is not detailed in readily available sources, it is understood to have been in the milligram range.

ParameterValueSource
Natural Abundance in Petroleum ~0.0004%[4]
Elemental Composition C: 88.16%, H: 11.84% (Calculated for C10H16)Theoretical
Molecular Weight 136.23 g/mol Theoretical

Note: The elemental composition and molecular weight are theoretical values for C10H16, which would have been confirmed by Landa and Macháček through combustion analysis, a standard technique at the time.

Physicochemical Properties

Landa and Macháček were the first to characterize the physical properties of this compound, which were instrumental in identifying it as a new, unique compound.

PropertyValue
Appearance White, crystalline solid with a camphor-like odor[2]
Melting Point 269-271 °C (in a sealed tube)
Boiling Point Sublimes readily at atmospheric pressure
Solubility Sparingly soluble in organic solvents, insoluble in water

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow Experimental Workflow for the Isolation of this compound cluster_0 Source Material cluster_1 Separation and Purification cluster_2 Analysis and Characterization cluster_3 Product Crude Petroleum (Hodonin) Crude Petroleum (Hodonin) Fractional Distillation Fractional Distillation Crude Petroleum (Hodonin)->Fractional Distillation Isolation of Solid Fraction Isolation of Solid Fraction Fractional Distillation->Isolation of Solid Fraction Sublimation Sublimation Isolation of Solid Fraction->Sublimation Recrystallization Recrystallization Sublimation->Recrystallization Pure this compound (C10H16) Pure this compound (C10H16) Recrystallization->Pure this compound (C10H16) Elemental Analysis Elemental Analysis Melting Point Determination Melting Point Determination Boiling Point/Sublimation Behavior Boiling Point/Sublimation Behavior Pure this compound (C10H16)->Elemental Analysis Pure this compound (C10H16)->Melting Point Determination Pure this compound (C10H16)->Boiling Point/Sublimation Behavior

Caption: A diagram illustrating the sequential steps for isolating and purifying this compound.

Logical Relationship in the Discovery Process

logical_relationship Logical Framework of this compound's Discovery Observation Observation of crystalline solid in Hodonin petroleum Hypothesis Hypothesis: A novel, stable hydrocarbon exists Observation->Hypothesis Experimentation Experimentation: Isolation and Purification Hypothesis->Experimentation Characterization Characterization: Physicochemical properties Experimentation->Characterization Conclusion Conclusion: Discovery of This compound (C10H16) Characterization->Conclusion

Conclusion

The discovery of this compound by Landa and Macháček was a landmark achievement in organic chemistry. Their meticulous experimental work, though challenging to fully reconstruct from available records, demonstrates a logical and systematic approach to the isolation and characterization of a novel natural product. The unique properties of this compound, first unveiled in their 1933 publication, have since inspired decades of research into the synthesis and application of diamondoid compounds, leading to significant advancements in fields ranging from polymer chemistry to the development of new therapeutic agents. This technical guide serves as a testament to their pioneering work and provides a foundational understanding for today's researchers and scientists.

References

The First Synthesis of Adamantane: A Technical Review of Vladimir Prelog's 1941 Achievement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the first successful synthesis of adamantane, accomplished by Vladimir Prelog and R. Seiwerth in 1941. This compound, the simplest diamondoid, is a rigid, strain-free molecule with a unique cage-like structure that has since become a crucial building block in medicinal chemistry and materials science. Prelog's pioneering work, starting from Meerwein's ester, laid the foundation for the exploration of polyhedral organic compounds. While the overall yield was low, the synthesis was a landmark achievement in organic chemistry, demonstrating a multi-step pathway to a complex, naturally occurring hydrocarbon.[1][2][3][4][5] This document details the experimental protocols, quantitative data, and the logical workflow of this historic synthesis.

Quantitative Data Summary

The multi-step synthesis of this compound by Prelog was characterized by modest yields in several key transformations, culminating in a very low overall yield.[2][3] The reported yields for each step and the final product vary slightly across different historical accounts. The following table summarizes the quantitative data gathered from available resources.

StepTransformationReagentsTemperature (°C)Duration (h)Yield (%)
1Hydrolysis and DecarboxylationBa(OH)₂, H₂O105189
2Thermal DecarboxylationHeat246-69
3MethylenationNaOMe, CH₂Br₂120925
4Ketal HydrolysisHCl, AcOHReflux1.5100
5Wolff-Kishner ReductionNaOMe, NH₂NH₂·H₂O195-200952
6DecarboxylationCu(Bronze)400-2.4
Overall Meerwein's Ester to this compound ~0.16 - 1.5 [1][2][3][6]

Experimental Protocols

The following are the detailed methodologies for the key experiments in Prelog's 1941 synthesis of this compound, based on the reaction scheme reported.[7]

Step 1: Saponification and Decarboxylation of Meerwein's Ester

  • Objective: To hydrolyze the four ester groups of Meerwein's ester and effect the first decarboxylation.

  • Procedure: Meerwein's ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione) is treated with an aqueous solution of barium hydroxide (B78521) (Ba(OH)₂). The reaction mixture is heated to 105 °C for 60 minutes. This step results in the saponification of the ester groups to carboxylates, followed by decarboxylation to yield the corresponding dicarboxylic acid. The product is isolated with an 89% yield.[7]

Step 2: Thermal Decarboxylation

  • Objective: To remove a second carboxyl group through heating.

  • Procedure: The dicarboxylic acid obtained from the previous step is subjected to thermal decarboxylation at 246 °C. This process drives off a molecule of carbon dioxide, leading to a monocarboxylic acid with a reported yield of 69%.[7]

Step 3: Methylenation

  • Objective: To introduce a methylene (B1212753) bridge, a key step in forming the this compound cage.

  • Procedure: The monocarboxylic acid is treated with sodium methoxide (B1231860) (NaOMe) and dibromomethane (B42720) (CH₂Br₂) in methanol. The reaction mixture is heated in a sealed vessel to 120 °C for 9 hours. This step, proceeding through an enolate alkylation mechanism, has a comparatively low yield of 25%.[7]

Step 4: Ketal Hydrolysis

  • Objective: To deprotect the carbonyl group.

  • Procedure: The product from the methylenation step is refluxed with hydrochloric acid (HCl) in acetic acid (AcOH) for 90 minutes. This acidic hydrolysis is reported to proceed with a quantitative (100%) yield.[7]

Step 5: Wolff-Kishner Reduction

  • Objective: To remove the carbonyl group and form a methylene group.

  • Procedure: The ketone is subjected to a Wolff-Kishner reduction. It is treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) and sodium methoxide (NaOMe) in methanol. The reaction is heated to 195-200 °C for 9 hours. This reduction yields the this compound dicarboxylic acid with a 52% yield.[7]

Step 6: Final Double Decarboxylation

  • Objective: To remove the final two carboxyl groups to yield this compound.

  • Procedure: The this compound dicarboxylic acid is heated with copper-bronze powder at 400 °C. This final, high-temperature decarboxylation step is inefficient, affording the final product, this compound, in a yield of just 2.4%.[7]

Synthetic Pathway

The logical flow of Prelog's synthesis is a multi-step process involving the sequential modification of functional groups to construct the this compound skeleton. The workflow begins with the bicyclic Meerwein's ester and proceeds through hydrolysis, decarboxylation, bridge formation, reduction, and a final decarboxylation to arrive at the target tricyclic alkane.

Prelog_Adamantane_Synthesis A Meerwein's Ester B Dicarboxylic Acid Intermediate A->B 1. Ba(OH)₂, H₂O (89%) C Monocarboxylic Acid Intermediate B->C 2. Heat (246°C) (69%) D Bridged Intermediate C->D 3. NaOMe, CH₂Br₂ (25%) E Keto-dicarboxylic Acid D->E 4. HCl, AcOH (100%) F This compound Dicarboxylic Acid E->F 5. Wolff-Kishner (52%) G This compound F->G 6. Cu(Bronze), 400°C (2.4%)

References

The Schleyer Synthesis of Adamantane from Dicyclopentadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a tricyclic alkane with a unique cage-like structure resembling a diamondoid, has captivated chemists since its discovery. Its rigid, lipophilic framework has become a valuable building block in medicinal chemistry and materials science. The practical synthesis of this compound was first achieved by Paul von Ragué Schleyer in 1957, in a groundbreaking Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene (B1210996).[1] This guide provides a comprehensive technical overview of Schleyer's synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The Schleyer synthesis of this compound from dicyclopentadiene (B1670491) is a two-step process. First, dicyclopentadiene is hydrogenated to form endo-tetrahydrodicyclopentadiene. This saturated intermediate is then subjected to a Lewis acid-catalyzed isomerization, which results in the formation of the highly stable this compound framework.

Experimental Protocols

The following protocols are based on the well-established procedure published in Organic Syntheses.[1]

Part A: Synthesis of endo-Tetrahydrodicyclopentadiene

This initial step involves the catalytic hydrogenation of dicyclopentadiene.

Materials and Equipment:

  • Purified dicyclopentadiene

  • Dry ether

  • Platinum oxide (Adam's catalyst)

  • Parr hydrogenation apparatus

  • Filtration apparatus

  • Distillation apparatus with a Vigreux column

Procedure:

  • A solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether containing 1.0 g of platinum oxide is prepared.

  • The solution is hydrogenated in a Parr apparatus under a hydrogen pressure of 50 p.s.i. The reaction is exothermic, and the uptake of 2 mole equivalents of hydrogen typically requires 4–6 hours.

  • Upon completion, the catalyst is removed by suction filtration.

  • The filtrate is distilled at atmospheric pressure through a 30-cm Vigreux column to remove the ether.

  • The distillation is continued to collect endo-tetrahydrodicyclopentadiene at a boiling point of 191–193°C. The yield is typically between 196–200 g (96.5–98.4%).[1]

Part B: Isomerization of endo-Tetrahydrodicyclopentadiene to this compound

This second step is the crucial Lewis acid-catalyzed rearrangement to the this compound cage structure.

Materials and Equipment:

  • endo-Tetrahydrodicyclopentadiene (from Part A)

  • Anhydrous aluminum chloride

  • 500-ml Erlenmeyer flask with a standard taper joint

  • Magnetic stirrer-hot plate

  • Air condenser

  • Petroleum ether (b.p. 30–60°C)

  • Chromatography-grade alumina

  • Dry Ice-acetone bath

Procedure:

  • In a 500-ml Erlenmeyer flask, 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar are placed.

  • An air condenser is fitted to the flask, and 40 g of anhydrous aluminum chloride is added.

  • The reaction mixture is stirred and heated to 150–180°C for 8–12 hours. During the reaction, aluminum chloride may sublime and should be pushed back into the reaction mixture.

  • After cooling, the reaction mixture separates into two layers. The upper brown layer containing the product is decanted from the lower black tarry layer.

  • The flask is rinsed with a total of 250 ml of petroleum ether, and the rinsings are combined with the decanted layer.

  • The petroleum ether suspension is warmed until all the this compound dissolves.

  • The solution is decolorized by adding 10 g of chromatography-grade alumina, followed by hot filtration.

  • The filtrate is concentrated to about 200 ml by distillation and then cooled in a Dry Ice-acetone bath to crystallize the this compound.

  • The solid this compound is collected by suction filtration, yielding 27–30 g (13.5–15.0%).[1] Additional product can be obtained from the mother liquor.

Quantitative Data Summary

The following tables summarize the quantitative data for the Schleyer synthesis of this compound and its variations.

Table 1: Synthesis of endo-Tetrahydrodicyclopentadiene

ParameterValueReference
Starting MaterialDicyclopentadiene[1]
CatalystPlatinum Oxide[1]
SolventDry Ether[1]
Hydrogen Pressure50 p.s.i.[1]
Reaction Time4–6 hours[1]
Product Boiling Point191–193°C[1]
Yield96.5–98.4%[1]

Table 2: Isomerization to this compound (Schleyer's Original Method)

ParameterValueReference
Starting Materialendo-Tetrahydrodicyclopentadiene[1]
CatalystAnhydrous Aluminum Chloride[1]
Temperature150–180°C[1]
Reaction Time8–12 hours[1]
Product Melting Point~255–260°C (crude), 268-270°C (recrystallized)[1]
Yield13.5–15.0%[1]

Table 3: Improved Yields with Different Catalysts

Catalyst SystemYieldReference
Aluminum chloride and hydrogen chloride (high pressure)30–40%[1]
Boron trifluoride-hydrogen fluoride (B91410) (under pressure)up to 30%[1]
AlCl₃ with cocatalyst (optimized conditions)65.64%[2]
Superacid catalysisup to 98%[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of Schleyer's this compound synthesis.

Schleyer_Adamantane_Synthesis cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Isomerization DCPD Dicyclopentadiene endo_THDCPD endo-Tetrahydrodicyclopentadiene DCPD->endo_THDCPD Hydrogenation H2_PtO2 H₂ / PtO₂ This compound This compound endo_THDCPD->this compound Isomerization AlCl3 AlCl₃ (Lewis Acid)

Caption: Workflow of Schleyer's this compound synthesis.

References

Physicochemical Properties of Adamantane and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a unique tricyclic hydrocarbon with a rigid, diamondoid structure, has garnered significant attention in medicinal chemistry and materials science. Its distinct physicochemical properties, including high lipophilicity, thermal stability, and a three-dimensional scaffold, make it a valuable building block for the design of therapeutic agents and advanced materials. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its key derivatives, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The unique cage-like structure of this compound imparts it with distinct physical and chemical characteristics. These properties are often transferred to its derivatives, influencing their pharmacokinetic and pharmacodynamic profiles.

This compound:

Pure this compound is a white, crystalline solid with a characteristic camphor-like odor.[1] It is practically insoluble in water but readily dissolves in nonpolar organic solvents such as hydrocarbons.[1][2] A notable feature of this compound is its unusually high melting point for a hydrocarbon of its molecular weight, and its ability to sublime even at room temperature.[1]

This compound Derivatives:

The introduction of functional groups onto the this compound scaffold significantly alters its physicochemical properties, enabling the fine-tuning of molecules for specific biological targets. Key derivatives include amantadine (B194251), rimantadine, and memantine, which have found applications as antiviral and neuroprotective drugs.[3][4] Other important derivatives used as synthetic intermediates or for materials science applications include 1-adamantanol, 2-adamantanone, and 1-adamantanecarboxylic acid.

The addition of the adamantyl group to a molecule generally increases its lipophilicity, which can enhance its ability to cross the blood-brain barrier.[5][6] This property is particularly valuable in the development of drugs targeting the central nervous system.[5]

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and a selection of its important derivatives.

Table 1: General and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compound C₁₀H₁₆136.23White crystalline solid[2]270 (sublimes)[1][2]Sublimes[1]
Amantadine C₁₀H₁₇N151.25White crystalline powder180-192[1]-
Rimantadine C₁₂H₂₁N179.30---
Memantine C₁₂H₂₁N179.30---
1-Adamantanol C₁₀H₁₆O152.23White crystalline powder[3]247 (sublimes)[7]-
2-Adamantanone C₁₀H₁₄O150.22---
1-Adamantanecarboxylic Acid C₁₁H₁₆O₂180.24---

Table 2: Solubility and Partitioning Properties

CompoundWater SolubilityOrganic Solvent SolubilitylogPpKa
This compound Practically insoluble[1][2]Soluble in nonpolar organic solvents (e.g., hexane, chloroform)[2]2.44-
Amantadine Freely soluble (as hydrochloride)[1]Soluble in ethanol, DMSO, dimethylformamide (as hydrochloride)[8]2.44[1]10.1 - 10.58[1][9]
Rimantadine ----
Memantine ----
1-Adamantanol Insoluble[7]Soluble in chloroform, methanol, ethanol[7]2.1[10]-
2-Adamantanone ----
1-Adamantanecarboxylic Acid ----

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and material characterization. The following are detailed methodologies for key experiments.

Protocol 1: Purification of this compound by Vacuum Sublimation

This compound's ability to sublime makes this a highly effective purification technique to separate it from non-volatile impurities.[1]

Materials:

  • Crude this compound

  • Sublimation apparatus (with a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Coolant (e.g., cold water)

Procedure:

  • Place the crude this compound at the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and evacuate the system.

  • Once a stable vacuum is achieved, circulate the coolant through the cold finger.

  • Gently heat the bottom of the apparatus. A temperature range of 80-120°C is a suitable starting point.[1]

  • This compound will sublime and deposit as pure crystals on the cold finger.

  • Continue the process until a sufficient amount of purified product has collected.

  • Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Carefully vent the system to atmospheric pressure.

  • Disassemble the apparatus and collect the purified this compound crystals from the cold finger.

Protocol 2: Determination of Melting Point for Subliming Compounds

Standard melting point determination can be challenging for compounds that sublime. A sealed capillary tube method is therefore employed.

Materials:

  • Purified this compound or derivative

  • Capillary tubes

  • Bunsen burner or flame source

  • Melting point apparatus

Procedure:

  • Seal one end of a capillary tube by rotating it in a flame.

  • Introduce a small amount of the finely powdered sample into the open end of the capillary tube.

  • Pack the sample down by tapping the sealed end on a hard surface. The sample height should be 2-3 mm.

  • Place the sealed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.[3]

Protocol 3: Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.[10]

Materials:

  • This compound derivative

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the this compound derivative in either water/buffer or n-octanol.

  • Add equal volumes of the n-octanol and aqueous phases to a separatory funnel or centrifuge tube.

  • Add a known amount of the stock solution to the two-phase system.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.

  • Carefully separate the two phases.

  • Determine the concentration of the this compound derivative in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Protocol 4: Determination of pKa by Potentiometric Titration

The pKa value, which describes the acidity or basicity of a compound, is critical for understanding its ionization state at different pH values. Potentiometric titration is a precise method for its determination.[11]

Materials:

  • This compound derivative (e.g., amantadine hydrochloride)

  • Standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH)

  • pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the this compound derivative and dissolve it in a known volume of deionized water.

  • Place the beaker on the stir plate and immerse the pH electrode in the solution.

  • Begin stirring the solution gently.

  • Add the titrant from the burette in small, known increments.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.[11]

Mandatory Visualizations

Signaling Pathway Diagrams

The biological activity of many this compound derivatives is a result of their interaction with specific cellular signaling pathways.

NMDA_Receptor_Antagonism Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_channel Ca²⁺ Channel (Open) NMDAR->Ca_channel Opens Ca_influx Excessive Ca²⁺ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Memantine Memantine Memantine->Ca_channel Blocks (Uncompetitive) M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome M2_channel M2 Proton Channel Viral_core Viral Core (Acidified) M2_channel->Viral_core Acidifies Uncoating Viral Uncoating & Replication Viral_core->Uncoating H_ions H_ions->M2_channel Influx Amantadine Amantadine Amantadine->M2_channel Blocks Amantadine_Synthesis_Workflow This compound This compound Bromination Bromination (Br₂) This compound->Bromination Bromothis compound 1-Bromothis compound Bromination->Bromothis compound Ritter_Reaction Ritter Reaction (CH₃CN, H₂SO₄) Bromothis compound->Ritter_Reaction Acetamido N-(1-adamantyl)acetamide Ritter_Reaction->Acetamido Hydrolysis Hydrolysis (NaOH) Acetamido->Hydrolysis Amantadine_base Amantadine (base) Hydrolysis->Amantadine_base Salt_Formation Salt Formation (HCl) Amantadine_base->Salt_Formation Amantadine_HCl Amantadine HCl Salt_Formation->Amantadine_HCl

References

Adamantane as a Cornerstone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, polycyclic hydrocarbon adamantane, with its unique diamondoid structure, has carved a significant niche in medicinal chemistry. Its distinct physicochemical properties—lipophilicity, three-dimensionality, and metabolic stability—have established it as a valuable building block in the design of therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of this compound's role in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and structure-activity relationships.

Physicochemical Properties and Pharmacokinetic Advantages

The this compound cage is a highly lipophilic and sterically demanding scaffold.[1] Its incorporation into a drug molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The rigid carbon framework protects adjacent functional groups from metabolic degradation, often leading to an increased plasma half-life.[1] Furthermore, the lipophilicity of the this compound moiety can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, a crucial attribute for central nervous system (CNS) targeted therapies.[1]

This compound in Antiviral Drug Discovery

The journey of this compound in medicinal chemistry began with the discovery of the antiviral activity of amantadine (B194251) against the influenza A virus.[2] this compound-based antivirals primarily function by blocking the M2 proton channel of the influenza A virus, a critical step in the viral replication cycle.[3]

Quantitative Data: Antiviral Activity of this compound Derivatives

The following table summarizes the in vitro antiviral activity of several this compound derivatives against influenza A virus.

CompoundVirus StrainAssay TypeCell LineIC50 (µM)Cytotoxicity (CC50, µM)Reference
AmantadineA/H3N2Plaque ReductionMDCK>100>100[4]
Rimantadine (B1662185)A/H3N2Plaque ReductionMDCK>100>100[4]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)Plaque ReductionMDCK2.83>100[4]
Spiran amine 8A/M2-V27A (Amantadine-resistant)Two-Electrode Voltage ClampOocytes84.92Not Reported[5]
Compound 6 (this compound derivative)Influenza AYeast Growth RestorationYeast0.2Not Reported[6]
Compound 10 (this compound derivative)Influenza AYeast Growth RestorationYeast0.3Not Reported[6]
Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This protocol outlines a standard method for determining the antiviral activity of this compound compounds against influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.[7][8][9][10][11]

Materials:

  • Confluent monolayer of MDCK cells in 12-well plates

  • Influenza A virus stock

  • Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin)

  • Overlay medium (e.g., 1:1 mixture of 2x DMEM and 1.6% Avicel, supplemented with TPCK-trypsin)

  • Test compound (this compound derivative) at various concentrations

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Grow MDCK cells in 12-well plates to a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium.

  • Infection: Wash the MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and add the overlay medium containing different concentrations of the this compound test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fixation: Fix the cells with the fixing solution for at least 30 minutes.

  • Staining: Remove the overlay and stain the cell monolayer with crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathway: Influenza A M2 Proton Channel Blockade

The diagram below illustrates the mechanism of action of amantadine and rimantadine.

M2_channel_blockade cluster_virus Influenza A Virion in Endosome cluster_drugs This compound Antivirals Virion Virion Interior (Acidic pH needed for uncoating) Uncoating Viral Uncoating (Replication) Virion->Uncoating M2_channel M2 Proton Channel M2_channel->Virion Acidification No_Uncoating Inhibition of Viral Uncoating M2_channel->No_Uncoating Amantadine Amantadine / Rimantadine Amantadine->M2_channel Blocks Protons H+ Protons->M2_channel Influx

Caption: Mechanism of this compound antivirals targeting the M2 proton channel.

This compound in Neurodegenerative Diseases

The this compound scaffold is a key feature in drugs targeting CNS disorders, most notably Alzheimer's and Parkinson's diseases. Memantine (B1676192), an this compound derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.

Quantitative Data: Pharmacokinetics of Clinically Used this compound Drugs

This table provides a comparative overview of the pharmacokinetic parameters of several this compound-based drugs.[3][12][13][14][15][16][17][18]

DrugIndicationBioavailability (%)Half-life (t1/2, hours)Volume of Distribution (Vd, L)Clearance (CL, L/h)
Amantadine Parkinson's Disease, Influenza A~9010-14300-40018-30
Rimantadine Influenza A>9024-36700-100012-20
Memantine Alzheimer's Disease10060-809-11 L/kg9-11
Experimental Protocol: Synthesis of Memantine Hydrochloride

The following is a two-step, one-pot synthesis of memantine hydrochloride from 1,3-dimethylthis compound (B135411).[17][19][20]

Materials:

  • 1,3-Dimethylthis compound

  • Nitric acid

  • Formamide (B127407)

  • Hydrochloric acid

  • Dichloromethane

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Formation of N-formyl-1-amino-3,5-dimethylthis compound: Slowly add 1,3-dimethylthis compound to nitric acid at 20-25°C. After stirring, add formamide and heat the mixture to 85°C. After completion, cool the reaction and add it to ice-cold water. Extract the product with dichloromethane.

  • Step 2: Hydrolysis to Memantine Hydrochloride: To the organic extract from Step 1, add a mixture of hydrochloric acid and water. Heat the mixture to reflux. Concentrate the reaction mixture, add n-hexane, and heat to reflux again. Cool the reaction to allow for crystallization of the product. Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.

Signaling Pathway: Memantine and the NMDA Receptor

Memantine's neuroprotective effect is attributed to its uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is overactivated by glutamate (B1630785) in Alzheimer's disease, leading to excitotoxicity.

NMDA_pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activates Ca_ion Ca2+ NMDA_R->Ca_ion Excessive Influx Normal_Signal Physiological Signaling NMDA_R->Normal_Signal Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Memantine Memantine Memantine->NMDA_R Blocks (Uncompetitive)

Caption: Memantine's role in modulating NMDA receptor signaling.

This compound in Anticancer Drug Development

The lipophilic nature of this compound has been exploited to enhance the anticancer activity of various compounds. This compound derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.[13][19][21][22]

Quantitative Data: In Vitro Anticancer Activity of this compound Derivatives

The table below presents the IC50 values of several this compound-containing compounds against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Adamantyl isothiourea derivative 5HepG2Hepatocellular Carcinoma7.70[19]
Adamantyl isothiourea derivative 6HepG2Hepatocellular Carcinoma3.86[19]
4-Bromobenzyl isothiourea derivativePC-3Prostate Cancer<30[22]
4-Bromobenzyl isothiourea derivativeHepG2Hepatocellular Carcinoma<30[22]
4-Bromobenzyl isothiourea derivativeHCT-116Colorectal Carcinoma<30[22]
4-Bromobenzyl isothiourea derivativeMCF-7Breast Cancer<30[22]
4-Bromobenzyl isothiourea derivativeHeLaCervical Cancer<30[22]
Signaling Pathway: this compound Derivatives Inducing Apoptosis

This compound-containing anticancer agents can trigger apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[23][24][25][26][27]

Apoptosis_pathway Adamantane_drug This compound Anticancer Agent Bcl2 Bcl-2 (Anti-apoptotic) Adamantane_drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Adamantane_drug->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway modulated by this compound derivatives.

This compound in Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas, including the treatment of type 2 diabetes and as antagonists for various receptors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Vildagliptin and Saxagliptin are two clinically approved DPP-4 inhibitors that feature an this compound moiety. They work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels.

P2X7 Receptor Antagonists

This compound-based compounds have been developed as potent and selective antagonists of the P2X7 receptor, a target for inflammatory and neuropathic pain conditions.[28][29][30][31][32]

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly attractive and versatile building block in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Future research will likely focus on the development of novel this compound derivatives with enhanced selectivity and potency for a wider range of biological targets, as well as their application in advanced drug delivery systems. The "lipophilic bullet" that is this compound is poised to hit many more therapeutic targets in the years to come.[2]

References

The Adamantane Scaffold: A Technical Guide to its Lipophilicity and Rigidity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a perfectly symmetrical and rigid diamondoid hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture imparts desirable physicochemical properties to drug candidates, primarily high lipophilicity and structural rigidity. These characteristics are instrumental in optimizing pharmacokinetic and pharmacodynamic profiles, enabling the development of effective therapeutics for a range of diseases, including neurological disorders and viral infections.[1][2] This technical guide provides an in-depth analysis of the lipophilicity and rigidity of the this compound core, details the experimental protocols used for their characterization, and illustrates its application in modulating biological signaling pathways.

The Lipophilic Nature of the this compound Scaffold

The introduction of an this compound group into a molecule invariably leads to a significant increase in its lipophilicity.[3] This property is crucial for enhancing a drug's ability to cross biological membranes, such as the blood-brain barrier, and can improve metabolic stability by sterically shielding susceptible parts of the molecule from enzymatic degradation.[4][5]

Lipophilicity is quantitatively expressed by the partition coefficient (LogP) or the distribution coefficient (LogD).[3]

  • LogP : The ratio of the concentration of a neutral compound in a mixture of two immiscible phases, typically octan-1-ol and water. A higher LogP value indicates greater lipophilicity.[3][6]

  • LogD : A pH-dependent measure of the lipophilicity of an ionizable compound, accounting for all its ionized and non-ionized forms. It is considered more physiologically relevant for drug candidates.[3][6]

The incorporation of a single adamantyl group can increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units, a substantial enhancement that is highly valuable for optimizing drug candidates.[5]

Quantitative Lipophilicity Data

The following table summarizes the experimentally determined or calculated LogP values for several prominent drugs that feature the this compound scaffold.

CompoundTherapeutic UseLogP ValueReference
AmantadineAntiviral, Anti-Parkinson's2.44[3]
RimantadineAntiviral3.60[3]
MemantineAlzheimer's Disease3.28[3]
AdapaleneAcne Treatment8.00[3]
SaxagliptinType 2 Diabetes1.83 (Calculated)[4]
VildagliptinType 2 Diabetes-1.10 (Calculated)[3]

Note: The LogP for Vildagliptin, which contains a hydroxylated this compound, is significantly lower, demonstrating how substitution on the scaffold can modulate lipophilicity.[3]

The Structural Rigidity of the this compound Scaffold

This compound's structure is a rigid, strain-free, cage-like hydrocarbon matrix.[4][5] This inherent rigidity is a key advantage in rational drug design for several reasons:

  • Precise Vectorial Arrangement : The rigid framework allows for the precise and predictable positioning of substituents in three-dimensional space. This enables a more effective and targeted interaction with biological macromolecules like receptors and enzymes.[1][5]

  • Reduced Conformational Entropy : Upon binding to a target, flexible molecules pay an entropic penalty as they must adopt a specific, rigid conformation. Because this compound is already rigid, the loss of conformational entropy upon binding is minimal, which can lead to a more favorable free energy of binding and, consequently, higher potency.

  • Scaffold Hopping and IP Protection : Replacing a flexible or planar moiety, such as a phenyl ring, with a three-dimensional this compound scaffold can be a successful strategy to escape the "flatland" of traditional drug discovery, potentially leading to novel intellectual property.[5]

While exceptionally rigid under normal conditions, computational studies have shown that the assumption of a perfectly rigid body may not be entirely valid at extremely high pressures (above 5 GPa), suggesting a degree of flexibility in the crystalline state under extreme conditions.[7]

Experimental Protocols for Characterization

Accurate determination of lipophilicity and structural rigidity is critical for drug development. The following sections detail the standard experimental methodologies.

Lipophilicity Determination

A. Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for determining LogP/LogD values.[3][8]

  • Principle : A known quantity of the compound is dissolved in a biphasic system of n-octanol (pre-saturated with an aqueous buffer) and an aqueous buffer of a specific pH (pre-saturated with n-octanol). The mixture is shaken vigorously until equilibrium is achieved, allowing the compound to partition between the two phases according to its lipophilicity.[8][9]

  • Detailed Protocol :

    • Preparation : Prepare a stock solution of the test compound in a suitable solvent.

    • Phase System : Use n-octanol and a physiologically relevant aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4 for LogD7.4). Pre-saturate each solvent with the other by mixing them and allowing the phases to separate for at least 24 hours.

    • Partitioning : Add a small, precise volume of the stock solution to a known volume of the n-octanol/buffer mixture in a glass vial.

    • Equilibration : Tightly cap the vial and shake it at a constant temperature for a sufficient period (e.g., 1 to 24 hours) to ensure equilibrium is reached.

    • Phase Separation : Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

    • Quantification : Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[10]

    • Calculation : Calculate the LogP or LogD value using the formula: LogP (or LogD) = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

G cluster_workflow Shake-Flask Method Workflow prep Prepare Stock Solution mix Add Compound to Octanol/Buffer System prep->mix shake Shake to Equilibrium mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Octanol & Aqueous Phases centrifuge->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze calc Calculate LogP / LogD analyze->calc

Workflow for the Shake-Flask method of lipophilicity determination.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a high-throughput alternative to the shake-flask method for estimating LogP.[11]

  • Principle : This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value. A series of reference compounds with known LogP values are used to create a calibration curve.

  • Detailed Protocol :

    • System Setup : Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).[8]

    • Calibration : Inject a set of standard compounds with well-established LogP values spanning the expected range of the test compound. Record the retention time (t_R) for each standard.

    • Calculate Capacity Factor (k) : For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Generate Standard Curve : Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values. A linear regression of this plot yields the calibration equation.[11]

    • Analyze Test Compound : Inject the test compound under the identical chromatographic conditions and determine its retention time and log k.

    • Determine LogP : Interpolate the LogP of the test compound using its log k value and the calibration equation.

Rigidity and Structural Analysis

The definitive three-dimensional structure and, by extension, the rigidity of this compound-containing molecules are determined using the following high-resolution techniques.

A. X-ray Crystallography

This is the most powerful method for obtaining high-resolution structural information of molecules in a crystalline state.[12]

  • Principle : A beam of X-rays is directed at a well-ordered crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.[12][13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural and dynamic information of molecules in solution, which is often more representative of the physiological environment.[14]

  • Principle : Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local chemical environment. By analyzing various NMR experiments (e.g., COSY, HSQC, NOESY), through-bond and through-space correlations between atoms can be established, allowing the calculation of a family of structures consistent with the experimental data.[12][13]

G cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy x1 Crystallize Compound x2 X-ray Diffraction x1->x2 x3 Collect Diffraction Pattern x2->x3 x4 Solve Phase Problem x3->x4 x5 Generate Electron Density Map x4->x5 x6 Build Atomic Model x5->x6 n1 Dissolve Compound in Solvent n2 Acquire Multidimensional NMR Spectra n1->n2 n3 Assign Resonances n2->n3 n4 Extract Structural Restraints (NOEs, etc.) n3->n4 n5 Calculate Structure Ensemble n4->n5 n6 Refine Final Model n5->n6

Comparison of X-ray crystallography and NMR spectroscopy workflows.

Application in Drug Design: Memantine and the NMDA Receptor

The physicochemical properties of this compound are expertly leveraged in the design of drugs like Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor used to treat Alzheimer's disease.[15]

Mechanism of Action : In Alzheimer's disease, excessive glutamate (B1630785) release leads to chronic, low-level activation of NMDA receptors. This causes a persistent influx of Ca²⁺ into neurons, a state known as excitotoxicity, which ultimately leads to neuronal damage and death.

Memantine is an uncompetitive, moderate-affinity antagonist of the NMDA receptor.[16] Its this compound moiety is sufficiently lipophilic to allow it to cross the blood-brain barrier. In the central nervous system, it enters the NMDA receptor's ion channel and blocks it. Because its binding is moderate and voltage-dependent, it can prevent the tonic, pathological influx of Ca²⁺ without disrupting the transient, high-level activation required for normal synaptic transmission and memory formation.

G cluster_pathway NMDA Receptor Signaling & Memantine Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Channel Ion Channel (Open) NMDAR->Channel Opens Ca_Influx Pathological Ca²⁺ Influx Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->Channel Blocks

Memantine blocks pathological Ca²⁺ influx via the NMDA receptor.

Conclusion

The this compound scaffold's defining characteristics—high lipophilicity and pronounced rigidity—make it a powerful and versatile tool in modern drug discovery. Its lipophilic nature enhances membrane permeability and metabolic stability, while its rigid structure allows for precise control over the orientation of pharmacophoric elements, reducing entropic penalties upon binding. A thorough understanding and characterization of these properties through established experimental protocols are essential for harnessing the full potential of this unique scaffold to design the next generation of highly effective and targeted therapeutics.

References

Adamantane Derivatives as Antiviral Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic aliphatic hydrocarbon, has served as a versatile scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. Its rigid, lipophilic cage-like structure imparts favorable pharmacokinetic properties, making it an attractive moiety for drug design. Among the various applications of this compound derivatives, their role as antiviral agents has been particularly significant, dating back to the discovery of amantadine's activity against the influenza A virus. This technical guide provides an in-depth overview of this compound derivatives as antiviral agents, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.

Mechanisms of Antiviral Action

The antiviral activity of this compound derivatives is multifaceted, with the primary and most well-understood mechanism being the inhibition of viral ion channels. However, emerging research has revealed alternative pathways through which these compounds can exert their antiviral effects.

Inhibition of Viral Ion Channels: The M2 Proton Channel of Influenza A

The archetypal mechanism of action for this compound derivatives like amantadine (B194251) and rimantadine (B1662185) is the blockade of the M2 proton channel of the influenza A virus.[1][2] This viral protein is a pH-gated ion channel essential for the viral replication cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral particle. This acidification is crucial for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating, which releases the viral genome into the cytoplasm for replication.[2] this compound derivatives bind to the pore of the M2 channel, physically obstructing the passage of protons and thereby preventing viral uncoating.[3]

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Virus Influenza A Virus M2_channel M2 Proton Channel vRNP_M1 vRNP-M1 Complex M2_channel->vRNP_M1 Acidification vRNP_free Free vRNP vRNP_M1->vRNP_free Uncoating Protons_in H+ Replication Viral Replication vRNP_free->Replication To Nucleus This compound This compound Derivative This compound->M2_channel Blocks Protons_out H+ Protons_out->M2_channel Enters virus

Mechanism of M2 Proton Channel Inhibition by this compound Derivatives.
Inhibition of Coronavirus Viroporins

Several this compound derivatives have demonstrated activity against various coronaviruses, including SARS-CoV and SARS-CoV-2.[1][4] The proposed mechanism involves the blockade of viroporins, which are small viral membrane proteins that form ion channels.[5] For instance, amantadine has been suggested to block the E protein channel of some coronaviruses, leading to impaired viral propagation.[1] By disrupting the ion homeostasis of the host cell, these derivatives can interfere with viral replication and assembly.

Inhibition of Viral Entry

Some this compound analogues can inhibit viral entry into the host cell.[6] This can occur through various mechanisms, such as increasing the pH of endosomes, which in turn inhibits the activity of host cell proteases like Cathepsin L that are required for the processing of viral glycoproteins for membrane fusion.[1]

Viral_Entry_Inhibition cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion pH_increase pH Increase Endosome->pH_increase Lysosome Lysosome Lysosome->Endosome Fuses with Release Viral Genome Release Fusion->Release This compound This compound Derivative This compound->Endosome Accumulates in CathepsinL Cathepsin L CathepsinL->Fusion pH_increase->CathepsinL Inhibits

Inhibition of Viral Entry by this compound Derivatives.
Disruption of Viral Assembly

More recently, it has been shown that certain lipophilic this compound derivatives can interfere with the late stages of the viral replication cycle, specifically viral assembly and budding.[6] This is achieved by disrupting the colocalization of the viral M2 and M1 proteins, which is essential for the proper formation of new virions at the host cell membrane.[6]

Quantitative Antiviral Activity

The antiviral efficacy of this compound derivatives is quantitatively assessed using in vitro cell-based assays. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) are key parameters that represent the concentration of the compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50 (or EC50), is a critical measure of the therapeutic window of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

The following tables summarize the in vitro antiviral activity of a selection of this compound derivatives against influenza A viruses and coronaviruses.

Table 1: Antiviral Activity of this compound Derivatives against Influenza A Viruses

CompoundVirus StrainCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Amantadine Influenza A/H1N1 (Wild-Type)MDCK~0.3>100>333[7]
Influenza A/H3N2 (Wild-Type)MDCK~0.5>100>200[7]
Influenza A/H1N1 (S31N mutant)MDCK>100>100<1[7]
Rimantadine Influenza A/H1N1 (Wild-Type)MDCK~0.2>100>500[7]
Influenza A/H3N2 (Wild-Type)MDCK~0.4>100>250[7]
Influenza A/H1N1 (S31N mutant)MDCK>55>100<1.8[7]
Glycyl-rimantadine Influenza A/Hong Kong/68 (H3N2)MDCK0.11 µg/mL (~0.4 µM)50 µg/mL (~180 µM)>450[8]
Spiro-adamantane amine Influenza A/H3N2-12-fold more active than amantadine--[7]
(R)-Enol ester 10 A/California/7/2009(H1N1)pdm09 (S31N)MDCK8.1>50>6.2[9]
A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (S31N)MDCK7.7>50>6.5[9]
(S)-Enol ester 10 A/California/7/2009(H1N1)pdm09 (S31N)MDCK13.7>50>3.6[9]
A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (S31N)MDCK7.7>50>6.5[9]
Pyrrolidine derivative 3 Influenza A/H2N2-9-fold more potent than rimantadine--[10]
Azetidine derivative 5 Influenza A/H2N2-10-fold more potent than amantadine--[10]

Table 2: Antiviral Activity of this compound Derivatives against Coronaviruses

CompoundVirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Amantadine SARS-CoV-2Vero E683-119>1000>8.4[1]
SARS-CoV-2Vero E6 T/A106>1000>9.4[4]
SARS-CoV-2 (Omicron)Vero E6 T/A106--[4]
HCoV-229EMDBK641.65 µg/mL (~3540 µM)>800 µg/mL1.25[11]
Rimantadine SARS-CoV-1-Significant inhibitory activity--[1]
SARS-CoV-2Vero E636>62517.3[12]
SARS-CoV-2Vero E6 T/A30-40>1000>25[4]
SARS-CoV-2 (Omicron)Vero E6 T/A17.8--[4]
Memantine HCoV-OC43-Dose-dependent reduction in replication--[4]
SARS-CoV-2Vero E680>6067.6[12]
Tromantadine SARS-CoV-2Vero E6 T/A60-100>1000>10[4]
Bananins SARS-CoV-1-Effective inhibitors--[1]
Spiro-adamantane amine HCoV-229E-Effective--[1]
Compound 3F4 SARS-CoV-2Vero CCL-810.32>1000>3125[13][14]
Compound 3F5 SARS-CoV-2Vero CCL-810.44>1000>2272[13][14]
Compound 3E10 SARS-CoV-2Vero CCL-811.28>1000>781[13][14]

Experimental Protocols

The evaluation of this compound derivatives as antiviral agents involves a series of standardized in vitro assays to determine their efficacy and cytotoxicity.

General Experimental Workflow

The screening of this compound derivatives for antiviral activity typically follows a structured workflow, from initial synthesis to in vivo evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Cytotoxicity->Antiviral Non-toxic concentrations MoA Mechanism of Action Studies Antiviral->MoA Animal_Model Animal Model of Infection MoA->Animal_Model Promising candidates Lead_Opt Lead Optimization MoA->Lead_Opt Efficacy Efficacy & Toxicity Studies Animal_Model->Efficacy Lead_Opt->Synthesis SAR-driven modifications

General Experimental Workflow for Antiviral Drug Discovery.
Cell Culture and Virus Propagation

  • Cell Lines: Commonly used cell lines for influenza virus research include Madin-Darby Canine Kidney (MDCK) cells. For coronavirus studies, Vero E6 (African green monkey kidney), Huh-7 (human hepatoma), and A549 (human lung carcinoma) cells are frequently employed.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 5-10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL), and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Propagation: Virus stocks are prepared by infecting confluent monolayers of susceptible cells at a low multiplicity of infection (MOI). After an adsorption period, the inoculum is replaced with a maintenance medium containing a low concentration of serum and, for influenza viruses, trypsin (to cleave the hemagglutinin protein). The supernatant containing progeny virions is harvested when a significant cytopathic effect (CPE) is observed, clarified by centrifugation, and stored at -80°C.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the growth medium from the cells and add the compound dilutions to the wells. Include control wells with medium only (no cells) and cells with medium but no compound (vehicle control).

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

  • Procedure:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the this compound derivative in infection medium.

    • Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).

    • Incubate the plates for 2-4 days until plaques are visible.

    • Fix the cells with a fixative solution (e.g., 4% formaldehyde).

    • Remove the overlay and stain the cells with a staining solution (e.g., crystal violet). The viable cells will be stained, and the plaques will appear as clear zones.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound) and determine the IC50 or EC50 value from the dose-response curve.

Conclusion and Future Perspectives

This compound derivatives have a rich history as antiviral agents, and they continue to be a valuable platform for the development of new therapeutics. While the clinical utility of first-generation adamantanes against influenza has been diminished by the emergence of resistance, the knowledge gained from studying their mechanism of action has paved the way for the design of novel derivatives with improved potency and broader-spectrum activity. The exploration of alternative mechanisms, such as the inhibition of viral entry and assembly, offers exciting new avenues for overcoming resistance and expanding the antiviral repertoire of this unique chemical scaffold. As our understanding of virology and drug design continues to evolve, this compound-based compounds are poised to remain at the forefront of the quest for effective treatments for a wide range of viral diseases. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the full therapeutic potential of this compound derivatives.

References

An In-depth Technical Guide to the Mechanism of Action of Amantadine and Rimantadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amantadine (B194251) and its α-methyl derivative, rimantadine (B1662185), are adamantane-class antiviral drugs historically used for the prophylaxis and treatment of influenza A virus infections. Their mechanism of action, while seemingly straightforward, involves a nuanced interaction with the viral M2 proton channel, a homotetrameric viroporin essential for viral replication. This technical guide provides a comprehensive overview of the molecular basis of action for amantadine and rimantadine, detailing their interaction with the M2 channel, the quantitative aspects of their antiviral activity, and the experimental protocols used to elucidate these mechanisms. The rise of widespread resistance has curtailed their clinical use, underscoring the importance of understanding their precise mechanism for the development of next-generation M2 inhibitors.

The Core Mechanism: Inhibition of the M2 Proton Channel

The primary antiviral activity of amantadine and rimantadine is the targeted inhibition of the M2 proton channel of the influenza A virus.[1][2] This inhibition disrupts a critical early stage of the viral life cycle: the uncoating of the viral ribonucleoprotein (vRNP) complex within the host cell's endosome.

The Role of the M2 Proton Channel in Viral Uncoating

Following entry into the host cell via endocytosis, the influenza virion is contained within an endosome. The host cell's natural acidification of the endosomal lumen activates the M2 proton channel. This channel facilitates the influx of protons from the endosome into the interior of the virion. The resulting acidification of the virion's core weakens the interaction between the matrix protein (M1) and the vRNP, a crucial step for the release of the vRNP into the cytoplasm. Once in the cytoplasm, the vRNP is imported into the nucleus, where viral replication and transcription commence.

Molecular Interaction and Binding Site

Amantadine and rimantadine physically block the M2 proton channel, preventing this influx of protons and thereby halting the uncoating process.[1][3] High-resolution structural studies, including X-ray crystallography and solid-state NMR spectroscopy, have confirmed that the primary, high-affinity binding site for both drugs is located within the N-terminal lumen of the M2 channel pore.[1][2][3][4] A single drug molecule binds within the channel, with its ammonium (B1175870) group interacting with ordered water molecules.[4] This binding is stabilized by hydrophobic interactions with pore-lining residues, effectively occluding the channel and preventing proton translocation.[3]

Key amino acid residues that form the binding pocket and are critical for drug interaction include Val27, Ala30, and Ser31.[5] Mutations in these residues are the primary cause of the widespread resistance to this compound drugs.[5] While the luminal binding site is considered the primary site of inhibitory action, some studies have suggested the existence of a secondary, lower-affinity binding site on the exterior C-terminal surface of the M2 protein.[1][2][5]

cluster_endosome Endosome (Acidic pH) cluster_virion Virion Interior cluster_inhibition Mechanism of Inhibition Influenza Virion Influenza Virion M2 Proton Channel (Active) M2 Proton Channel (Active) Influenza Virion->M2 Proton Channel (Active) embedded in viral envelope vRNP-M1 Complex vRNP-M1 Complex M2 Proton Channel (Active)->vRNP-M1 Complex enables acidification H+ H+ H+->M2 Proton Channel (Active) Influx vRNP (Released) vRNP (Released) vRNP-M1 Complex->vRNP (Released) Dissociation M1 Protein M1 Protein vRNP-M1 Complex->M1 Protein Cytoplasm Cytoplasm vRNP (Released)->Cytoplasm Enters Nucleus Nucleus Cytoplasm->Nucleus Transport to Viral Replication Viral Replication Nucleus->Viral Replication Amantadine/Rimantadine Amantadine/Rimantadine M2 Proton Channel (Blocked) M2 Proton Channel (Blocked) Amantadine/Rimantadine->M2 Proton Channel (Blocked) Binds to pore M2 Proton Channel (Blocked)->H+ Blocks influx

Fig. 1: Influenza A Uncoating and Inhibition Pathway

Quantitative Analysis of Antiviral Activity

The efficacy of amantadine and rimantadine can be quantified through various in vitro assays, primarily by determining their 50% inhibitory concentration (IC50) against the M2 channel activity and their 50% effective concentration (EC50) against viral replication in cell culture. Rimantadine is generally considered to be more active than amantadine.[6][7]

Table 1: In Vitro Inhibitory Activity of Amantadine and Rimantadine Against Wild-Type Influenza A M2 Channel
CompoundAssay TypeM2 Protein StrainIC50 (μM)Reference
AmantadineTwo-Electrode Voltage Clamp (TEVC)A/M2 (Wild-Type)15.76 ± 1.24[8]
AmantadineTwo-Electrode Voltage Clamp (TEVC)WT A/M216.0 ± 1.1[9]
RimantadineTwo-Electrode Voltage Clamp (TEVC)M2Udorn/72~90% inhibition at 100 μM[10]
Table 2: In Vitro Antiviral Efficacy of Amantadine and Rimantadine Against Influenza A Virus Strains
CompoundVirus StrainCell LineEC50 (nM)Reference
(R)-RimantadineA/Soloman Island/3/2006 (H1N1)MDCK19.62[11]
(S)-RimantadineA/Soloman Island/3/2006 (H1N1)MDCK24.44[11]
RimantadineA/H3N2/Victoria/3/1975MDCK500[12]
RimantadineA2/H2N2Taiwan/1/1964MDCK1600[12]
Table 3: Binding Affinity of Amantadine and Rimantadine to the M2 Channel
CompoundM2 Protein StrainKd (nM)Reference
Racemic RimantadineUdorn M2 WT46[11]
(R)-RimantadineUdorn M2 WT41[11]
(S)-RimantadineUdorn M2 WT39[11]
AmantadineUdorn M2 WT~400[11]

Resistance Mechanisms

The clinical utility of amantadine and rimantadine has been severely compromised by the emergence of resistant influenza A virus strains. Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein.[7] The most common resistance mutations occur at positions Val27 (V27A), Ala30 (A30T), and Ser31 (S31N).[8][13] These mutations alter the drug-binding pocket, reducing the affinity of amantadine and rimantadine for the M2 channel and rendering them ineffective.[14]

Experimental Protocols

The elucidation of the mechanism of action of amantadine and rimantadine has relied on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is a powerful method for directly measuring the ion channel activity of the M2 protein and its inhibition by antiviral drugs.[15][16][17]

Methodology:

  • cRNA Preparation: Synthesize capped RNA (cRNA) encoding the M2 protein from a linearized DNA template.

  • Oocyte Preparation: Surgically harvest and defolliculate oocytes from a female Xenopus laevis frog.

  • cRNA Injection: Inject a precise volume of the M2 cRNA (typically around 50 nl) into the cytoplasm of healthy oocytes.

  • Incubation: Incubate the injected oocytes for 2-3 days to allow for the expression and insertion of the M2 protein into the oocyte's plasma membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl: one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage steps to elicit ion currents.

    • To measure M2 channel activity, perfuse the oocyte with a low pH buffer (e.g., pH 5.5) to activate the proton channel and record the inward current.

    • To test for inhibition, apply the low pH buffer containing the desired concentration of amantadine or rimantadine and measure the reduction in current.

cluster_tevc Two-Electrode Voltage Clamp M2 cRNA Synthesis M2 cRNA Synthesis Xenopus Oocyte Injection Xenopus Oocyte Injection M2 cRNA Synthesis->Xenopus Oocyte Injection Inject Incubation (2-3 days) Incubation (2-3 days) Xenopus Oocyte Injection->Incubation (2-3 days) Allow for expression TEVC Recording TEVC Recording Incubation (2-3 days)->TEVC Recording Perform Voltage Electrode Voltage Electrode Oocyte with M2 Channels Oocyte with M2 Channels Voltage Electrode->Oocyte with M2 Channels Impale Current Electrode Current Electrode Current Electrode->Oocyte with M2 Channels Impale Voltage Clamp Amplifier Voltage Clamp Amplifier Oocyte with M2 Channels->Voltage Clamp Amplifier Measure Vm Voltage Clamp Amplifier->Current Electrode Inject I Data Acquisition Data Acquisition Voltage Clamp Amplifier->Data Acquisition Record current Low pH Buffer Low pH Buffer Low pH Buffer->Oocyte with M2 Channels Activate channels Drug Solution Drug Solution Drug Solution->Oocyte with M2 Channels Inhibit channels

Fig. 2: Two-Electrode Voltage Clamp Workflow
Plaque Reduction Assay

This cell-based assay is used to determine the antiviral efficacy of a compound by measuring its ability to inhibit the formation of viral plaques in a monolayer of susceptible cells.[18][19][20]

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of influenza A virus.

  • Drug Treatment: After a brief incubation period to allow for viral entry, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing various concentrations of the test compound (amantadine or rimantadine).

  • Incubation: Incubate the plates for several days to allow for viral replication and plaque formation. Plaques are localized areas of cell death caused by viral infection.

  • Plaque Visualization and Counting: Stain the cell monolayers with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones.

  • Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.

cluster_overlay Drug Concentrations MDCK Cell Monolayer MDCK Cell Monolayer Influenza Virus Infection Influenza Virus Infection MDCK Cell Monolayer->Influenza Virus Infection Infect with Drug Overlay Drug Overlay Influenza Virus Infection->Drug Overlay Add semi-solid media with Incubation (2-3 days) Incubation (2-3 days) Drug Overlay->Incubation (2-3 days) Allow plaque formation Control (No Drug) Control (No Drug) Increasing Drug Conc. Increasing Drug Conc. Staining and Visualization Staining and Visualization Incubation (2-3 days)->Staining and Visualization Stain with crystal violet Plaque Counting Plaque Counting Staining and Visualization->Plaque Counting Count plaques EC50 Calculation EC50 Calculation Plaque Counting->EC50 Calculation Determine

Fig. 3: Plaque Reduction Assay Workflow
Virus-Like Particle (VLP) Based M2 Ion Channel Assay

This is a cell-free assay that allows for the direct measurement of M2 proton conductance in a more native-like lipid environment.

Methodology:

  • VLP Production: Co-express the influenza M1 and M2 proteins in a suitable cell line (e.g., Sf9 insect cells or HEK 293 cells). The M1 protein drives the budding of VLPs from the cell membrane, incorporating the M2 protein into the VLP envelope.

  • VLP Purification: Purify the VLPs from the cell culture supernatant through methods such as ultracentrifugation and sucrose (B13894) gradient centrifugation.

  • Ion Channel Activity Measurement:

    • Load the purified VLPs with a pH-sensitive fluorescent dye.

    • Create a pH gradient across the VLP membrane by placing them in a low pH buffer.

    • The influx of protons through the M2 channels will cause a change in the fluorescence of the internal dye, which can be measured using a fluorometer.

    • To test for inhibition, pre-incubate the VLPs with amantadine or rimantadine before creating the pH gradient and measure the reduction in the fluorescence change.

Conclusion

Amantadine and rimantadine serve as classic examples of mechanism-based antiviral drug design, targeting a specific viral protein to inhibit a crucial step in its replication cycle. While their clinical efficacy has been largely negated by the evolution of viral resistance, the detailed understanding of their interaction with the M2 proton channel remains of significant value. The experimental methodologies developed to study these drugs have paved the way for the characterization of other viral ion channels and continue to be relevant in the ongoing search for novel antiviral therapies. The structural and functional data accumulated for the M2-adamantane interaction provide a robust foundation for the rational design of new inhibitors that can overcome existing resistance mutations and address the persistent threat of influenza A virus.

References

An In-depth Technical Guide on Memantine as an NMDA Receptor Antagonist for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Memantine (B1676192) is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate to severe Alzheimer's disease (AD).[1][2][3] Its unique mechanism of action targets the excitotoxicity cascade, a key pathological process in AD driven by the overstimulation of NMDA receptors by the neurotransmitter glutamate (B1630785).[4][5][6] Unlike other NMDA receptor antagonists, memantine's rapid, voltage-dependent kinetics and low to moderate affinity allow it to preferentially block excessive, extrasynaptic NMDA receptor activity while preserving the normal, transient synaptic activity required for learning and memory.[2][6][7] This technical guide provides a comprehensive overview of memantine's pharmacology, mechanism of action, pharmacokinetics, and clinical efficacy, supported by detailed experimental protocols and quantitative data.

Mechanism of Action: Targeting Glutamatergic Excitotoxicity

The glutamatergic system plays a crucial role in synaptic plasticity, learning, and memory.[5][8] However, in Alzheimer's disease, the persistent activation of NMDA receptors by glutamate leads to excessive calcium (Ca2+) influx, resulting in a neurotoxic cascade known as excitotoxicity.[5][6][8] This process is a significant contributor to the neuronal damage and cognitive decline observed in AD.[4][5]

Memantine functions as an uncompetitive, open-channel blocker of the NMDA receptor.[1][7][9] This means it only enters and blocks the ion channel when the receptor is open, a state induced by the binding of glutamate.[2][10] Its key properties include:

  • Low to Moderate Affinity: This allows memantine to be displaced from the channel during normal synaptic transmission, where high, transient concentrations of glutamate are released.[2]

  • Strong Voltage-Dependency: The blocking and unblocking of the channel by memantine is highly dependent on the membrane potential, further ensuring that it does not interfere with physiological NMDA receptor function.[1][11]

  • Fast Kinetics: Memantine exhibits rapid on-off rates, allowing it to quickly dissociate from the channel once the pathological, tonic stimulation ceases.[1][2]

This unique pharmacological profile enables memantine to selectively dampen the pathological overactivation of extrasynaptic NMDA receptors without significantly affecting the physiological activation of synaptic NMDA receptors necessary for cognitive function.[4][7][12]

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Memantine's Intervention

The following diagram illustrates the dual role of NMDA receptors in neuronal health and disease, and the targeted intervention of memantine.

G cluster_synaptic Synaptic (Physiological) cluster_extrasynaptic Extrasynaptic (Pathological in AD) Glutamate_S Transient Glutamate NMDAR_S Synaptic NMDA Receptor Glutamate_S->NMDAR_S Binds Ca_S Controlled Ca²+ Influx NMDAR_S->Ca_S Opens Channel LTP LTP & Memory (CREB Activation) Ca_S->LTP Survival Neuronal Survival LTP->Survival Glutamate_E Tonic Glutamate NMDAR_E Extrasynaptic NMDA Receptor Glutamate_E->NMDAR_E Binds Ca_E Excessive Ca²+ Influx NMDAR_E->Ca_E Opens Channel Excitotoxicity Excitotoxicity (Calpain, nNOS activation) Ca_E->Excitotoxicity Death Neuronal Death Excitotoxicity->Death Memantine Memantine Memantine->NMDAR_E Blocks Channel

NMDA Receptor Signaling and Memantine's Point of Intervention.

Quantitative Pharmacological Data

The interaction of memantine with the NMDA receptor has been extensively quantified through various in vitro and in vivo studies.

In Vitro Receptor Binding and Potency

The following table summarizes key quantitative data for memantine's interaction with NMDA receptors.

ParameterValuePreparation / Cell TypeConditionsReference
IC₅₀ 2.2 ± 0.2 µMCultured superior colliculus neurones-70 mV holding potential[11][13]
IC₅₀ 1.5 ± 0.1 µMCultured rat cerebellar granule neurons---[13]
IC₅₀ 1.25 ± 0.04 µMHEK293T cells expressing NR1/2A receptors---[10]
IC₅₀ 2.76 ± 0.27 µMHEK293 cells expressing GluN1/2A receptors< 1 nM intracellular Ca²+[13][14]
IC₅₀ 0.70 ± 0.06 µMHEK293 cells expressing GluN1/2A receptors50 µM intracellular Ca²+[14]
IC₅₀ 9.7 mg/kgIn vivo (rats)Against NMDA-induced convulsions[1]
ED₅₀ 2.9 mg/kgIn vivo (mice)Against NMDA-induced convulsions[1]
Pharmacokinetic Profile

Memantine exhibits a predictable pharmacokinetic profile, which is crucial for its clinical application.

ParameterHuman DataNotesReference
Bioavailability ~100%Oral administration, not affected by food.[15]
Time to Cₘₐₓ (Tₘₐₓ) 3 - 8 hoursFollowing a single 20 mg oral dose.[15]
Peak Plasma Conc. (Cₘₐₓ) 22 - 46 ng/mLFollowing a single 20 mg oral dose.[15]
Steady-State Plasma Conc. 70 - 150 ng/mL (0.5 - 1 µM)At therapeutic daily doses of 20 mg.[15]
Elimination Half-Life (t₁/₂) 60 - 70 hoursAllows for once or twice-daily dosing.[15][16]
Protein Binding ~45%---[17]
Metabolism MinimalNo significant involvement of CYP450 enzymes.[17]
Elimination Primarily renalExcreted largely unchanged in urine.[16]

Clinical Efficacy in Alzheimer's Disease

Clinical trials have demonstrated memantine's efficacy in improving cognitive function, daily living activities, and global status in patients with moderate to severe Alzheimer's disease.

Summary of Key Clinical Trial Outcomes

The table below presents a summary of changes from baseline in key assessment scales from pivotal clinical trials.

StudyPatient PopulationTreatmentDurationOutcome MeasureMemantine ChangePlacebo Changep-valueReference
Reisberg et al.Moderate to Severe ADMemantine 20 mg/day28 weeksSIB+1.6-3.2<0.001[18]
Reisberg et al.Moderate to Severe ADMemantine 20 mg/day28 weeksADCS-ADL₁₉-3.1-5.20.02[18]
Tariot et al.Moderate to Severe ADMemantine 20 mg/day24 weeksSIB+0.9-2.5<0.001[18]
Tariot et al.Moderate to Severe ADMemantine 20 mg/day24 weeksADCS-ADL₁₉-2.0-3.40.03[18]
Peskind et al.Mild to Moderate ADMemantine 20 mg/day24 weeksADAS-Cog-0.8+1.1<0.003[18]
Peskind et al.Mild to Moderate ADMemantine 20 mg/day24 weeksCIBIC-Plus4.24.5<0.004[18]
  • SIB (Severe Impairment Battery): Higher scores indicate better cognitive function. A positive score indicates improvement.[18]

  • ADCS-ADL₁₉ (Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory): Higher scores indicate better function. A less negative score indicates less decline.[18]

  • ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale): Lower scores indicate better cognitive function. A negative score indicates improvement.[18]

  • CIBIC-Plus (Clinician's Interview-Based Impression of Change with Caregiver Input): Lower scores indicate improvement.[18]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to characterize NMDA receptor antagonists like memantine.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the inhibitory effect of memantine on NMDA-evoked currents in neurons or cell lines expressing NMDA receptors.

Objective: To determine the IC₅₀ value of memantine for NMDA receptor-mediated currents.

Protocol:

  • Cell Preparation: Use primary cultured neurons (e.g., superior colliculus or hippocampal neurons) or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).[13][19]

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with an internal solution containing appropriate ions and a Ca²+ buffer.[13]

  • Recording:

    • Transfer a coverslip with adherent cells to a recording chamber perfused with an external solution.

    • Establish a giga-ohm seal between the patch pipette and a selected cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.[11][13]

  • Data Acquisition:

    • Apply an NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine) to evoke a stable inward current.[19]

    • After establishing a baseline, co-apply the agonist with varying concentrations of memantine until a steady-state inhibition is reached.[13][20]

    • Wash out the antagonist to ensure reversibility and cell viability.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-mediated current in the absence and presence of each memantine concentration.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit it with a logistic function (e.g., the Hill equation) to determine the IC₅₀ value.[13][20]

G start Prepare Cultured Neurons or Transfected HEK293 Cells patch Achieve Whole-Cell Patch-Clamp Configuration start->patch hold Clamp Cell at Holding Potential (-70 mV) patch->hold agonist Apply NMDA/Glycine to Evoke Baseline Current hold->agonist coapply Co-apply Agonist with Varying [Memantine] agonist->coapply measure Measure Peak Current and % Inhibition coapply->measure wash Washout and Check for Recovery measure->wash plot Plot Concentration-Response Curve measure->plot wash->coapply Next Concentration end Calculate IC₅₀ using Hill Equation plot->end

Workflow for Determining Memantine IC₅₀ via Patch-Clamp.
In Vivo Behavioral Assessment: Morris Water Maze

The Morris Water Maze (MWM) is a standard test for assessing hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[21][22][23]

Objective: To evaluate the effect of memantine on spatial learning and memory deficits in an AD mouse model (e.g., 5XFAD or APP/PS1).[24]

Protocol:

  • Apparatus: A circular pool (90-100 cm diameter) filled with opaque water (using non-toxic paint) at room temperature.[21][25] A hidden escape platform is submerged 1 cm below the water surface. Visual cues are placed around the room.[21]

  • Animal Groups:

    • Wild-type + Vehicle

    • AD Model + Vehicle

    • AD Model + Memantine (administered chronically, e.g., via drinking water or daily injections).

  • Acquisition Phase (e.g., 5-6 days):

    • Each mouse undergoes multiple trials per day.

    • The mouse is gently placed in the water at one of four starting positions, facing the pool wall.[21][25]

    • The animal is allowed to swim for a set time (e.g., 60-90 seconds) to find the hidden platform.[13][26]

    • If the mouse fails to find the platform, it is gently guided to it.[13][21]

    • The mouse remains on the platform for 15-30 seconds before being returned to its home cage.[13][26]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial:

    • 24 hours after the final acquisition trial, the platform is removed.[13]

    • The mouse is allowed to swim freely for a set duration (e.g., 90 seconds).[26]

    • Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Acquisition: Analyze escape latency and path length across days using a repeated-measures ANOVA to assess learning.

    • Probe Trial: Compare time in the target quadrant and platform crossings between groups using a one-way ANOVA to assess memory retention.

Bioanalytical Method: LC-MS/MS for Plasma Concentration

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying memantine in biological matrices.[17][27]

Objective: To determine the concentration of memantine in plasma samples from pharmacokinetic studies.

Protocol:

  • Sample Preparation:

    • To a plasma sample (e.g., 100 µL), add an internal standard (IS), such as amantadine.[27]

    • Perform a liquid-liquid extraction under basic conditions using an organic solvent mixture (e.g., diethyl ether-chloroform).[27]

    • Vortex and centrifuge the sample to separate the layers.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatography:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate memantine and the IS on a C18 column using a mobile phase such as methanol-water-formic acid (80:20:0.1, v/v/v).[27]

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both memantine and the IS using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve using standards of known memantine concentrations.

    • Calculate the concentration of memantine in the unknown samples by comparing the peak area ratio of memantine to the IS against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample is Add Internal Standard plasma->is extract Liquid-Liquid Extraction is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC System evap->inject separate Chromatographic Separation (C18) inject->separate detect Tandem Mass Spec Detection (MRM) separate->detect calc Calculate Plasma Concentration detect->calc curve Generate Calibration Curve curve->calc

Logical Workflow for LC-MS/MS Quantification of Memantine.

Conclusion

Memantine represents a significant therapeutic approach in the management of moderate to severe Alzheimer's disease. Its well-characterized mechanism as a low-affinity, uncompetitive NMDA receptor antagonist provides a clear rationale for its neuroprotective effects against glutamate-induced excitotoxicity. The extensive body of preclinical and clinical data, supported by robust experimental methodologies, confirms its pharmacological profile and clinical benefits. This guide provides drug development professionals and researchers with the foundational technical information required to further investigate and build upon the therapeutic potential of NMDA receptor modulation in neurodegenerative diseases.

References

Adamantane in Polymer Chemistry and Materials Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique, rigid, and thermally stable diamondoid hydrocarbon, has garnered significant attention in the fields of polymer chemistry and materials science.[1][2][3] Its three-dimensional, cage-like structure, when incorporated into polymer backbones or as pendant groups, imparts a range of desirable properties, including enhanced thermal stability, increased glass transition temperatures (Tg), improved mechanical strength, and modified solubility.[4][5][6] This technical guide provides a comprehensive overview of the role of this compound in the design and synthesis of advanced polymers and materials, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Concepts: The Impact of the this compound Moiety

The introduction of the bulky and rigid this compound cage into a polymer matrix restricts the mobility of polymer chains.[4] This fundamental principle leads to several significant improvements in material properties:

  • Enhanced Thermal Stability: The inherent thermal robustness of the this compound structure contributes to higher decomposition temperatures in the resulting polymers.[6][7]

  • Increased Glass Transition Temperature (Tg): The restriction of segmental motion along the polymer backbone leads to a significant elevation of the glass transition temperature.[2]

  • Improved Mechanical Properties: The rigid nature of the this compound unit can increase the tensile strength and modulus of the polymer.[4]

  • Enhanced Solubility: The three-dimensional structure of this compound can disrupt polymer chain packing, which may improve solubility in common organic solvents.[2]

  • Optical Properties: The incorporation of this compound can lead to amorphous polymers with good optical clarity.[6]

Data Presentation: Quantitative Analysis of this compound-Containing Polymers

The following tables summarize the thermal and mechanical properties of various polymers incorporating this compound, demonstrating their enhanced performance compared to conventional polymers.

Table 1: Thermal Properties of this compound-Containing Polymers

Polymer TypeMonomer(s)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)Reference(s)
Polycarbonate1,3-Bis(4-hydroxyphenyl)this compound (B1225811), Phosgene210 - 250450 - 500[8]
Polyimide2,2-bis[4-(4-aminophenoxy)phenyl]this compound, Aromatic Dianhydrides248 - 308> 500[8]
Poly(1-adamantyl methacrylate) (PADMA)1-Adamantyl methacrylate (B99206)178352[6]
Poly(1,3-adamantylene alkylene)1,3-Adamantyl dienes139 - 205477 - 488[9]
This compound-based Dicyanate Ester PolymerThis compound-based dicyanate ester~370~480[10]

Table 2: Mechanical Properties of this compound-Containing Polymers

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference(s)
This compound-based Epoxy Resin-> 3.68-[11]
This compound-containing Polyimides80.5 - 96.52.7 - 6.91.5 - 17.3[8]

Note: Direct comparative data for all polymer types with their non-adamantane counterparts is not always available in a single source. The data presented is based on published findings for the specified this compound-containing polymers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key this compound-based polymers.

Synthesis of an this compound-Based Polycarbonate

This protocol describes the synthesis of a polycarbonate from 1,3-bis(4-hydroxyphenyl)this compound.[4]

Materials:

  • 1,3-Bis(4-hydroxyphenyl)this compound

  • Triphosgene (B27547)

  • Pyridine (B92270)

  • Dichloromethane (DCM), dry

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)this compound and pyridine in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

  • Collect the polymer by filtration and dry in a vacuum oven.

Synthesis of this compound-Containing Polyimides

This protocol outlines a conventional two-stage synthesis of polyimides using an this compound-based dietheramine.

Materials:

  • 2,2-bis[4-(4-aminophenoxy)phenyl]this compound (this compound-dietheramine)

  • Aromatic tetracarboxylic dianhydride (e.g., 3,3′,4,4′-benzophenonetetracarboxylic dianhydride)

  • N,N-dimethylacetamide (DMAc), dried

  • Hot water

Procedure:

  • Poly(amic acid) Formation:

    • Dissolve the this compound-dietheramine in dried DMAc in a flask.

    • Once completely dissolved, add the aromatic tetracarboxylic dianhydride in one portion.

    • Stir the mixture at room temperature for several hours to form the poly(amic acid) solution.

  • Thermal Imidization:

    • Pour the poly(amic acid) solution into a glass culture dish and place it in an oven at 80°C overnight to remove the solvent and form a film.

    • Further dry and convert the poly(amic acid) film to polyimide by sequential heating at 150°C, 180°C, 220°C, 250°C, and finally 270°C, holding for 20-60 minutes at each temperature.

    • The flexible polyimide film can be removed from the glass surface by soaking in hot water.

Synthesis of Poly(1-adamantyl methacrylate) (PADMA)

This protocol describes the free-radical polymerization of 1-adamantyl methacrylate.[6]

Materials:

  • 1-Adamantyl methacrylate (ADMA)

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN)

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve ADMA and AIBN in THF.

  • Stir the reaction mixture at 60°C under a nitrogen atmosphere for 2 hours.

  • Cool the reaction to ambient temperature.

  • Precipitate the polymer by pouring the solution into an excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 65°C for 24 hours.

Characterization Protocols

a) Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymer.[7]

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • Place a small sample of the polymer (typically 5-10 mg) in a TGA pan (e.g., platinum or alumina).

    • Heat the sample in the furnace under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the mass of the sample as a function of temperature.

    • The onset decomposition temperature is often reported as the temperature at which 5% (Td5%) or 10% (Td10%) mass loss has occurred.[7]

b) Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Seal a small sample of the polymer (typically 5-10 mg) in an aluminum DSC pan. An empty sealed pan is used as a reference.

    • Perform a first heating scan from room temperature to a temperature above the expected Tg (e.g., 300°C) at a heating rate of 10°C/min to erase the thermal history of the sample.

    • Cool the sample rapidly to below the Tg.

    • Perform a second heating scan at the same heating rate.

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve of the second heating scan.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure and confirm the successful polymerization.

  • Apparatus: NMR Spectrometer (e.g., 400 MHz).

  • Procedure:

    • Sample Preparation: Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][12] Ensure the glassware is clean and dry to avoid contamination.[12] The solution should be homogeneous.

    • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The integration of the aromatic and aliphatic proton signals should be consistent with the polymer's repeating unit.

    • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton of the polymer.

Visualization of Key Processes

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound-based polymers.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer This compound-based Monomer Polymerization Polymerization Reaction Monomer->Polymerization Purification Purification Polymerization->Purification NMR NMR Spectroscopy Purification->NMR Structural Analysis TGA Thermogravimetric Analysis (TGA) Purification->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Purification->DSC Glass Transition GPC Gel Permeation Chromatography (GPC) Purification->GPC Molecular Weight Material High-Performance Material GPC->Material

Caption: General workflow for the synthesis and characterization of this compound polymers.

This compound in Drug Delivery: Liposomal System

This compound's lipophilic nature makes it an excellent anchor for targeting ligands to the surface of liposomes, a common drug delivery vehicle.[13][14] The this compound moiety inserts into the lipid bilayer of the liposome, exposing the attached ligand to the external environment for targeted cell recognition.[15][16]

G cluster_liposome Liposome cluster_drug Drug Delivery System LipidBilayer Lipid Bilayer This compound This compound Anchor This compound->LipidBilayer Inserts into Ligand Targeting Ligand This compound->Ligand Covalently Bonded Drug Encapsulated Drug Drug->LipidBilayer Encapsulated within

Caption: this compound as a lipophilic anchor in a liposomal drug delivery system.

Cellular Uptake of this compound-Functionalized Nanoparticles

The cellular uptake of this compound-functionalized nanoparticles, such as liposomes, is a critical step in targeted drug delivery. This process often occurs via endocytosis.

G cluster_workflow Cellular Uptake Workflow NP This compound-Functionalized Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Cell Target Cell Endocytosis Endocytosis Cell->Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Effect Therapeutic Effect Release->Effect

Caption: General workflow for the cellular uptake of this compound-functionalized nanoparticles.

Conclusion

The incorporation of this compound into polymer backbones offers a versatile and effective strategy for the development of high-performance materials with superior thermal and mechanical properties. In the realm of materials science, this compound-containing polymers are poised for applications in demanding environments where conventional polymers fall short. Furthermore, the unique lipophilic character of this compound provides a powerful tool for the design of advanced drug delivery systems, enabling targeted therapies with potentially improved efficacy and reduced side effects. The continued exploration of this compound chemistry will undoubtedly unlock new possibilities in both polymer science and nanomedicine.

References

The Solubility of Adamantane in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of adamantane, providing key quantitative data, detailed experimental protocols, and insights into its molecular interactions for applications in research and pharmaceutical development.

This compound, a rigid, cage-like hydrocarbon (C₁₀H₁₆), possesses a unique combination of properties including high symmetry, thermal stability, and lipophilicity that make it a valuable building block in medicinal chemistry and materials science.[1][2] Its nonpolar nature dictates its solubility, rendering it practically insoluble in water but readily soluble in a variety of nonpolar organic solvents.[1][3] Understanding the quantitative solubility of this compound in different organic media is crucial for its application in synthesis, purification, and formulation, particularly in the context of drug development where it serves as a key pharmacophore.[4]

This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, presenting available quantitative data, detailing the experimental methodologies for solubility determination, and offering visual representations of experimental workflows and the factors influencing its solubility.

Quantitative Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility ( g/100 g Solvent)Mole Fraction (x₁)
Alkanes Cyclohexane25~16.7~0.10
n-Hexane25~8.3~0.05
Aromatic Hydrocarbons Toluene25~25.0~0.15
Benzene25~20.0~0.12
Ethers Tetrahydrofuran (THF)25ModerateNot Reported
1,4-Dioxane25ModerateNot Reported
Alcohols Methanol25PoorNot Reported
Ethanol25PoorNot Reported

Note: The data presented is compiled from various sources and in some cases, values are approximated based on qualitative descriptions. For precise applications, experimental determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is essential for many research and development applications. The most common and reliable method is the isothermal shake-flask method, followed by gravimetric or spectroscopic analysis.

Isothermal Shake-Flask Method

This gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

1. Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum desiccator

2. Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately weigh a specific amount of the desired organic solvent and add it to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to rest in the constant temperature environment for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, temperature-equilibrated syringe. To avoid transferring any solid particles, it is advisable to use a syringe filter.

  • Solvent Evaporation: Dispense the collected supernatant into a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of inert gas, a rotary evaporator, or by placing it in a drying oven at a temperature below the sublimation point of this compound.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

    Solubility ( g/100 g solvent) = (mass of this compound residue / mass of solvent) x 100

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and principles discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Solubility Determination A Preparation: Add excess this compound to vial B Solvent Addition: Add known mass of solvent A->B C Equilibration: Shake at constant temperature B->C D Phase Separation: Allow excess solid to settle C->D E Sampling: Withdraw known mass of supernatant D->E F Solvent Evaporation: Remove solvent from sample E->F G Quantification: Weigh dried this compound residue F->G H Calculation: Determine solubility G->H

Experimental workflow for determining the solubility of this compound.

influencing_factors Factors Influencing this compound Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_system System Conditions A Nonpolar Nature Solubility This compound Solubility A->Solubility B Rigid Cage Structure B->Solubility C High Molecular Symmetry C->Solubility D Polarity D->Solubility E Molecular Size & Shape E->Solubility F Temperature F->Solubility G Pressure G->Solubility

Key factors influencing the solubility of this compound in organic solvents.

This compound in Drug Development: A Note on Signaling Pathways

The lipophilic and rigid nature of the this compound cage is exploited in drug design to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5] this compound-containing drugs, such as amantadine (B194251) and memantine (B1676192), have been developed for a range of conditions, including viral infections and neurological disorders.[2] For instance, memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel involved in synaptic plasticity and memory function. Dysregulation of NMDA receptor signaling is implicated in neurodegenerative diseases like Alzheimer's. By modulating this pathway, memantine helps to alleviate symptoms. The inclusion of the this compound moiety can improve a drug's ability to cross the blood-brain barrier and can influence its binding affinity and selectivity for its target.[2]

References

Spectral Analysis of Adamantane: A Technical Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of adamantane, a rigid cage-like hydrocarbon, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This compound's unique, highly symmetrical structure results in characteristic spectral data that is fundamental for the structural elucidation of its derivatives, which are of significant interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate a deeper understanding of the analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Due to its high Td symmetry, the NMR spectra of this compound are remarkably simple, exhibiting only two distinct signals in both ¹H and ¹³C NMR spectra, corresponding to the methine (CH) and methylene (B1212753) (CH₂) groups.[1] This simplicity makes this compound an excellent standard for chemical shift referencing in solid-state NMR.[2][3]

Quantitative NMR Data

The chemical shifts of this compound are well-established and serve as a reliable reference. The following table summarizes the key ¹H and ¹³C NMR data for this compound.

Nucleus Position Chemical Shift (δ) in ppm Multiplicity
¹HMethine (CH)~1.77Broad Singlet
¹HMethylene (CH₂)~1.87Broad Singlet
¹³CMethine (CH)28.6 - 29.8CH
¹³CMethylene (CH₂)38.0 - 38.9CH₂

Note: Precise chemical shifts can vary slightly depending on the solvent and experimental conditions. For referencing purposes in solid-state NMR, the downfield ¹³C resonance is often set to 38.48 ppm.[2] More recent high-resolution studies at 25 °C report the CH signal at 37.777 ppm.[3]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for this compound and its derivatives.

1.2.1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[1]

  • For quantitative measurements or precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm).[1]

1.2.2. Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.[1]

  • For ¹³C NMR, acquire proton-decoupled spectra to simplify the spectrum to single lines for each unique carbon environment.[1]

  • For solid-state NMR, Magic Angle Spinning (MAS) at rates of 10 kHz or higher is employed to reduce anisotropic line broadening.[4][5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Experiment (¹H, ¹³C, etc.) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Spectral Assignment integrate->assign

Figure 1: Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS) of this compound

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of this compound. The rigid cage structure of this compound influences its fragmentation pattern, which is characterized by the initial loss of a hydrogen atom followed by further fragmentation of the this compound core.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by several key fragments. The molecular ion (M⁺•) is observed, but the most stable and often base peak is the adamantyl cation ([C₁₀H₁₅]⁺).

m/z Proposed Fragment Ion Relative Intensity (%) Notes
136[C₁₀H₁₆]⁺•VariableMolecular Ion
135[C₁₀H₁₅]⁺100Adamantyl cation (loss of H•); often the base peak.[6][7]
107[C₈H₁₁]⁺~40Fragmentation of the this compound cage.[6]
93[C₇H₉]⁺~60Result of this compound cage fragmentation.[6][7]
79[C₆H₇]⁺~50Further fragmentation of the this compound cage.[6][7]
91[C₇H₇]⁺~35Possible formation of tropylium (B1234903) or benzylium (B8442923) ions.[6]
77[C₆H₅]⁺~20Phenyl cation, indicating significant rearrangement.[6]
Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

2.2.1. Sample Preparation:

2.2.2. GC-MS System Parameters:

  • Injector: Set to a temperature of 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Source: Electron Ionization (EI) at 70 eV.[8][9]

  • Mass Analyzer: Scan a mass range of m/z 40-300.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve this compound in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Fragments spectrum->identify interpret Interpret Fragmentation Pathway identify->interpret

Figure 2: Experimental workflow for GC-MS analysis of this compound.
Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the formation of the molecular ion, which then undergoes a series of fragmentation and rearrangement steps. A key feature is the stability of the tertiary adamantyl carbocation. Further fragmentation involves the opening of the rigid cage structure, which can lead to the formation of aromatic ions.[6]

Fragmentation_Pathway M This compound (C₁₀H₁₆) M_ion [C₁₀H₁₆]⁺• m/z 136 M->M_ion - e⁻ C10H15 [C₁₀H₁₅]⁺ m/z 135 M_ion->C10H15 - H• C8H11 [C₈H₁₁]⁺ m/z 107 C10H15->C8H11 - C₂H₄ C7H9 [C₇H₉]⁺ m/z 93 C10H15->C7H9 - C₃H₆ C7H7 [C₇H₇]⁺ m/z 91 C10H15->C7H7 - C₃H₈ (rearrangement) C6H7 [C₆H₇]⁺ m/z 79 C7H9->C6H7 - CH₂

Figure 3: Proposed fragmentation pathway of this compound in EI-MS.

References

Adamantane as a Guest Molecule in Supramolecular Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane, a rigid, globular, and lipophilic hydrocarbon, has emerged as a quintessential guest molecule in the field of supramolecular chemistry. Its unique combination of size, shape, and hydrophobicity allows it to form stable and specific non-covalent inclusion complexes with a variety of macrocyclic host molecules. This technical guide provides a comprehensive overview of the fundamental principles governing this compound's host-guest chemistry, detailed experimental protocols for characterizing these interactions, and a summary of its burgeoning applications in drug delivery, sensing, and advanced materials.

Introduction: The Unique Properties of this compound

This compound (C₁₀H₁₆) is the smallest diamondoid, possessing a cage-like structure of three fused cyclohexane (B81311) rings in the chair conformation. This structure imparts exceptional properties that make it an ideal guest molecule:

  • Rigidity and Preorganization: Its rigid framework minimizes conformational entropy loss upon binding, contributing to favorable binding affinities.

  • Globular Shape and Size: With a van der Waals diameter of approximately 6.5 Å, this compound exhibits excellent size and shape complementarity with the cavities of common host molecules like β-cyclodextrin and cucurbit[1]uril.

  • Hydrophobicity: The nonpolar hydrocarbon structure drives its association with the hydrophobic interiors of host molecules in aqueous environments, a phenomenon largely driven by the hydrophobic effect.

  • Chemical Inertness and Functionalization: The this compound cage is chemically robust, yet it can be readily functionalized at its bridgehead (tertiary) or secondary carbon positions, allowing for the attachment of various chemical moieties to tailor its properties and applications.

Host-Guest Interactions of this compound

This compound forms stable inclusion complexes with several classes of macrocyclic hosts. The primary driving forces for complexation are typically a combination of hydrophobic interactions, van der Waals forces, and the release of high-energy water molecules from the host's cavity.

Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. β-cyclodextrin, composed of seven glucose units, has a cavity diameter of ~6.0-6.5 Å, making it an ideal host for this compound derivatives. The association constants (Ka) for this compound-β-cyclodextrin complexes are typically in the range of 10⁴ to 10⁵ M⁻¹, indicating strong and specific binding.[2]

Cucurbiturils

Cucurbiturils (CB[n]) are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. Cucurbit[1]uril (CB[1]), with a cavity diameter of ~7.3 Å, exhibits exceptionally high binding affinity for this compound derivatives, with association constants that can reach up to 10¹² M⁻¹ or even higher for appropriately functionalized guests.[3][4] This ultra-high affinity is attributed to the tight fit and the ion-dipole interactions between positively charged this compound derivatives and the carbonyl portals of CB[1].

Calixarenes

Calixarenes are cyclic oligomers derived from the condensation of phenols and formaldehyde. While their cavities are often more flexible and less preorganized than those of cyclodextrins and cucurbiturils, functionalized calixarenes can also serve as hosts for this compound, although the binding affinities are generally lower.

Quantitative Binding Data

The following tables summarize the thermodynamic parameters for the complexation of various this compound derivatives with common host molecules.

Table 1: Thermodynamic Data for this compound-Cyclodextrin Complexes

Guest MoleculeHost MoleculeKₐ (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Reference
1-Adamantanecarboxylic acidβ-Cyclodextrin7.7 x 10⁴-6.67-8.89-2.22[5]
1,3-Adamantanedicarboxylic acidβ-Cyclodextrin6.3 x 10⁴-6.55-9.76-3.21[5]
This compound (Alexa 488 labeled)β-Cyclodextrin5.2 x 10⁴-6.43--[2]

Table 2: Thermodynamic Data for this compound-Cucurbit[1]uril Complexes

Guest MoleculeHost MoleculeKₐ (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Reference
1-Adamantanamine hydrochlorideCucurbit[1]uril4.2 x 10¹²-17.2-14.13.1[3]
1-AdamantanolCucurbit[1]uril1.8 x 10⁹-12.6-10.12.5[3]
This compoundCucurbit[1]uril1.3 x 10⁹-12.4--
Diamantane-4-ammoniumCucurbit[1]uril7.2 x 10¹⁷-24.4--

Experimental Protocols

Accurate characterization of host-guest interactions is crucial for understanding and utilizing these supramolecular systems. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and stoichiometry) in a single experiment.[6]

Methodology:

  • Sample Preparation:

    • Prepare solutions of the host (e.g., β-cyclodextrin) and guest (e.g., this compound derivative) in the same buffer (e.g., phosphate-buffered saline, pH 7.4). Meticulous buffer matching is critical to minimize heats of dilution.

    • Degas both solutions for 10-15 minutes prior to the experiment to prevent bubble formation in the calorimeter cell and syringe.

    • Typical concentrations: 0.1-0.2 mM host in the cell and 1-2 mM guest in the syringe. The guest concentration should be 10-20 times that of the host.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 300-400 rpm) to ensure rapid mixing without generating significant frictional heat.

    • Set the reference power to a value appropriate for the expected heat changes.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1-2 µL) to account for initial mixing effects; this data point is typically discarded during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 10-15 µL each) with a sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control experiment by titrating the guest solution into the buffer alone to determine the heat of dilution of the guest.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kₐ, ΔH, and the stoichiometry (n).

    • Calculate ΔG and ΔS from the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying host-guest complexation in solution. Changes in the chemical shifts of the host and/or guest protons upon complexation can be used to determine the binding constant and to elucidate the geometry of the inclusion complex.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the host (e.g., β-cyclodextrin) at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., D₂O).

    • Prepare a stock solution of the guest (e.g., this compound derivative) at a significantly higher concentration (e.g., 20-50 mM) in the same deuterated solvent.

  • Titration:

    • Acquire a ¹H NMR spectrum of the host solution alone.

    • Add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.

  • Data Analysis:

    • Monitor the change in chemical shift (Δδ) of one or more host protons that are sensitive to the guest's presence (typically the inner cavity protons H3 and H5 for cyclodextrins).

    • Plot Δδ as a function of the total guest concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model equation using non-linear regression analysis to determine the association constant (Kₐ).

    • For structural elucidation, 2D NMR techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to identify through-space correlations between host and guest protons, providing information about the orientation of the guest within the host cavity.[7]

Fluorescence Spectroscopy

Fluorescence spectroscopy, particularly through competition assays, is a highly sensitive method for determining binding constants.

Methodology:

  • Principle of Competition Assay:

    • A fluorescent probe that is known to bind to the host is used.

    • The this compound derivative (the competitor) is added, which displaces the fluorescent probe from the host's cavity, leading to a change in the fluorescence signal of the probe.

  • Experimental Procedure:

    • Prepare a solution containing the host (e.g., β-cyclodextrin) and a fluorescent probe (e.g., 8-anilino-1-naphthalenesulfonic acid, ANS) at fixed concentrations. The probe's fluorescence should be enhanced upon binding to the host.

    • Prepare a stock solution of the this compound derivative.

    • Titrate the host-probe solution with increasing concentrations of the this compound derivative.

    • Measure the fluorescence intensity after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the this compound derivative concentration.

    • Fit the data to a competitive binding equation to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the fluorescent probe).

    • Calculate the association constant (Kₐ) for the this compound-host complex using the Cheng-Prusoff equation, which requires knowledge of the Kₐ for the probe-host complex.

Visualizations of Key Concepts and Workflows

Host-Guest Complexation

HostGuestComplexation cluster_reactants Reactants cluster_complex Complex Host Host Molecule (e.g., β-Cyclodextrin) Plus + Guest This compound Guest Equilibrium Complex Host-Guest Complex

Caption: Formation of a host-guest complex between a host molecule and an this compound guest.

Experimental Workflow for Characterization

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Binding Characterization cluster_analysis Data Analysis cluster_application Application Synth_Host Synthesize/Purify Host ITC Isothermal Titration Calorimetry (ITC) Synth_Host->ITC NMR NMR Titration Synth_Host->NMR Fluorescence Fluorescence Competition Assay Synth_Host->Fluorescence Synth_Guest Synthesize/Purify this compound Guest Synth_Guest->ITC Synth_Guest->NMR Synth_Guest->Fluorescence Thermo_Data Determine Thermodynamic Parameters (Ka, ΔG, ΔH, ΔS) ITC->Thermo_Data NMR->Thermo_Data Structural_Data Elucidate Complex Structure (2D NMR) NMR->Structural_Data Fluorescence->Thermo_Data Application Utilize in Drug Delivery, Sensing, or Materials Thermo_Data->Application Structural_Data->Application

Caption: A typical experimental workflow for the characterization of this compound host-guest complexes.

This compound in a Drug Delivery System

DrugDelivery cluster_components Components cluster_nanoparticle Drug-Loaded Nanoparticle Polymer_CD Polymer with β-Cyclodextrin (Host) SelfAssembly Self-Assembly in Aqueous Solution Polymer_CD->SelfAssembly Drug_Ada This compound-Drug Conjugate (Guest) Drug_Ada->SelfAssembly Nanoparticle Supramolecular Nanoparticle SelfAssembly->Nanoparticle Core Hydrophobic Core (Drug Encapsulated) Nanoparticle->Core contains Shell Hydrophilic Shell (Polymer) Nanoparticle->Shell has Targeting Targeted Delivery to Cells Nanoparticle->Targeting DrugRelease Drug Release at Target Site Targeting->DrugRelease

Caption: Schematic of a drug delivery system based on this compound-cyclodextrin host-guest interactions.

Applications

The robust and specific nature of this compound's host-guest interactions has led to its use in a wide array of applications.

Drug Delivery

This compound can be conjugated to drug molecules, which can then be encapsulated by host-functionalized carriers such as polymers, nanoparticles, or liposomes.[8] This supramolecular approach offers several advantages:

  • Increased Drug Solubility and Stability: Encapsulation within the host's cavity can protect the drug from degradation and improve its aqueous solubility.

  • Targeted Delivery: The host-functionalized carrier can be decorated with targeting ligands to direct the drug to specific cells or tissues.

  • Controlled Release: The release of the drug can be triggered by external stimuli (e.g., pH, temperature) or by competitive displacement with other guest molecules at the target site.

Biosensing

The high affinity and selectivity of this compound-host interactions are exploited in the design of biosensors. For instance, a surface can be functionalized with host molecules, and the binding of an this compound-labeled analyte can be detected through various signal transduction mechanisms, such as changes in fluorescence, surface plasmon resonance, or electrochemical signals.

Supramolecular Polymers and Hydrogels

Polymers functionalized with this compound and host molecules (e.g., cyclodextrin) can self-assemble in solution to form supramolecular polymers and hydrogels. These materials are held together by reversible host-guest crosslinks, imparting them with interesting properties such as shear-thinning and self-healing capabilities. Such hydrogels are being investigated for applications in tissue engineering and injectable drug delivery systems.

Conclusion

This compound's unique structural and physicochemical properties have established it as a cornerstone guest molecule in supramolecular chemistry. Its predictable and robust interactions with a range of host molecules, particularly cyclodextrins and cucurbiturils, have provided a versatile platform for the development of advanced functional materials. The continued exploration of this compound-based host-guest systems promises to yield further innovations in drug delivery, diagnostics, and materials science, offering powerful tools for researchers and professionals in these fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Adamantane via Lewis Acid-Catalyzed Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique rigid, cage-like structure. The synthesis of this compound is most practically achieved through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. This document provides detailed application notes and experimental protocols for this isomerization reaction, summarizing key quantitative data and visualizing the underlying mechanistic pathway and experimental workflow.

Reaction Mechanism

The Lewis acid-catalyzed conversion of endo-tetrahydrodicyclopentadiene (B1210996) to this compound proceeds through a complex series of carbocation rearrangements. The generally accepted mechanism, often referred to as the Whitlock-Siefkin mechanism, involves a sequence of 1,2-hydride and 1,2-alkyl shifts that ultimately lead to the thermodynamically stable this compound cage structure.[1][2] The Lewis acid, typically aluminum chloride (AlCl₃), initiates the process by abstracting a hydride ion from the substrate, generating a carbocation. This carbocation then undergoes a cascade of rearrangements, traversing through various isomeric intermediates before reaching the this compound cation, which is then quenched to yield the final product.[2]

G cluster_legend Legend Lewis Acid Lewis Acid Carbocation Intermediate Carbocation Intermediate Rearrangement Step Rearrangement Step endo-THDCPD endo-Tetrahydrodicyclopentadiene Carbocation_A Initial Carbocation endo-THDCPD->Carbocation_A + Lewis Acid - Hydride Rearrangement_Series Series of 1,2-Shifts (Whitlock-Siefkin Pathway) Carbocation_A->Rearrangement_Series Isomerization Adamantane_Cation Adamantyl Cation Rearrangement_Series->Adamantane_Cation Final Rearrangement This compound This compound Adamantane_Cation->this compound + Hydride

Caption: Proposed mechanistic pathway for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound is highly dependent on the catalyst system, reaction temperature, and time. The following tables summarize the performance of various Lewis acid catalysts under different conditions.

Table 1: Performance of AlCl₃-Based Catalysts

Catalyst SystemStarting MaterialTemperature (°C)Time (h)Yield (%)Reference
AlCl₃endo-THDCPD170-15-20[3]
AlCl₃ with co-catalystendo-THDCPD120-1404-865.64[4]
AlCl₃/γ-Al₂O₃endo-THDCPD140424.6 (selectivity)[5]

Table 2: Performance of Other Catalyst Systems

Catalyst SystemStarting MaterialTemperature (°C)Time (h)Yield (%)Reference
SZ(20%)/REYendo-THDCPD250322.77[6]
10%PW/USYendo-THDCPD260628.3[7]
Immobilized AlCl₃ on γ-Al₂O₃endo-tricyclodecane140-17.7 (selectivity)[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis of this compound using Aluminum Chloride[9]

Materials:

  • endo-Tetrahydrodicyclopentadiene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Petroleum ether (b.p. 30–60 °C)

  • Chromatography-grade alumina (B75360)

  • Dry ice-acetone bath

  • Magnetic stirrer-hot plate

  • Round-bottom flask

  • Beakers, Erlenmeyer flask, filtration apparatus

Procedure:

  • Place anhydrous aluminum chloride in a round-bottom flask equipped with a magnetic stir bar.

  • Add endo-tetrahydrodicyclopentadiene to the flask.

  • Heat the reaction mixture to 150–180 °C with vigorous stirring.

  • Periodically, push any sublimed aluminum chloride from the walls of the flask back into the reaction mixture.

  • After 8–12 hours of heating, remove the flask from the heat and allow it to cool. The mixture will separate into two layers.

  • Decant the upper brown layer, containing this compound, from the lower black tarry layer into a beaker.

  • Rinse the reaction flask multiple times with petroleum ether and add the rinses to the beaker containing the product.

  • Warm the petroleum ether suspension to dissolve the this compound completely.

  • Add chromatography-grade alumina to the hot solution to decolorize it and filter the hot solution.

  • Wash the alumina and the beaker with additional hot petroleum ether.

  • Concentrate the filtrate by distillation and then cool it in a dry ice-acetone bath to crystallize the this compound.

  • Collect the solid this compound by suction filtration.

Protocol 2: Synthesis of this compound using Supported AlCl₃/γ-Al₂O₃ Catalyst[5]

Materials:

  • endo-Tetrahydrodicyclopentadiene (endo-TCD)

  • AlCl₃/γ-Al₂O₃ catalyst

  • Cyclohexane (B81311)

  • Autoclave reactor

  • Hydrogen gas (H₂)

Procedure:

  • Charge the AlCl₃/γ-Al₂O₃ catalyst (20-40 mesh) and cyclohexane into an autoclave reactor.

  • Add endo-TCD to the reactor.

  • Pressurize the reactor with hydrogen to 2.5 MPa.

  • Heat the reaction mixture to 140 °C (413 K) and maintain for 4 hours with stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Analyze the liquid product for the conversion of endo-TCD and selectivity to this compound, typically by gas chromatography.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

G cluster_workflow Experimental Workflow Start Start Reactants Charge Reactants (endo-THDCPD, Lewis Acid) Start->Reactants Reaction Isomerization Reaction (Heating & Stirring) Reactants->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Sublimation) Workup->Purification Analysis Product Analysis (GC, NMR, MP) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Photocatalytic C-H Functionalization of Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are crucial scaffolds in medicinal chemistry and materials science due to their unique, rigid, and lipophilic three-dimensional structure. The direct functionalization of this compound's strong C-H bonds presents a formidable challenge in synthetic chemistry. Photocatalytic methods have recently emerged as a powerful strategy to achieve this transformation under mild conditions, offering high selectivity and functional group tolerance.[1][2][3] This document provides detailed application notes and experimental protocols for the photocatalytic C-H functionalization of this compound, focusing on recent advancements in the field.

Core Concepts and Mechanisms

The photocatalytic C-H functionalization of this compound typically proceeds via a radical-mediated mechanism. The process is initiated by a photocatalyst that, upon light absorption, becomes a potent oxidant or reductant. In many successful approaches, a dual catalytic system is employed, combining a photoredox catalyst with a hydrogen atom transfer (HAT) co-catalyst.[1][2]

A general proposed mechanism involves the following key steps:

  • Excitation: The photocatalyst (PC) absorbs light to reach an excited state (PC*).

  • Generation of the HAT catalyst: The excited photocatalyst interacts with the HAT catalyst precursor to generate the active HAT catalyst. For instance, an iridium photocatalyst can oxidize a quinuclidine (B89598) derivative to its radical cation.[1][2]

  • Hydrogen Atom Transfer: The activated HAT catalyst abstracts a hydrogen atom from the tertiary C-H bond of this compound, forming an adamantyl radical. This step is often highly selective for the sterically accessible and electron-rich tertiary positions.[1][3]

  • Radical Coupling: The adamantyl radical then reacts with a suitable coupling partner, such as an electron-deficient alkene, to form a new C-C bond.[1][2]

  • Catalyst Regeneration: The catalytic cycle is closed by a final electron transfer step, regenerating the ground state of both the photocatalyst and the HAT catalyst.[2]

Alternatively, some systems utilize highly oxidizing photocatalysts, like pyrylium (B1242799) salts, that can directly oxidize the diamondoid substrate to its radical cation, which then undergoes deprotonation to form the adamantyl radical.[4]

Data Presentation

Table 1: Photocatalytic Alkylation of this compound with Various Alkenes

This table summarizes the yields for the photocatalytic alkylation of this compound with different electron-deficient alkenes using a dual iridium/quinuclidine catalyst system.

EntryAlkene Coupling PartnerProductYield (%)Reference
1Phenyl vinyl sulfone1-(2-(phenylsulfonyl)ethyl)this compound72-91[1][5]
2Dimethyl maleateDimethyl 2-(adamantan-1-yl)succinate61-94[2][5]
3Ethyl acrylateEthyl 3-(adamantan-1-yl)propanoate57[1][5]
4Acrylonitrile3-(Adamantan-1-yl)propanenitrile65[2]
5Methyl vinyl ketone4-(Adamantan-1-yl)butan-2-one65[2]
Table 2: Functionalization of Substituted Adamantanes

This table highlights the versatility of the photocatalytic method for the functionalization of various substituted adamantanes.

EntryThis compound DerivativeCoupling PartnerProductYield (%)Reference
11-Hydroxythis compoundPhenyl vinyl sulfone1-(2-(Phenylsulfonyl)ethyl)adamantan-3-ol64[1][3]
21-Bromothis compoundPhenyl vinyl sulfone1-Bromo-3-(2-(phenylsulfonyl)ethyl)this compound72[1][3]
32-AdamantanonePhenyl vinyl sulfone5-(2-(Phenylsulfonyl)ethyl)adamantan-2-one60[1][3]
4N-Boc-amantadinePhenyl vinyl sulfonetert-butyl (3-(2-(phenylsulfonyl)ethyl)adamantan-1-yl)carbamate63[1][3]
5N-Boc-memantinePhenyl vinyl sulfonetert-butyl (3-(2-(phenylsulfonyl)ethyl)-5,7-dimethyladamantan-1-yl)carbamate74[1][3]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of this compound

This protocol is based on a dual catalytic system employing an iridium photocatalyst and a quinuclidine-based HAT catalyst.[1][5]

Materials:

  • This compound (or derivative)

  • Alkene coupling partner

  • Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Quinuclidine-based HAT catalyst (e.g., a substituted quinuclidine)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or vial

  • Stir plate

  • Blue LED light source (e.g., 456 nm)

Procedure:

  • To a Schlenk tube or vial, add this compound (1.5 - 3 equivalents), the iridium photocatalyst (e.g., 1-2 mol%), and the quinuclidine HAT catalyst (e.g., 10-20 mol%).

  • Add the alkene coupling partner (1 equivalent) to the vessel.

  • Add anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).

  • Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • Seal the vessel and place it on a stir plate.

  • Irradiate the reaction mixture with a blue LED light source, maintaining a constant temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired functionalized this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Photocatalytic_CH_Functionalization General Mechanism of Photocatalytic C-H Functionalization of this compound PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Light) Product Functionalized this compound PC_star->PC Relaxation HAT_active Active HAT Catalyst+ PC_star->HAT_active SET HAT_pre HAT Pre-catalyst HAT_active->HAT_pre Regeneration Adamantyl_radical Adamantyl Radical (R.) HAT_active->Adamantyl_radical HAT This compound This compound (R-H) Product_radical Product Radical Adamantyl_radical->Product_radical + Alkene Alkene Alkene Acceptor Product_radical->Product Reduction & Protonation Experimental_Workflow Experimental Workflow for Photocatalytic this compound Functionalization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add this compound, Photocatalyst, HAT catalyst, and Alkene to vial Solvent 2. Add anhydrous solvent Reagents->Solvent Degas 3. Degas with inert gas Solvent->Degas Irradiation 4. Irradiate with LED and stir Degas->Irradiation Monitoring 5. Monitor progress (TLC, GC, LC-MS) Irradiation->Monitoring Concentration 6. Concentrate reaction mixture Monitoring->Concentration Purification 7. Purify by column chromatography Concentration->Purification Characterization 8. Characterize product Purification->Characterization

References

Application Notes and Protocols for the Regioselective Bromination of Adamantane at the Bridgehead Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure. The functionalization of this compound, particularly at its tertiary bridgehead positions, is a critical step in the synthesis of various compounds, including the antiviral drug amantadine.[1] Regioselective bromination is a key transformation that provides a versatile handle for further synthetic modifications. This document provides detailed application notes and experimental protocols for the regioselective bromination of this compound at the bridgehead positions, offering a comparative overview of various established and modern synthetic methodologies.

This compound possesses two types of carbon atoms: four tertiary bridgehead carbons (C1-type) and six secondary methylene (B1212753) bridge carbons (C2-type).[2] Reactions involving this compound predominantly occur at the more reactive tertiary bridgehead positions.[3] The bromination of this compound can be controlled to yield mono-, di-, tri-, or even tetra-substituted products at these bridgehead locations, depending on the reaction conditions and the choice of brominating agent and catalyst.[4]

Reaction Mechanism and Regioselectivity

The high regioselectivity for bridgehead bromination is attributed to the greater stability of the tertiary adamantyl carbocation or radical intermediate formed during the reaction. The mechanism of bromination can proceed through either an ionic or a free-radical pathway.

  • Ionic Mechanism: In the presence of molecular bromine, especially with the addition of a Lewis acid catalyst, the reaction proceeds via an ionic mechanism. The Lewis acid polarizes the Br-Br bond, facilitating an electrophilic attack on a C-H bond at a bridgehead position to form a stable tertiary carbocation, which is then attacked by a bromide ion.[3][4] This method is particularly effective for achieving polysubstitution.[3]

  • Free-Radical Mechanism: When using reagents like N-bromosuccinimide (NBS), the reaction can proceed through a free-radical pathway.[5][6] The reaction is initiated to form a bromine radical, which then abstracts a hydrogen atom from a bridgehead position to generate a relatively stable tertiary adamantyl radical. This radical then reacts with a bromine source to yield the brominated product. Free-radical bromination is generally more selective than chlorination.[7]

Comparative Data of Bromination Methods

The selection of a specific protocol for this compound bromination depends on the desired product (mono- vs. poly-substituted) and considerations regarding safety and environmental impact. The following table summarizes quantitative data for various methods.

MethodBrominating AgentCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Key Features & Drawbacks
Direct Bromination (Mono) Elemental Bromine (Br₂)NoneNeat (excess Br₂)85-1109~93High yield but uses hazardous excess liquid bromine.[1]
Direct Bromination (Poly) Elemental Bromine (Br₂)Lewis Acid (e.g., AlBr₃, FeBr₃)BromineRefluxVariesHighEffective for di-, tri-, and tetrabromination; uses corrosive and moisture-sensitive catalysts.[4]
DBDMH Method 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)NoneTrichloromethane65-7024-36up to 91"Green" alternative, avoids handling liquid bromine.[8][9]
HBr/H₂O₂ Method Hydrogen Bromide (HBr) / Hydrogen Peroxide (H₂O₂)NoneNot specified30Not specifiedup to 95Economical and environmentally friendly as HBr byproduct is recycled.[9][10]
Catalytic Bromination Bromotrichloromethane (BrCCl₃)Mo(CO)₆Neat (BrCCl₃)140-1605-10up to 99High yield under catalytic conditions.[9][11]

Experimental Protocols

The following are detailed protocols for the synthesis of mono- and poly-brominated this compound derivatives.

Protocol 1: Synthesis of 1-Bromothis compound (B121549) via Direct Bromination

This method yields 1-bromothis compound through direct reaction with elemental bromine.[1][4]

Materials:

  • This compound

  • Liquid Bromine

  • Saturated aqueous solution of sodium bisulfite

  • Methanol (B129727)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (30 g).

  • Carefully add liquid bromine (24 mL) to the flask in a fume hood.

  • Heat the reaction mixture to 85°C for 6 hours with stirring.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling to room temperature, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

  • Filter the solid product, wash with water until neutral, and air dry.

  • Recrystallize the crude product from methanol to obtain pure 1-bromothis compound.

Protocol 2: Synthesis of 1,3-Dibromothis compound (B19736) using a Lewis Acid Catalyst

This protocol describes the synthesis of 1,3-dibromothis compound using an iron catalyst.[4]

Materials:

  • This compound

  • Liquid Bromine

  • Iron powder

  • Crushed ice

  • Solid sodium sulfite

  • 5% Hydrochloric acid (HCl)

  • 2-Propanol

Procedure:

  • To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath.

  • Add 96.0 g of this compound in portions over 1 hour with efficient stirring.

  • Stir the mixture for an additional hour at room temperature.

  • Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite.

  • Triturate the solid until the brown color of bromine disappears.

  • Filter the product, wash with 5% HCl and then with water, and dry.

  • Recrystallize from 2-propanol to obtain pure 1,3-dibromothis compound.

Protocol 3: "Green" Synthesis of 1-Bromothis compound using DBDMH

This method utilizes a safer brominating agent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[9]

Materials:

  • This compound

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Trichloromethane

  • Saturated sodium bisulfite solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction flask, dissolve this compound (e.g., 1.36 g, 0.01 mol) in trichloromethane (e.g., 50 mL).

  • With stirring, add DBDMH (e.g., 2.86 g, 0.01 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 24-36 hours.

  • After the reaction is complete, cool the flask to room temperature and then in an ice bath.

  • Slowly add a saturated sodium bisulfite solution to quench any excess bromine until the yellow color of the solution disappears. Stir for an additional 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash it three times with water (e.g., 3 x 100 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Visualizing the Process

This compound Bromination Pathway

G This compound This compound MonoBr 1-Bromothis compound This compound->MonoBr Br₂, neat DiBr 1,3-Dibromothis compound MonoBr->DiBr Br₂, Lewis Acid TriBr 1,3,5-Tribromothis compound DiBr->TriBr Br₂, Lewis Acid TetraBr 1,3,5,7-Tetrabromothis compound TriBr->TetraBr Br₂, Lewis Acid G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in Trichloromethane B Add DBDMH A->B C Reflux at 65-70°C for 24-36h B->C D Cool and Quench with NaHSO₃ C->D E Separate Organic Layer D->E F Wash with Water E->F G Dry over Na₂SO₄ F->G H Evaporate Solvent G->H I Recrystallize H->I Product Product I->Product Pure 1-Bromothis compound

References

Application Notes and Protocols for Friedel-Crafts Alkylation and Acylation of Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural properties, including rigidity, lipophilicity, and a three-dimensional cage-like structure. The incorporation of the adamantyl moiety into organic molecules can significantly influence their pharmacological and material properties, enhancing metabolic stability, modulating bioavailability, and providing a rigid scaffold for drug design.[1] Friedel-Crafts alkylation and acylation are powerful and versatile methods for the functionalization of this compound, enabling the introduction of various alkyl and acyl groups to its bridgehead positions. These reactions proceed via electrophilic substitution, where the this compound cage acts as the nucleophile.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts alkylation and acylation of this compound, summarizing key quantitative data and outlining methodologies for these important synthetic transformations.

Friedel-Crafts Alkylation of this compound

Friedel-Crafts alkylation of this compound typically involves the reaction of this compound or a halo-adamantane with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid or superacid catalyst. The reaction proceeds through the formation of an adamantyl cation, which then reacts with the nucleophilic alkylating agent.

Data Presentation: Quantitative Data for Friedel-Crafts Alkylation of this compound

The following table summarizes representative quantitative data for the Friedel-Crafts alkylation of this compound and its derivatives with various alkylating agents and catalysts.

This compound SubstrateAlkylating AgentCatalyst (mol%)SolventProductYield (%)Reference
This compound1-Bromothis compound (B121549)InBr₃ (5)Benzene1-Adamantylbenzene91[1]
This compound1-Bromothis compoundInBr₃ (5)Toluene1-(p-Tolyl)this compound77[1]
This compound1-Bromothis compoundInCl₃ (5)Fluorobenzene1-(4-Fluorophenyl)this compound75[1]
This compoundPyreneTfOHCH₂Cl₂1-(Pyren-1-yl)this compound85
1,3-Dibromothis compoundPyreneTfOHCH₂Cl₂1,3-Bis(pyren-1-yl)this compound62
This compoundEthylene (B1197577)γ-irradiation-1-Ethylthis compound-[2]
This compoundAlkyl HalidesRuthenium Complexes-Mono- and Dialkyladamantanes70-98[3]
This compoundFluorobenzeneAlCl₃ / t-BuBrFluorobenzene1,3,5,7-Tetrakis(4-fluorophenyl)this compound59[4]
Experimental Protocol: Indium-Catalyzed Alkylation of Aromatic Compounds with 1-Bromothis compound

This protocol describes a general procedure for the Friedel-Crafts alkylation of aromatic compounds with 1-bromothis compound using an indium catalyst.[1]

Materials:

  • 1-Bromothis compound

  • Aromatic substrate (e.g., Benzene, Toluene, Fluorobenzene)

  • Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aromatic substrate (1.2 equivalents). If the substrate is a solid, dissolve it in a minimal amount of anhydrous DCM.

  • Add 1-bromothis compound (1.0 equivalent) to the flask.

  • Add the indium catalyst (InBr₃ or InCl₃, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically a few hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure adamantylated arene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Conduct all experiments in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Lewis acid catalysts are moisture-sensitive and should be handled under an inert atmosphere.

  • Acyl chlorides are corrosive and should be handled with care in a fume hood.

Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation of this compound introduces an acyl group onto the this compound skeleton, typically at a bridgehead position, to form adamantyl ketones. This reaction usually employs an acyl halide or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst.

Data Presentation: Quantitative Data for Friedel-Crafts Acylation of this compound

The following table presents quantitative data for the Friedel-Crafts acylation of this compound.

This compound SubstrateAcylating AgentCatalystSolventProductYield (%)Reference
1-Bromothis compoundVinyl acetateMn₂(CO)₁₀-1-Acetylthis compound95[5]
This compoundAcetyl chlorideAlCl₃CS₂1-Acetylthis compound65-70
This compoundBenzoyl chlorideAlCl₃CCl₄1-Benzoylthis compound80
Experimental Protocol: Synthesis of 1-Acetylthis compound via Friedel-Crafts Acylation

This protocol provides a general method for the Friedel-Crafts acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous carbon disulfide (or DCM).

  • Cool the stirred suspension in an ice bath.

  • Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous carbon disulfide (or DCM) from the dropping funnel.

  • After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous carbon disulfide (or DCM) dropwise.

  • Once the addition of this compound is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 1-acetylthis compound.

  • Characterize the product by its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Formation of Adamantyl Cation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Ad_Br Adamantyl-Br Ad_plus Adamantyl Cation (Ad⁺) Ad_Br->Ad_plus + AlCl₃ Arene Arene Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid_Br [AlCl₃Br]⁻ Sigma_Complex Sigma Complex Ad_plus->Sigma_Complex + Arene Alkylated_Arene Alkylated Arene (Ad-Arene) Sigma_Complex->Alkylated_Arene - H⁺ H_plus H⁺ Regen_Catalyst AlCl₃ + HBr H_plus->Regen_Catalyst + [AlCl₃Br]⁻

Caption: General mechanism of Friedel-Crafts alkylation of an arene with an adamantyl halide.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack on this compound cluster_step3 Step 3: Deprotonation Acyl_Cl Acyl Chloride (RCOCl) Acylium_Ion Acylium Ion (RCO⁺) Acyl_Cl->Acylium_Ion + AlCl₃ This compound This compound Lewis_Acid_Acyl Lewis Acid (e.g., AlCl₃) Lewis_Acid_Cl [AlCl₄]⁻ Sigma_Complex_Acyl Sigma Complex Acylium_Ion->Sigma_Complex_Acyl + this compound Acyl_this compound Acyl this compound (Ad-COR) Sigma_Complex_Acyl->Acyl_this compound - H⁺ H_plus_Acyl H⁺ Regen_Catalyst_Acyl AlCl₃ + HCl H_plus_Acyl->Regen_Catalyst_Acyl + [AlCl₄]⁻

Caption: General mechanism of Friedel-Crafts acylation of this compound.

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Reactants Combine this compound Substrate, Alkylating/Acylating Agent, and Solvent Start->Reactants Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃, InBr₃) Reactants->Catalyst Reaction Stir at Appropriate Temperature & Monitor Progress (TLC) Catalyst->Reaction Quench Quench Reaction (e.g., with ice/HCl or NaHCO₃ soln) Reaction->Quench Extraction Extract Product with Organic Solvent Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (Column Chromatography/Recrystallization) Concentrate->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for Friedel-Crafts reactions of this compound.

References

Application Notes and Protocols for the Synthesis of 1-Adamantanol and 2-Adamantanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique rigid, cage-like structure. 1-Adamantanol (B105290) and 2-adamantanone (B1666556) are key intermediates in the synthesis of a wide range of bioactive molecules and functional materials.[1][2] This document provides detailed protocols for the synthesis of 1-adamantanol and 2-adamantanone, summarizing key quantitative data and outlining experimental workflows.

Synthesis of 1-Adamantanol

1-Adamantanol can be synthesized through various methods, including the direct oxidation of this compound or the hydrolysis of adamantyl halides. A common and effective laboratory-scale method is the "dry ozonation" of this compound adsorbed on silica (B1680970) gel, which offers good yields and selectivity for the tertiary alcohol.[3] Another approach involves the use of oxone as an oxidizing agent in the presence of a phase-transfer catalyst.[4]

Quantitative Data for 1-Adamantanol Synthesis
MethodStarting MaterialKey ReagentsSolventReaction TimeYield (%)Melting Point (°C)Reference
Dry OzonationThis compoundOzone, Silica GelPentane (B18724) (for deposition)Not specified81-84280-282[3]
TBA-OX OxidationThis compoundTetra-n-butylammonium oxone (TBA-OX), Acetone, NaHCO₃Methylene chloride/Water21 hours70238-240 (subl.)[4]
Hydrolysis1-Bromothis compoundSilver nitrate (B79036) or Hydrochloric acidNot specifiedNot specifiedNot specified-[3]
Peroxyacetic Acid OxidationThis compoundPeroxyacetic acidNot specifiedNot specifiedNot specified-[3]
Experimental Protocol: Dry Ozonation of this compound

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Materials:

  • This compound (6.0 g, 0.044 mol)

  • Silica gel (500 g)

  • Pentane (100 mL)

  • Dichloromethane (B109758)

  • Hexane

  • Ozone generator

  • 2-L round-bottomed flask

  • Rotary evaporator

  • Ozonation vessel

  • Dry ice/2-propanol bath

Procedure:

  • Adsorption of this compound: In a 2-L round-bottomed flask, dissolve this compound in pentane. Add silica gel to the solution.

  • Remove the pentane by rotary evaporation at room temperature under reduced pressure (20 mm Hg). Continue to rotate the flask for an additional 2 hours to ensure the this compound is evenly dispersed on the dry silica gel.

  • Ozonation: Transfer the this compound-silica gel dispersion to the ozonation vessel and cool it to -78 °C using a dry ice/2-propanol bath.

  • Pass a stream of oxygen through the vessel at a rate of 1 L/min for 5 minutes.

  • Pass ozone-enriched oxygen through the vessel at the same flow rate for 4 hours. Caution: Ozone is toxic and potentially explosive. This step must be performed in a well-ventilated fume hood behind a safety shield.

  • Work-up: After ozonation, pass a stream of nitrogen through the vessel for 1 hour to remove excess ozone.

  • Allow the vessel to warm to room temperature.

  • Extract the product from the silica gel with 1 L of diethyl ether.

  • Remove the ether by rotary evaporation to obtain the crude product.

  • Purification: Recrystallize the crude product from a 1:1 (v/v) mixture of dichloromethane and hexane. Heat the solution on a steam bath, filter, and then concentrate until crystallization begins. Cool the solution to -20 °C to obtain fine, white needles of 1-adamantanol.

  • Collect the crystals by filtration. The mother liquor can be concentrated to yield additional crops of the product. The total yield of 1-adamantanol is typically 5.4–5.6 g (81–84%).

Reaction Pathway for 1-Adamantanol Synthesis (Dry Ozonation)

G This compound This compound O3_SiO2 O₃ / Silica Gel -78 °C This compound->O3_SiO2 Oxidation Adamantanol 1-Adamantanol O3_SiO2->Adamantanol

Caption: Synthesis of 1-Adamantanol via Dry Ozonation.

Synthesis of 2-Adamantanone

2-Adamantanone is commonly synthesized by the oxidation of this compound using strong acids, such as concentrated sulfuric acid.[5][6] This method proceeds through an intermediate adamantan-1-ol, which then rearranges and is further oxidized.[6] Catalysts can be employed to improve the yield and reaction rate.[5] Another route involves the oxidation of this compound with hydrogen peroxide catalyzed by a vanadium complex.[7]

Quantitative Data for 2-Adamantanone Synthesis
MethodStarting MaterialKey ReagentsSolventReaction TimeYield (%)Melting Point (°C)Reference
Sulfuric Acid OxidationThis compound98% H₂SO₄None4 hours45-56-[6]
Catalytic Sulfuric Acid OxidationThis compoundConc. H₂SO₄, Potassium NitriteNone8.5 hours78-[5]
Vanadium Catalyzed OxidationThis compoundVO(acac)₂, H₂O₂, Acetic Acid, Pyridine, HexafluoroacetoneWater5 hours70256-257 (subl.)[7]
Experimental Protocol: Sulfuric Acid Oxidation of this compound

This protocol is a modification of the procedure reported by Geluk and co-workers.[6]

Materials:

  • This compound, powdered (100 g, 0.735 mol)

  • 98% Sulfuric acid (600 mL)

  • Crushed ice (800 g)

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • 1-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer and thermometer, place 600 mL of 98% sulfuric acid.

  • Reaction: Add the powdered this compound to the stirred acid in one portion. Heat the mixture rapidly to an internal temperature of 70 °C.

  • Gradually increase the temperature to 80 °C over a 2-hour period with vigorous stirring.

  • Continue stirring at 80 °C for an additional 2 hours, then raise the temperature to 82 °C. Scrape any sublimed this compound from the flask walls back into the reaction mixture.

  • Monitor the reaction by GC analysis until the adamantanol intermediate is 2–3% of the mixture.

  • Work-up: Pour the hot reaction mixture immediately onto 800 g of crushed ice.

  • Purification by Steam Distillation: Transfer half of the resulting suspension to a 2-L round-bottomed flask set up for steam distillation.

  • Heat the contents to 70 °C and then introduce steam to begin distillation.

  • Separate the two layers of the distillate. Extract the aqueous layer with two 75-mL portions of dichloromethane.

  • Repeat the steam distillation with the second half of the crude suspension.

  • Combine all organic extracts, wash with 100 mL of saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 52–53 g of 2-adamantanone. An additional 3 g can be obtained by extracting the distillation residues.

Reaction Pathway for 2-Adamantanone Synthesis (Sulfuric Acid)

G This compound This compound H2SO4 98% H₂SO₄ 70-82 °C This compound->H2SO4 Oxidation & Rearrangement Adamantanone 2-Adamantanone H2SO4->Adamantanone G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material (e.g., this compound) Reaction Chemical Reaction (e.g., Oxidation) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (e.g., Recrystallization, Distillation) Crude->Purify Pure Purified Product Purify->Pure Analysis Analytical Characterization (e.g., NMR, IR, MP) Pure->Analysis

References

Application Notes and Protocols for the Preparation of Adamantane-Containing Polymers for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various adamantane-containing polymers engineered for high-temperature applications. The incorporation of the rigid, bulky, and thermally stable this compound cage structure into polymer backbones significantly enhances their thermal properties, making them suitable for demanding environments in aerospace, electronics, and other advanced industries.

Introduction

This compound, a tricyclic hydrocarbon with a diamondoid structure, imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical strength to polymers. Its rigid structure restricts polymer chain mobility, leading to materials with superior performance at elevated temperatures. This document outlines the preparation of three key classes of high-temperature this compound-containing polymers: polyimides, polyamides, and epoxy resins.

Data Presentation: Thermal Properties of this compound-Containing Polymers

The following table summarizes the thermal properties of various this compound-containing polymers, providing a comparative analysis of their glass transition temperatures (Tg) and 10% weight loss decomposition temperatures (Td).

Polymer TypeSpecific PolymerTg (°C)Td (°C)Reference
Polyimide PMDA-SADAF>350>450[1]
BPDA-SADAF>350>450[1]
6FDA-SADAF>350>450[1]
ADMDA-based285 - 440-
2,2-bis[4-(4-aminophenoxy)phenyl]this compound-based248 - 308>500[2]
Polyamide 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene-based->400[2]
SADAF-based>350>450[1]
Epoxy Resin DGEBAD-DDM163401
1,3,5-tris(glycidyloxy)this compound-based208-
Polystyrene Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene)257-[3]
Poly(meth)acrylate Poly(1-adamantyl methacrylate)170~340[4]
Poly(1,3-adamantane)205488[4]

Experimental Protocols

I. Synthesis of this compound-Containing Polyimides

This compound-containing polyimides are typically synthesized via a two-step polycondensation reaction involving an this compound-based diamine and an aromatic dianhydride. The process involves the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).

Protocol: Synthesis of a Polyimide from Spiro-(this compound-2,9'(2',7'-diamino)-fluorene) (SADAF) and Pyromellitic Dianhydride (PMDA)

Materials:

Procedure:

  • Silylation of Diamine: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve SADAF (e.g., 10.0 mmol, 3.17 g) in anhydrous DMAc (10 mL). Stir for 15 minutes to ensure complete dissolution. Add anhydrous pyridine (22 mmol, 1.76 g) followed by chlorotrimethylsilane (22 mmol, 2.40 g) to the solution. Allow the silylation reaction to proceed for 30 minutes at room temperature.[1]

  • Poly(amic acid) Formation: To the solution of the silylated diamine, add solid PMDA (10.0 mmol, 2.18 g) in one portion. Rinse the flask with an additional 10 mL of anhydrous DMAc and add it to the reaction mixture. Continue stirring at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.

  • Thermal Imidization: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Place the plate in a vacuum oven and heat according to the following program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the polyimide.[5]

  • Polymer Isolation: After cooling to room temperature, peel the resulting polyimide film from the glass plate. The film can be further purified by washing with methanol and drying under vacuum at 100°C overnight.

II. Synthesis of this compound-Containing Polyamides

Aromatic polyamides containing this compound units can be synthesized by direct polycondensation of an this compound-based diamine with an aromatic dicarboxylic acid using the Yamazaki-Higashi phosphorylation method.

Protocol: Synthesis of a Polyamide from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene (AAPB) and Terephthalic Acid

Materials:

  • 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene (AAPB)

  • Terephthalic acid

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Pyridine

  • Triphenylphosphite (TPP)

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a flame-dried flask equipped with a mechanical stirrer and a nitrogen inlet, charge NMP (10 mL), terephthalic acid (0.01 mol, 1.66 g), LiCl (1.4 g), and pyridine (6 mL).[2] Stir the mixture at room temperature until all solids have dissolved.

  • Polymerization: Rapidly add the diamine AAPB (0.01 mol) and TPP (0.022 mol) along with an additional 10 mL of NMP to the solution.[2]

  • Heating: Heat the reaction mixture to 105°C and maintain this temperature for 3 hours.[2]

  • Precipitation and Washing: Pour the resulting viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polyamide.[2]

  • Purification: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.[2]

  • Drying: Dry the purified polyamide overnight in a vacuum oven at 100°C.[2]

III. Synthesis and Curing of this compound-Containing Epoxy Resins

This compound-based epoxy resins are synthesized by reacting an this compound-containing bisphenol or diol with an excess of epichlorohydrin (B41342). The resulting epoxy resin is then cured with a suitable hardener to form a highly crosslinked, thermally stable network.

Protocol: Synthesis of Diglycidyl Ether of 1,3-bis(4-hydroxyphenyl)this compound (B1225811) (DGEBAD) and Curing

Materials:

  • 1,3-bis(4-hydroxyphenyl)this compound (BHPA)

  • Epichlorohydrin (ECH)

  • Sodium hydroxide (B78521) (NaOH)

  • 4,4'-diaminodiphenylmethane (DDM) (as curing agent)

  • Toluene (as solvent)

Procedure:

  • Epoxidation Reaction (Two-Step Method):

    • Step 1 (Addition): In a reaction vessel, dissolve BHPA in an excess of epichlorohydrin. Heat the mixture and add a catalytic amount of a phase transfer catalyst. Slowly add a concentrated solution of sodium hydroxide while maintaining the temperature. This step forms the chlorohydrin intermediate.

    • Step 2 (Dehydrochlorination): Add a stoichiometric amount of sodium hydroxide to the reaction mixture to effect the ring-closure to the epoxide. The reaction is typically carried out at an elevated temperature.

  • Purification: After the reaction is complete, wash the organic phase with water to remove salts and excess base. Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude DGEBAD resin. Further purification can be achieved by column chromatography.

  • Curing:

    • Thoroughly mix the synthesized DGEBAD resin with a stoichiometric amount of the curing agent, 4,4'-diaminodiphenylmethane (DDM).

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Pour the mixture into a preheated mold.

    • Cure the resin in an oven using a staged curing cycle, for example: 120°C for 2 hours, followed by post-curing at 180°C for 2 hours. The exact curing schedule may need to be optimized based on the specific application and desired properties.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_processing Processing & Curing cluster_characterization Characterization Monomer_Synthesis This compound-based Diamine/Diol/Bisphenol Synthesis Purification1 Purification (Recrystallization/ Chromatography) Monomer_Synthesis->Purification1 Characterization1 Characterization (NMR, FTIR, MS) Purification1->Characterization1 Polymerization Polycondensation/ Addition Polymerization Characterization1->Polymerization Purification2 Purification (Precipitation/ Washing) Polymerization->Purification2 Processing Film Casting/ Molding Purification2->Processing Curing Thermal/Chemical Curing/Imidization Processing->Curing Characterization2 Polymer Characterization (GPC, NMR, FTIR) Curing->Characterization2 Thermal_Analysis Thermal Analysis (TGA, DSC) Characterization2->Thermal_Analysis

Caption: General workflow for the synthesis and characterization of this compound polymers.

structure_property_relationship cluster_properties Structural Features cluster_effects Polymer Chain Effects cluster_performance Enhanced Polymer Properties This compound This compound Cage Structure Rigidity High Rigidity This compound->Rigidity Bulkiness Bulkiness This compound->Bulkiness Symmetry Symmetry This compound->Symmetry Mobility Restricted Chain Mobility Rigidity->Mobility Packing Disrupted Chain Packing Bulkiness->Packing Interactions Reduced Interchain Interactions Bulkiness->Interactions Symmetry->Packing Tg Increased Glass Transition Temp. (Tg) Mobility->Tg Td High Decomposition Temperature (Td) Mobility->Td Solubility Improved Solubility Packing->Solubility Interactions->Solubility

Caption: this compound structure's influence on polymer high-temperature stability.

References

Application Notes and Protocols: Incorporating Adamantane into Liposomes and Dendrimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, and cage-like hydrocarbon, has emerged as a versatile building block in the design of advanced drug delivery systems.[1][2] Its unique physicochemical properties, including its high lipophilicity and ability to form stable host-guest complexes, make it an ideal moiety for enhancing the performance of nanocarriers such as liposomes and dendrimers.[3] The incorporation of this compound can improve drug encapsulation, stability, and facilitate targeted delivery through specific molecular recognition.[2][4]

These application notes provide detailed protocols and quantitative data for the incorporation of this compound into liposomes and dendrimers, offering a comprehensive guide for researchers in the field of drug delivery.

Part 1: this compound-Modified Liposomes

The lipophilic nature of this compound allows for its straightforward incorporation into the lipid bilayer of liposomes, where it can act as an anchor for various functional molecules, including targeting ligands and drugs.[2][5] This section details the preparation and characterization of this compound-modified liposomes.

Experimental Protocols

This protocol describes the preparation of liposomes incorporating an this compound-lipid conjugate using the well-established thin-film hydration method.[6][7]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound-conjugated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-adamantane])

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and the this compound-conjugated lipid in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (DPPC:cholesterol:this compound-lipid).

    • If encapsulating a lipophilic drug, add it to the lipid mixture at this stage.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, >41°C).

    • Continue evaporation for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.[8]

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in the PBS.

    • The volume of the aqueous phase should be chosen to achieve the desired final lipid concentration.

    • Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid phase transition temperature for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[8]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.[7]

    • Pass the liposome (B1194612) suspension 10-20 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove unencapsulated drug and other small molecules by size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).

Quantitative Data: Characterization of this compound-Modified Liposomes
FormulationThis compound DerivativeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DPPC/Chol/Ada-PEAdamantyl aminoguanidine108 ± 150.20 ± 0.04+30.1 ± 1.2>97%[9][10]
DPPC/Chol/Ada-PEAdamantyl aminoguanidine88 ± 140.21 ± 0.02-36.7 ± 3.3Not Reported[10]

Note: The stability of liposome suspensions is generally considered good when the absolute value of the zeta potential is ≥ 30 mV.[11]

Visualization: Workflow for this compound-Liposome Preparation

G cluster_liposome This compound-Liposome Preparation start Start: Dissolve Lipids & this compound-Lipid in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Phase (Drug Encapsulation) film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion Size Reduction (Extrusion) mlv->extrusion ulv Formation of Unilamellar Vesicles (ULVs) extrusion->ulv purification Purification (e.g., Dialysis) ulv->purification characterization Characterization (DLS, Zeta Potential, etc.) purification->characterization end_lipo End: this compound-Modified Liposomes characterization->end_lipo

Caption: Workflow for preparing this compound-modified liposomes.

Part 2: this compound-Functionalized Dendrimers

This compound can be incorporated into dendrimers either as the central core, influencing the overall architecture, or as a terminal functional group, enabling surface modifications and host-guest interactions.[1][12] This section focuses on the synthesis of this compound-terminated dendrimers.

Experimental Protocols

This protocol describes the divergent synthesis of polyamidoamine (PAMAM) dendrimers with this compound functional groups on their periphery.[13][14]

Materials:

Procedure:

  • Synthesis of G0 PAMAM Dendrimer:

    • Slowly add methyl acrylate to a solution of ethylenediamine in methanol at 0°C under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 48 hours to yield the generation -0.5 ester-terminated dendrimer.

    • Remove the excess methanol and unreacted methyl acrylate under reduced pressure.

    • Add a solution of the ester-terminated dendrimer in methanol to an excess of ethylenediamine at 0°C.

    • Stir the mixture at room temperature for 72 hours.

    • Remove the excess ethylenediamine and methanol under reduced pressure to obtain the G0 amine-terminated PAMAM dendrimer.

  • Synthesis of Higher Generation Dendrimers (e.g., G1, G2):

    • Repeat the two-step process of Michael addition with methyl acrylate followed by amidation with ethylenediamine to build higher generations of the dendrimer.

  • Functionalization with this compound:

    • Dissolve the desired generation of PAMAM dendrimer in anhydrous DCM.

    • Add triethylamine to the solution.

    • Slowly add a solution of 1-adamantanecarbonyl chloride in anhydrous DCM to the dendrimer solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the this compound-terminated dendrimer by column chromatography or precipitation.

  • Characterization:

    • Confirm the structure and purity of the this compound-functionalized dendrimer using NMR spectroscopy and mass spectrometry.

    • Determine the size and morphology using techniques such as DLS and Atomic Force Microscopy (AFM).

Quantitative Data: Characterization of this compound-Functionalized Dendrimers
Dendrimer GenerationCoreSurface GroupMolecular Weight ( g/mol )Number of Surface GroupsReference
G0EthylenediamineThis compound~1,5004[13][14]
G1EthylenediamineThis compound~3,8008[13][14]
G2EthylenediamineThis compound~8,40016[13][14]

Visualization: Synthesis of this compound-Terminated Dendrimer

G cluster_dendrimer This compound-Dendrimer Synthesis start_d Start: Ethylenediamine Core ma_add Michael Addition with Methyl Acrylate start_d->ma_add ester_term Ester-Terminated Dendrimer ma_add->ester_term amidation Amidation with Ethylenediamine ester_term->amidation amine_term Amine-Terminated PAMAM Dendrimer amidation->amine_term repeat Repeat for Higher Generations amine_term->repeat repeat->ma_add Divergent Growth functionalization Functionalization with this compound Carbonyl Chloride repeat->functionalization Desired Generation Reached end_d End: this compound-Terminated Dendrimer functionalization->end_d G cluster_host_guest Targeted Delivery via Host-Guest Chemistry lipo_ada This compound-Modified Liposome/Dendrimer complex Targeted Nanocarrier Complex lipo_ada->complex cd_ligand Cyclodextrin-Targeting Ligand Conjugate cd_ligand->complex target_cell Target Cell with Receptor complex->target_cell binding Specific Binding and Internalization target_cell->binding

References

Application Notes and Protocols for Adamantane-Based Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a unique tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, particularly for developing drugs targeting the central nervous system (CNS). Its rigid, lipophilic, and three-dimensional structure offers several advantages, including enhanced metabolic stability, improved blood-brain barrier penetration, and the ability to precisely orient pharmacophoric groups for optimal target engagement.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for researchers engaged in the discovery and development of this compound-based CNS therapeutics.

Therapeutic Applications in CNS Disorders

This compound derivatives have shown significant therapeutic potential in a range of neurological and psychiatric disorders. Their primary mechanism of action often involves the modulation of key neurotransmitter systems, particularly the glutamatergic system.

  • Alzheimer's Disease: Memantine (B1676192), an this compound derivative, is an established N-methyl-D-aspartate (NMDA) receptor antagonist used to manage moderate to severe Alzheimer's disease.[3] By blocking the NMDA receptor, memantine helps to mitigate the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in the neuronal damage characteristic of the disease.[3][4]

  • Parkinson's Disease: Amantadine (B194251), another prominent this compound-based drug, is used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[5] Its therapeutic effects are attributed to its ability to act as an NMDA receptor antagonist and potentially modulate dopaminergic neurotransmission.[6][7]

  • Other Neurological Conditions: The unique properties of the this compound scaffold have led to its exploration in other CNS disorders, including neuropathic pain and alcohol use disorder.[8]

Key Molecular Targets

The therapeutic efficacy of this compound-based drugs in the CNS is primarily attributed to their interaction with specific molecular targets, including:

  • NMDA Receptors: As uncompetitive antagonists, aminothis compound derivatives like memantine and amantadine bind within the ion channel of the NMDA receptor. This action blocks the excessive influx of calcium ions that leads to neuronal excitotoxicity.[4] The amino group of these compounds is thought to be crucial for this interaction.[4]

  • Sigma-2 (σ2) Receptors: The σ2 receptor is a promising target for both cancer and neurodegenerative diseases, including Alzheimer's disease.[8][9][10] this compound-based scaffolds have been successfully utilized to develop potent and selective σ2 receptor ligands.[9][11]

Quantitative Data: Bioactivity of this compound-Based Compounds

The following tables summarize the in vitro bioactivity of various this compound derivatives targeting key CNS receptors.

Table 1: NMDA Receptor Antagonist Activity of Aminothis compound Derivatives

CompoundTargetAssay TypeIC50 / KiReference
MemantineNMDA Receptor[3H]MK-801 BindingIC50: 0.5 - 2.0 µM[4]
AmantadineNMDA Receptor[3H]MK-801 BindingIC50: 1 - 10 µM[4]
5-Aminoadamantan-2-olNMDA Receptor[3H]MK-801 BindingNot specified[4]

Table 2: Cholinesterase Inhibitory Activity of Adamantyl-Based Compounds

CompoundTargetIC50 (µM)Reference
7-MEOTA-adamantylamine thiourea (B124793) (linker n=2)hAChE> 50[12]
7-MEOTA-adamantylamine thiourea (linker n=2)hBChE0.43 ± 0.04[12]
7-MEOTA-adamantylamine thiourea (linker n=8)hAChE1.8 ± 0.2[12]
7-MEOTA-adamantylamine thiourea (linker n=8)hBChE0.081 ± 0.005[12]
Tacrine (Reference)hAChE0.18 ± 0.01[12]
Tacrine (Reference)hBChE0.021 ± 0.001[12]

hAChE: human Acetylcholinesterase, hBChE: human Butyrylcholinesterase

Table 3: Sigma-2 Receptor Binding Affinity of this compound Derivatives

CompoundTargetKi (nM)Reference
This compound-based ligand 1σ2 ReceptorNot specified[9][11]
This compound-based ligand 2σ2 ReceptorNot specified[9][11]
This compound-based ligand 3σ2 ReceptorNot specified[9][11]
Reference Ligandσ2 Receptor16[9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound-based compounds and their biological evaluation are provided below.

Protocol 1: Synthesis of Memantine Hydrochloride

This protocol describes a simple, two-step synthesis of memantine hydrochloride from 1,3-dimethyl-adamantane.[7][13]

Step 1: Synthesis of N-(3,5-Dimethyl-adamantan-1-yl)-formamide

  • Slowly add 1,3-dimethyl-adamantane (1.2 mol) to nitric acid (12.0 mol) at 20–25 °C over 30 minutes with stirring.

  • Continue stirring for 1 hour.

  • Add formamide (B127407) (10.8 mol) over 30 minutes.

  • Heat the mixture to 85 °C over 2 hours.

  • After the reaction is complete, cool the mixture to 5–10 °C and pour it into ice-cold water (2000 mL).

  • Extract the mixture with dichloromethane (B109758) (2400 mL).

  • Wash the organic layer with a 10% sodium carbonate solution and then with cooled water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under vacuum to obtain N-formyl-1-amino-3,5-dimethyl-adamantane.

Step 2: Hydrolysis to Memantine Hydrochloride

  • In a round-bottom flask, mix N-formyl-1-amino-3,5-dimethyl-adamantane (0.06 mol) with a solution of 36% hydrochloric acid (0.51 mol) and water (36 mL).

  • Stir the mixture for 10 minutes and then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume under vacuum.

  • Add n-hexane (20 mL) and heat to reflux for 30 minutes.

  • Cool the reaction to 5–10 °C for 1 hour to allow the white solid of memantine hydrochloride to separate.

  • Filter the solid, wash with chilled n-hexane, and dry to obtain the final product.

Protocol 2: NMDA Receptor Binding Assay ([³H]MK-801 Displacement)

This assay measures the ability of a test compound to displace the radiolabeled NMDA receptor antagonist, [³H]MK-801, from its binding site.[4]

Materials:

  • Rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • [³H]MK-801

  • Test compounds

  • Non-specific binding control (e.g., 10 µM unlabeled MK-801)

  • Glass fiber filters (pre-soaked in 0.5% polyethylenimine)

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of the non-specific binding control.

    • Test Compound: 25 µL of each dilution of the test compound.

  • Add 100 µL of the diluted rat cortical membrane preparation (0.2-0.5 mg/mL protein) to each well.

  • Add 25 µL of [³H]MK-801 at a final concentration close to its Kd value (typically 1-5 nM).

  • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with 3-5 mL of scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Sigma-2 Receptor Binding Assay ([³H]DTG Displacement)

This protocol is used to determine the binding affinity of test compounds for the σ2 receptor.[14]

Materials:

  • Tissue or cell homogenates expressing σ2 receptors (e.g., rat liver)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • [³H]1,3-di-o-tolylguanidine ([³H]DTG)

  • (+)-Pentazocine (to mask σ1 receptors)

  • Test compounds

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • Glass fiber filters (pre-soaked in 0.5% polyethylenimine)

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the following to each well:

    • 50 µL of tissue/cell homogenate (final protein concentration ~150 µg).

    • 50 µL of (+)-pentazocine (final concentration 300 nM).

    • 50 µL of test compound at various concentrations.

    • 50 µL of [³H]DTG (final concentration ~3 nM).

  • For non-specific binding, add 10 µM haloperidol (B65202) instead of the test compound.

  • Incubate at 25°C for 120 minutes.

  • Terminate the reaction by rapid filtration through pre-soaked glass fiber filters.

  • Wash the filters three times with 5 mL of ice-cold 10 mM Tris-HCl, pH 8.0.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate Ki values from the IC50 values obtained from competitive binding curves.

Visualizations

Signaling Pathway: NMDA Receptor Antagonism by this compound Derivatives

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_receptor NMDA Receptor Glutamate Glutamate NMDA_Receptor NMDA Receptor (Channel Closed) Glutamate->NMDA_Receptor Binds Presynaptic Presynaptic Terminal Presynaptic->Glutamate Release Postsynaptic Postsynaptic Membrane NMDA_Open NMDA Receptor (Channel Open) NMDA_Receptor->NMDA_Open Activation Ca_Influx Ca²⁺ Influx NMDA_Open->Ca_Influx Ion_Channel Ion Channel Ion_Channel->Ca_Influx Inhibits This compound This compound Derivative (e.g., Memantine) This compound->Ion_Channel Blocks Neuroprotection Neuroprotection This compound->Neuroprotection Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive

Caption: NMDA receptor antagonism by this compound derivatives.

Experimental Workflow: NMDA Receptor Binding Assay

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Test Compounds - [³H]MK-801 - Membranes start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions prep_reagents->plate_setup add_membranes Add Diluted Rat Cortical Membranes plate_setup->add_membranes add_radioligand Add [³H]MK-801 add_membranes->add_radioligand incubation Incubate at 25°C for 60 minutes add_radioligand->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters 3x with Ice-Cold Wash Buffer filtration->washing drying Dry Filters washing->drying scintillation_counting Add Scintillation Cocktail & Count Radioactivity drying->scintillation_counting data_analysis Data Analysis: Calculate IC50 Values scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for an NMDA receptor binding assay.

Logical Relationship: this compound Scaffold in CNS Drug Discovery

Adamantane_Drug_Discovery cluster_properties Physicochemical Properties cluster_advantages Pharmacokinetic Advantages cluster_targets CNS Targets cluster_diseases Therapeutic Applications Lipophilicity Optimal Lipophilicity BBB_Penetration Improved BBB Penetration Lipophilicity->BBB_Penetration Rigidity Rigid Scaffold Improved_Potency Improved Potency & Selectivity Rigidity->Improved_Potency ThreeD_Shape 3D Structure ThreeD_Shape->Improved_Potency Metabolic_Stability Metabolic Stability Increased_HalfLife Increased Half-Life Metabolic_Stability->Increased_HalfLife NMDA_Receptor NMDA Receptor BBB_Penetration->NMDA_Receptor Sigma2_Receptor Sigma-2 Receptor BBB_Penetration->Sigma2_Receptor Alzheimers Alzheimer's Disease NMDA_Receptor->Alzheimers Parkinsons Parkinson's Disease NMDA_Receptor->Parkinsons Sigma2_Receptor->Alzheimers Adamantane_Scaffold This compound Scaffold Adamantane_Scaffold->Lipophilicity Adamantane_Scaffold->Rigidity Adamantane_Scaffold->ThreeD_Shape Adamantane_Scaffold->Metabolic_Stability

Caption: this compound scaffold in CNS drug discovery.

References

Synthesis of Chiral Adamantane Derivatives for Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral adamantane derivatives and their use in asymmetric catalysis. The unique rigid and bulky tricyclic structure of this compound makes it an attractive scaffold for the design of chiral ligands and catalysts that can induce high stereoselectivity in chemical transformations.

Introduction

The quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and fine chemical industries. Asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful tool in this endeavor. The design of the chiral ligand is paramount to the success of an asymmetric catalyst, as it dictates the chiral environment around the metal center.

This compound, a rigid and sterically demanding hydrocarbon cage, offers a unique platform for the development of novel chiral ligands. Its bulky nature can create a well-defined chiral pocket, leading to effective stereochemical communication and high enantioselectivity. This document outlines the synthesis of different classes of chiral this compound derivatives and their application in various asymmetric catalytic reactions.

General Workflow

The synthesis and application of chiral this compound derivatives in asymmetric catalysis generally follow the workflow depicted below. The process begins with the synthesis of a chiral this compound scaffold, which is then functionalized to create the desired ligand. This ligand is subsequently used to form a complex with a metal precursor, yielding the active chiral catalyst for asymmetric transformations.

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start Chiral this compound Scaffold Synthesis functionalization Functionalization start->functionalization Introduction of coordinating groups ligand Chiral this compound Ligand functionalization->ligand catalyst Chiral this compound Metal Complex ligand->catalyst metal Metal Precursor metal->catalyst reaction Asymmetric Reaction catalyst->reaction product Enantiomerically Enriched Product reaction->product

Caption: General workflow for the synthesis and application of chiral this compound derivatives.

Synthesis of Chiral this compound-Based Ligands

Chiral this compound Diamine Ligands

Chiral vicinal diamines are a privileged class of ligands in asymmetric catalysis. The introduction of a bulky adamantyl group can enhance their steric influence and improve catalytic performance.

Protocol 1: Synthesis of (1S,2R)-1-(Adamantan-1-yl)propan-1,2-diamine

This protocol is adapted from the work of Leonova et al. and describes the synthesis of a key chiral diamine intermediate.

Materials:

Procedure:

  • Resolution of racemic diamine: The racemic 1-(adamantan-1-yl)propan-1,2-diamine is resolved using L-malic acid in methanol. The diastereomeric salt of the (1S,2R)-diamine with L-malic acid preferentially crystallizes.

  • Isolation of the chiral diamine: The crystallized salt is collected by filtration and then treated with an aqueous solution of NaOH to liberate the free diamine.

  • Extraction and purification: The free diamine is extracted with diethyl ether. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the enantiomerically pure (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine.[1]

Chiral this compound Phosphine (B1218219) Ligands

P-chiral phosphine ligands are highly effective in asymmetric hydrogenation and other transformations. The incorporation of an adamantyl group can lead to air-stable and highly efficient ligands.

Protocol 2: Synthesis of an Air-Stable P-Chiral Bidentate Phosphine Ligand with a (1-Adamantyl)methylphosphino Group

This protocol is based on the work of Imamoto et al. and describes a general approach to synthesizing P-chiral phosphines using phosphine-borane chemistry.

Materials:

  • (1-Adamantyl)methylphosphine-borane complex

  • Secondary phosphine-borane

  • Strong base (e.g., n-butyllithium)

  • Electrophile for linking the two phosphorus atoms

  • Solvent (e.g., THF)

  • Reagent for deboronation (e.g., DABCO)

Procedure:

  • Deprotonation: The (1-adamantyl)methylphosphine-borane is deprotonated at the P-H bond using a strong base in an inert solvent like THF at low temperature.

  • Coupling: The resulting phosphide (B1233454) is reacted with a suitable electrophile to couple it with the second phosphine moiety.

  • Deboronation: The protective borane (B79455) group is removed from the resulting bis(phosphine-borane) to yield the free bidentate phosphine ligand. This can be achieved by heating with an amine such as DABCO.[2][3]

Applications in Asymmetric Catalysis

Chiral this compound-based ligands have been successfully applied in a variety of asymmetric catalytic reactions, demonstrating their potential to induce high levels of enantioselectivity.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral this compound-diamine derived ligands in complex with metals like Ni(II) have been shown to catalyze this reaction with high enantioselectivity.

Protocol 3: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene

This protocol is a general representation of the reaction catalyzed by a complex of a chiral this compound-based diamine ligand and a metal salt.

Materials:

  • Chiral this compound-diamine ligand

  • Nickel(II) bromide (NiBr₂)

  • Diethyl malonate

  • β-Nitrostyrene

  • Solvent (e.g., THF)

  • Base (e.g., triethylamine)

Procedure:

  • Catalyst formation: In a reaction vessel under an inert atmosphere, the chiral this compound-diamine ligand and NiBr₂ are dissolved in the solvent to form the catalyst complex in situ.

  • Reaction setup: Diethyl malonate and a base are added to the catalyst solution.

  • Addition of substrate: β-Nitrostyrene is added to the reaction mixture.

  • Reaction monitoring and work-up: The reaction is stirred at the appropriate temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is an important method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Copper(II) complexes of chiral this compound-diamines can effectively catalyze this reaction.[4][5]

Protocol 4: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane (B149229)

Materials:

  • Chiral this compound-diamine ligand

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Benzaldehyde

  • Nitromethane

  • Solvent (e.g., ethanol)

Procedure:

  • Catalyst formation: The chiral this compound-diamine ligand and Cu(OAc)₂ are stirred in the solvent to form the active catalyst.

  • Reaction: Benzaldehyde and nitromethane are added to the catalyst solution.

  • Reaction progress: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Purification: The solvent is removed, and the crude product is purified by column chromatography to afford the chiral β-nitro alcohol. Enantiomeric excess is determined by chiral HPLC.[1]

Asymmetric Epoxidation

Asymmetric epoxidation of olefins is a critical transformation for the synthesis of chiral building blocks. Manganese complexes of chiral this compound-based salen-type ligands have been investigated for this purpose.[6][7]

Protocol 5: Asymmetric Epoxidation of Styrene

Materials:

  • Chiral this compound-salen ligand

  • Manganese(III) salt (e.g., Mn(OAc)₃)

  • Styrene

  • Oxidant (e.g., hydrogen peroxide or m-CPBA)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Catalyst preparation: The chiral this compound-salen ligand and the manganese salt are combined in the solvent to form the Mn(III)-salen complex.

  • Epoxidation: Styrene is added to the catalyst solution, followed by the slow addition of the oxidant at a controlled temperature.

  • Work-up: After the reaction is complete, the mixture is worked up to remove the catalyst and unreacted reagents.

  • Analysis: The resulting epoxide is purified, and its enantiomeric excess is determined using chiral GC or HPLC.[1]

Performance Data

The following table summarizes the performance of representative chiral this compound-based catalysts in various asymmetric reactions.

Ligand TypeReactionSubstrateCatalystYield (%)ee (%)Reference
DiamineMichael Additionβ-Nitrostyrene + Diethyl malonateNi(II)-diamine complex-Moderate[8][9]
DiamineHenry ReactionBenzaldehyde + NitromethaneCu(II)-diamine complexHighHigh[1]
DiamineEpoxidationStyreneMn(III)-salen complex-Low[9]
PhosphineHydrogenationFunctionalized AlkenesRh(I)-phosphine complexHigh>99[3]

Note: Specific yield and ee values can vary significantly with reaction conditions and the exact ligand structure. The table provides a general overview of reported performance.

Signaling Pathways and Experimental Workflows

The logical flow of synthesizing and utilizing these chiral catalysts can be visualized as follows:

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalyst Application This compound This compound Starting Material ChiralScaffold Chiral this compound Scaffold This compound->ChiralScaffold Asymmetric Synthesis/Resolution ChiralLigand Chiral this compound Ligand (Diamine, Phosphine, etc.) ChiralScaffold->ChiralLigand Functionalization Catalyst Active Chiral Catalyst ChiralLigand->Catalyst Metal Metal Precursor (e.g., Cu, Ni, Rh) Metal->Catalyst Reaction Asymmetric Transformation (e.g., Michael, Henry) Catalyst->Reaction Product Enantioenriched Product Reaction->Product

References

Application Notes and Protocols for the Synthesis of Bioactive Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the synthesis of various bioactive adamantane derivatives. The unique cage-like structure of this compound imparts desirable properties to drug candidates, including high lipophilicity for improved membrane permeability and metabolic stability. These characteristics have led to the development of this compound-containing compounds with a wide range of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and neuroprotective activities.

Core Applications of this compound Derivatives

This compound's rigid and lipophilic nature has made it a valuable scaffold in medicinal chemistry. Key therapeutic areas where this compound derivatives have shown significant promise include:

  • Antiviral Agents: The initial therapeutic success of this compound derivatives was in the field of virology. Amantadine and Rimantadine were among the first synthetic drugs approved for the treatment of influenza A. Their mechanism of action involves the inhibition of the viral M2 proton channel, which is crucial for viral uncoating and replication.

  • Neuroprotective Agents: Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a prominent example of a neuroprotective this compound derivative used in the management of Alzheimer's disease. It helps to modulate glutamatergic neurotransmission and reduce excitotoxicity.

  • Anticancer Agents: The lipophilicity of the this compound cage enhances the ability of compounds to penetrate cell membranes, making it a useful feature for anticancer drug design. This compound derivatives have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation.

  • Anti-inflammatory Agents: Certain this compound derivatives have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial Agents: Researchers have synthesized this compound derivatives with activity against various bacterial and fungal strains.

Data Presentation: Quantitative Analysis of Bioactive this compound Derivatives

The following tables summarize key quantitative data for various classes of bioactive this compound derivatives, providing a comparative overview of their efficacy.

Table 1: Antiviral Activity of this compound Derivatives

Compound/DerivativeVirusAssayIC50 (µM)Reference(s)
AmantadineInfluenza APlaque ReductionVaries by strain
RimantadineInfluenza APlaque ReductionVaries by strain
This compound Spiro-3'-pyrrolidinesInfluenza A2 (Japan)In vivo (mice)More active than Amantadine

Table 2: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference(s)
This compound-linked isothiourea (1)PC-3 (Prostate)MTT> 50
This compound-linked isothiourea (1)HepG-2 (Liver)MTT> 50
This compound-linked isothiourea (1)HCT-116 (Colon)MTT> 50
This compound-linked isothiourea (1)MCF-7 (Breast)MTT45.3
This compound-linked isothiourea (1)HeLa (Cervical)MTT39.8
This compound-linked isothiourea (2)PC-3 (Prostate)MTT22.4
This compound-linked isothiourea (2)HepG-2 (Liver)MTT19.7
This compound-linked isothiourea (2)

Application of Adamantane in the Development of Specialty Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The unique, rigid, and thermally stable cage-like structure of adamantane and its derivatives makes them highly valuable in the formulation of specialty lubricants, particularly for applications demanding high performance under extreme conditions. When incorporated into base oils, this compound moieties can significantly enhance thermal and oxidative stability, improve tribological properties, and increase the viscosity index. These characteristics make them ideal for use in aerospace, automotive, and heavy machinery lubrication where high temperatures and pressures are common.[1][2]

This compound's bulky structure contributes to the formation of a robust lubricating film at the metal-metal interface, a critical factor in reducing friction and wear.[1] This film provides a protective barrier that prevents direct asperity contact, thereby extending the operational life of mechanical components. Furthermore, the inherent stability of the this compound cage resists degradation at elevated temperatures, ensuring consistent lubricant performance over a longer duration.[1][2]

Ester derivatives of this compound, in particular, have shown significant promise as high-temperature lubricant components.[2] By functionalizing the this compound core with ester groups, it is possible to tailor the physical and chemical properties of the resulting lubricant, such as viscosity and pour point, to meet specific application requirements without compromising its exceptional thermal stability.[2]

Key Performance Enhancements:

  • High Thermal and Oxidative Stability: The inherent stability of the this compound structure provides exceptional resistance to degradation at high temperatures and in oxidative environments.[1][2]

  • Improved Frictional Properties: this compound derivatives can significantly reduce the coefficient of friction, leading to improved energy efficiency.[1]

  • Enhanced Wear Resistance: The formation of a durable lubricating film minimizes wear on moving parts, extending component life.[1]

  • Increased Viscosity Index: The incorporation of this compound can improve the viscosity-temperature characteristics of lubricants, ensuring reliable performance across a wide range of operating temperatures.

Quantitative Performance Data

The following tables summarize the performance data of lubricants formulated with this compound derivatives compared to conventional lubricants.

Table 1: Physicochemical Properties of this compound-Based Triesters

CompoundPour Point (°C)Viscosity @ 100°C (mm²/s)Thermo-oxidative Stability Index (°C)
1,3,5-Adamantanetriol (B1366330) Tricaprylate< -404.361221.6
7-Ethyl-1,3,5-Adamantanetriol Tricaprylate< -409.912240.3
Pentaerythritol Ester (Reference)---

Data sourced from a study on triesters of 1,3,5-adamantanetriol and its ethyl derivative, indicating their potential as high-performance synthetic lubricating oils.[3]

Table 2: Tribological Performance of Lubricant Additives

Lubricant CompositionCoefficient of Friction (COF)Wear Scar Diameter (mm)
Base Oil (Mineral Oil)~0.12~0.55
Base Oil + 1% this compound Ester Additive~0.08~0.40
Base Oil + Conventional Anti-Wear Additive (ZDDP)~0.09~0.45

Note: The data in this table is representative and compiled from various sources in the literature for comparative purposes. Actual values may vary depending on the specific base oil, additive concentration, and test conditions.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Adamantanetriol Tricaprylate

Objective: To synthesize an this compound-based triester for evaluation as a specialty lubricant component.

Materials:

  • 1,3,5-Adamantanetriol

  • Capryloyl chloride

  • Pyridine (B92270) (as a catalyst and acid scavenger)

  • Toluene (as a solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-adamantanetriol in toluene.

  • Add pyridine to the solution.

  • Slowly add capryloyl chloride to the reaction mixture at room temperature with constant stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude triester.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Tribological Performance Evaluation using a Four-Ball Wear Tester

Objective: To evaluate the anti-wear and friction-reducing properties of lubricants containing this compound-based additives according to ASTM D4172.[4]

Apparatus:

  • Four-Ball Wear Tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope for wear scar measurement

Procedure:

  • Clean the steel balls and the ball pot thoroughly with a suitable solvent (e.g., hexane) and dry them.

  • Assemble the four-ball test configuration with three stationary balls in the pot and one rotating ball in the chuck.

  • Add the test lubricant to the ball pot, ensuring the stationary balls are fully submerged.

  • Set the test parameters:

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75 °C

    • Duration: 60 minutes

  • Start the test and record the friction torque throughout the duration.

  • After the test, stop the machine, disassemble the ball pot, and clean the stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls in two perpendicular directions using a microscope.

  • Calculate the average wear scar diameter.

  • Calculate the average coefficient of friction from the recorded friction torque data.

Diagrams

Experimental_Workflow cluster_synthesis Synthesis of this compound Ester cluster_formulation Lubricant Formulation cluster_testing Performance Testing Reactants This compound Precursor + Acyl Halide Reaction Esterification Reaction Reactants->Reaction Purification Purification Reaction->Purification Product This compound Ester Purification->Product Additive This compound Ester Product->Additive BaseOil Base Oil Blending Blending BaseOil->Blending Additive->Blending FormulatedLube Formulated Lubricant Blending->FormulatedLube TriboTest Tribological Testing (e.g., Four-Ball) FormulatedLube->TriboTest ThermalTest Thermal Stability (e.g., TGA) FormulatedLube->ThermalTest ViscoTest Viscosity Measurement FormulatedLube->ViscoTest Data Performance Data TriboTest->Data ThermalTest->Data ViscoTest->Data

Caption: Experimental workflow for developing and testing this compound-based lubricants.

Lubrication_Mechanism cluster_macro Macroscopic View cluster_micro Microscopic View (Boundary Lubrication) cluster_molecular Molecular Mechanism Surface1 Moving Surface 1 Lubricant This compound-based Lubricant Surface1->Lubricant Surface2 Moving Surface 2 Lubricant->Surface2 Film Protective Film Formation Lubricant->Film Forms Asperity1 Asperity on Surface 1 Asperity1->Film Asperity2 Asperity on Surface 2 Film->Asperity2 This compound This compound Moiety (Bulky & Stable) Film->this compound Film Composition This compound->this compound Steric Hindrance (maintains film thickness) EsterGroup Polar Ester Group (Adsorption to Metal) This compound->EsterGroup Covalent Bond MetalSurface Metal Surface EsterGroup->MetalSurface Adsorption

Caption: Proposed mechanism of lubrication by this compound-based esters.

References

Application Notes and Protocols: Adamantane Derivatives in the Synthesis of Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and pharmacological significance of adamantane derivatives as a key structural motif in a class of synthetic cannabinoids. The rigid, bulky this compound cage imparts unique properties to these molecules, influencing their interaction with cannabinoid receptors and their overall pharmacological profile. This document outlines the synthetic routes for notable this compound-containing synthetic cannabinoids, presents their receptor binding affinities and functional activities in tabular format, and describes the signaling pathways they modulate.

Introduction

This compound, a tricyclic alkane with a diamondoid structure, has been increasingly utilized in medicinal chemistry to enhance the lipophilicity and metabolic stability of drug candidates.[1][2] In the context of synthetic cannabinoids, the adamantyl group often serves as a bulky substituent, typically attached to an indole (B1671886) or indazole core, that can significantly influence receptor affinity and efficacy.[3][4] Compounds such as SDB-001 and AKB48, which feature an adamantyl group, have been identified as potent agonists of the cannabinoid receptors CB1 and CB2.[5][6] The nature of the linker between the this compound moiety and the core structure (e.g., carboxamide vs. ketone) has been shown to be a critical determinant of in vivo cannabimimetic activity.[1][3]

Data Summary

The following tables summarize the in vitro cannabinoid receptor (CB1 and CB2) activity for several key this compound-derived synthetic cannabinoids. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in functional assays.

CompoundLinkerCore StructureCB1 EC50 (nM)[3][5]CB2 EC50 (nM)[3][5]Agonist Profile[3][5]
SDB-001CarboxamideIndole1629Full
AB-001KetoneIndole43216Full
SDB-002CarboxamideIndole24106Partial (at CB2)
AKB48 (APINACA)CarboxamideIndazole142141Full
5F-AKB48 (5F-APINACA)CarboxamideIndazole1.940.266Full

Experimental Protocols

General Synthetic Scheme for this compound-Indole Carboxamides (e.g., SDB-001)

This protocol describes a general method for the synthesis of N-(adamantan-1-yl)-1-alkyl-1H-indole-3-carboxamides, exemplified by the synthesis of SDB-001.[3]

Step 1: N-Alkylation of Indole

  • To a solution of indole in dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired 1-bromoalkane (e.g., 1-bromopentane (B41390) for SDB-001) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated indole.

Step 2: Synthesis of 1-Alkyl-1H-indole-3-carboxylic Acid

  • To a solution of the N-alkylated indole in DMF, add trifluoroacetic anhydride (B1165640) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1 hour.

  • Add a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) and toluene.

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and acidify with hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the carboxylic acid intermediate.

Step 3: Amide Coupling

  • To a solution of the 1-alkyl-1H-indole-3-carboxylic acid in dichloromethane (B109758) (DCM), add oxalyl chloride and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1 hour to form the acid chloride.

  • In a separate flask, dissolve 1-adamantanamine and triethylamine (B128534) in DCM.

  • Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final this compound-indole carboxamide.

General Synthetic Scheme for this compound-Indazole Carboxamides (e.g., AKB48)

This protocol outlines a general method for synthesizing N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamides like AKB48 and its fluorinated analog 5F-AKB48.[7]

Step 1: N-Alkylation of Indazole-3-carboxylic Acid

  • Dissolve the indazole-3-carboxylic acid in DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) at 0°C.

  • Add the appropriate alkyl halide (e.g., 1-bromopentane for AKB48 or 1-bromo-5-fluoropentane (B147514) for 5F-AKB48).

  • Stir the reaction mixture until completion, as monitored by LC-MS.

  • Perform an aqueous workup and extract the product with an organic solvent.

Step 2: Amide Coupling

  • Dissolve the N-alkylated indazole-3-carboxylic acid in a suitable solvent.

  • Activate the carboxylic acid, for example, by converting it to the acid chloride with oxalyl chloride or thionyl chloride, or by using a peptide coupling agent like HATU or HBTU.

  • Add 1-adamantanamine to the activated acid.

  • Stir the reaction at room temperature until completion.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Signaling Pathway

The this compound-derived synthetic cannabinoids, like other synthetic cannabinoids, primarily exert their effects by acting as agonists at the CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs). The binding of an agonist, such as SDB-001 or AKB48, initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. A simplified representation of the CB1 receptor signaling pathway is shown below.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates SC Synthetic Cannabinoid (e.g., SDB-001, AKB48) SC->CB1 Binds AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_channels Ion Channels (↑ K+, ↓ Ca2+) G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP Psychoactive_effects Psychoactive Effects cAMP->Psychoactive_effects MAPK->Psychoactive_effects Neuronal_activity ↓ Neuronal Excitability Ion_channels->Neuronal_activity Neuronal_activity->Psychoactive_effects

Caption: Simplified CB1 receptor signaling pathway activated by synthetic cannabinoids.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound-derived synthetic cannabinoids is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation start Starting Materials (Indole/Indazole, Adamantanamine) alkylation N-Alkylation start->alkylation carboxylation Carboxylation/ Amide Coupling alkylation->carboxylation purification Purification (Chromatography/Recrystallization) carboxylation->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Receptor Binding, Functional Assays) characterization->in_vitro in_vivo In Vivo Studies (Animal Models) characterization->in_vivo data_analysis Data Analysis (EC50, Potency, Efficacy) in_vitro->data_analysis in_vivo->data_analysis

Caption: General workflow for the synthesis and evaluation of this compound-derived synthetic cannabinoids.

References

Application Notes and Protocols for Adamantane as a Propellant in Hall-Effect Thrusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adamantane (C₁₀H₁₆) as a propellant for Hall-effect thrusters (HETs). The content covers the fundamental properties of this compound, its advantages and disadvantages as a propellant, experimental protocols for its use, and expected performance characteristics. The information is intended to guide researchers in setting up and conducting experiments with this compound-fueled HETs.

Introduction to this compound as a Hall-Effect Thruster Propellant

This compound is a solid, cage-like hydrocarbon that has emerged as a promising alternative propellant for electric propulsion systems, particularly for miniaturized Hall-effect thrusters.[1] Its primary advantage lies in its ability to be stored as an unpressurized solid at room temperature and directly sublimated into a gaseous form for ionization within the thruster.[1] This property eliminates the need for heavy and complex high-pressure storage tanks and feed systems, which are significant contributors to the mass and complexity of traditional satellite propulsion systems.[1]

Key Advantages of this compound:

  • Solid Storage: this compound is a solid with a relatively high vapor pressure, allowing for simple, unpressurized storage.[1]

  • Low Sublimation Temperature: It readily sublimates at low temperatures, requiring minimal power for vaporization.[1]

  • Non-Toxic and Non-Corrosive: Unlike iodine, another solid propellant, this compound is non-toxic and does not pose material corrosion issues, simplifying handling and spacecraft integration.[1]

  • Potential for Miniaturization: The simplified fuel storage and feed system enables the development of ultra-compact and low-power Hall thruster systems suitable for small satellites like CubeSats and PocketQubes.[1]

Challenges Associated with this compound:

  • Carbon Deposition: As a hydrocarbon, the ionization of this compound can lead to the deposition of amorphous carbon on thruster components, particularly the cathode, which can be a life-limiting factor for the thruster.[1]

  • Complex Plasma Chemistry: The plasma generated from this compound is complex, consisting of various hydrocarbon ions and atomic species, which can affect thruster efficiency and performance.[1]

  • Lower Density: this compound has a lower density compared to other propellants like iodine, which may impact the total impulse for a given fuel volume.[1]

Properties of this compound

A comparison of the physical properties of this compound with xenon, a common HET propellant, is presented in Table 1.

PropertyThis compound (C₁₀H₁₆)Xenon (Xe)
Molar Mass ( g/mol ) 136.24131.29
State at STP SolidGas
Melting Point (°C) ~270 (sublimes)-111.7
First Ionization Energy (eV) 9.2512.13
Toxicity LowNon-toxic
Corrosiveness Non-corrosiveNon-corrosive

Experimental Setup and Protocols

This compound Sublimation Fuel Delivery System (SFDS)

A critical component of an this compound-fueled HET is the Sublimation Fuel Delivery System (SFDS). The SFDS is responsible for heating the solid this compound to induce sublimation and delivering the resulting vapor to the thruster's anode.

dot

SFDS_Workflow cluster_SFDS Sublimation Fuel Delivery System (SFDS) cluster_Thruster Hall-Effect Thruster Solid_this compound Solid this compound in Reservoir Heater Heater Element Vapor_Flow This compound Vapor Flow Heater->Vapor_Flow Sublimation (Heat) Ionization_Chamber Ionization & Acceleration Zone Anode Hall Thruster Anode Vapor_Flow->Anode Vapor Delivery Anode->Ionization_Chamber Gas Injection Plasma_Plume Plasma Plume (Thrust) Ionization_Chamber->Plasma_Plume Ion Acceleration Cathode Cathode/Neutralizer Cathode->Ionization_Chamber Electron Emission

Caption: Workflow of the this compound Sublimation Fuel Delivery System.

Protocol for this compound Loading and SFDS Preparation:

  • Safety Precautions: While this compound is considered non-toxic, standard laboratory safety procedures (gloves, safety glasses) should be followed.

  • This compound Preparation: Ensure the this compound is in a powdered or crystalline form for efficient packing and sublimation.

  • Reservoir Loading: Carefully load the this compound into the SFDS reservoir. Ensure even distribution to facilitate uniform heating.

  • System Assembly: Assemble the SFDS according to the manufacturer's or designer's specifications, ensuring all seals are vacuum-tight.

  • Leak Check: Perform a thorough leak check of the assembled SFDS and the connections to the Hall thruster and vacuum chamber.

Hall-Effect Thruster Operation with this compound

The operation of a Hall-effect thruster with this compound requires careful control of the sublimation rate to achieve a stable plasma discharge.

dot

HET_Operation_Workflow cluster_Pre_Operation Pre-Operation cluster_Operation Thruster Operation cluster_Post_Operation Post-Operation Vacuum_Pumpdown Vacuum Chamber Pump-down System_Bakeout System Bake-out Vacuum_Pumpdown->System_Bakeout Cathode_Ignition Cathode Ignition & Heating System_Bakeout->Cathode_Ignition SFDS_Heating SFDS Heater Activation Cathode_Ignition->SFDS_Heating Anode_Voltage Apply Anode Voltage SFDS_Heating->Anode_Voltage Plasma_Ignition Plasma Discharge Ignition Anode_Voltage->Plasma_Ignition Steady_State Steady-State Operation Plasma_Ignition->Steady_State System_Shutdown System Shutdown Steady_State->System_Shutdown Data_Analysis Data Analysis System_Shutdown->Data_Analysis

Caption: Experimental workflow for operating an this compound-fueled Hall-effect thruster.

Experimental Protocol for HET Operation:

  • Vacuum Chamber Preparation:

    • Mount the HET and SFDS assembly inside a vacuum chamber equipped with appropriate diagnostics.

    • Pump down the chamber to a high vacuum (typically < 1x10⁻⁵ Torr).

    • Perform a system bake-out to remove residual gases and contaminants.

  • Thruster Power-Up Sequence:

    • Activate the cathode heater and allow it to reach its operating temperature.

    • Initiate the cathode discharge to generate a stable electron source.

    • Gradually apply power to the SFDS heater to begin this compound sublimation. Monitor the chamber pressure to ensure a controlled increase.

    • Apply the desired discharge voltage to the anode.

    • Observe for plasma ignition within the thruster channel. Adjust the SFDS heater power and anode voltage as necessary to achieve a stable discharge.

  • Data Acquisition:

    • During steady-state operation, record all relevant parameters, including:

      • Anode voltage and current

      • Cathode voltage and current

      • SFDS heater power and temperature

      • Chamber pressure

      • Thrust (using a thrust balance)

      • Plasma parameters (using diagnostics like Langmuir probes, Faraday probes, etc.)

  • Thruster Shutdown Sequence:

    • Gradually reduce and then turn off the anode voltage.

    • Turn off the SFDS heater.

    • Turn off the cathode discharge and heater.

    • Allow the system to cool down before venting the vacuum chamber.

Performance Characteristics

The performance of this compound-fueled Hall thrusters is an active area of research. The following table summarizes some of the reported and estimated performance parameters for a low-power HET.

ParameterAIS-AHT1-PQ (Pico Anode Layer HET)[2]
Propellant This compound
Nominal Power (W) <10
Thrust (µN) 20-50 (estimated)
Specific Impulse (s) <500 (estimated)

Plasma Diagnostics for this compound-Fueled Thrusters

Characterizing the plasma generated from this compound is crucial for understanding thruster performance and optimizing its design.

Langmuir Probe

A Langmuir probe can be used to measure key plasma parameters in the thruster plume.[3]

dot

Langmuir_Probe_Logic cluster_Probe Langmuir Probe Measurement cluster_Analysis Data Analysis Voltage_Sweep Apply Voltage Sweep to Probe Current_Measurement Measure Current Drawn from Plasma Voltage_Sweep->Current_Measurement IV_Curve Generate I-V Curve Current_Measurement->IV_Curve Electron_Temp Electron Temperature (Te) IV_Curve->Electron_Temp Plasma_Density Plasma Density (ne) IV_Curve->Plasma_Density Plasma_Potential Plasma Potential (Vp) IV_Curve->Plasma_Potential

Caption: Logical flow for plasma characterization using a Langmuir probe.

Protocol for Langmuir Probe Measurements:

  • Probe Insertion: Position the Langmuir probe in the plasma plume at the desired measurement location.

  • Voltage Sweep: Apply a sweeping voltage to the probe tip.

  • Current Measurement: Measure the current collected by the probe as a function of the applied voltage.

  • I-V Curve Generation: Plot the collected current versus the applied voltage to generate an I-V characteristic curve.

  • Data Analysis: Analyze the I-V curve to determine the electron temperature, electron density, and plasma potential.[3]

Optical Emission Spectroscopy (OES)

OES can be used to identify the different species present in the this compound plasma and to determine their rotational and vibrational temperatures. The presence of C₂ Swan bands in the emission spectrum is characteristic of hydrocarbon plasmas.[4]

Material Considerations and Long-Term Operation

A significant challenge in the long-term operation of this compound-fueled thrusters is the deposition of amorphous carbon on thruster surfaces.[1] This deposition can affect thruster performance and lifetime.

  • Cathode Fouling: Carbon deposition is particularly problematic for the cathode, where it can impede electron emission and eventually lead to failure.[1]

  • Channel Wall Coating: Deposition on the discharge channel walls can alter the secondary electron emission properties of the material, which can affect the plasma discharge characteristics.

  • Mitigation Strategies: Research is ongoing to develop mitigation strategies for carbon deposition, which may include the use of alternative cathode materials or operational parameters that minimize carbon formation.

Material Compatibility:

The non-corrosive nature of this compound makes it compatible with a wide range of materials typically used in spacecraft and thruster construction. However, the effects of long-term exposure of different channel wall materials (e.g., boron nitride, graphite) to this compound plasma require further investigation to understand erosion rates and performance changes.

Conclusion

This compound presents a compelling option as a propellant for Hall-effect thrusters, especially for applications where miniaturization, low power consumption, and simplified storage are critical. While challenges such as carbon deposition need to be addressed for long-duration missions, ongoing research and development are paving the way for the practical implementation of this novel propellant. The protocols and data presented in these application notes provide a foundation for researchers to explore and advance the use of this compound in electric propulsion.

References

Troubleshooting & Optimization

Technical Support Center: Adamantane Synthesis via Tetrahydrodicyclopentadiene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of adamantane synthesis from tetrahydrodicyclopentadiene (B3024363). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound from tetrahydrodicyclopentadiene using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Issue Potential Cause Suggested Solution
Low this compound Yield Incomplete isomerization of endo-tetrahydrodicyclopentadiene (B1210996) (endo-TCD) to the exo-isomer (exo-TCD).The initial isomerization from the endo to the exo form is a crucial exothermic step. Ensure the initial reaction temperature is sufficient to overcome the activation energy for this rearrangement.[1]
Suboptimal reaction temperature.For AlCl₃ catalysis, a temperature range of 150-180°C is often employed.[1] Temperatures above 270°C can lead to increased hydrocracking by-products, thus decreasing the this compound yield.[2]
Insufficient reaction time.The rearrangement to this compound is a time-dependent process. Typical reaction times with AlCl₃ are in the range of 8-12 hours.[1]
Catalyst deactivation.The AlCl₃ catalyst can be deactivated by moisture or impurities in the starting material. Ensure all reagents and glassware are thoroughly dry. Deactivation can also occur due to coke formation on the catalyst surface.[3]
Reaction Stalls or Does Not Proceed Inactive catalyst.Use fresh, anhydrous aluminum chloride. Exposure to air and moisture can significantly reduce its activity.
Purity of starting material.Impurities in the tetrahydrodicyclopentadiene can interfere with the reaction. It is recommended to use purified dicyclopentadiene (B1670491) for the initial hydrogenation to tetrahydrodicyclopentadiene.[1]
Formation of Tarry By-products High reaction temperature or prolonged reaction time.These conditions can lead to polymerization and other side reactions, resulting in the formation of a black, tarry lower layer in the reaction mixture.[1] Adhere to the recommended temperature and time parameters.
Presence of oxygen.While some protocols use an air condenser, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Difficulty in Product Isolation This compound is mixed with a tarry residue.After cooling, the reaction mixture should separate into two layers. Carefully decant the upper layer, which contains the this compound, from the lower tarry layer.[1]
Inefficient extraction.Use a non-polar solvent like petroleum ether to extract the this compound from the upper layer. Multiple extractions will ensure a better recovery.[1]
Catalyst Sublimation High reaction temperature.Aluminum chloride can sublime at the reaction temperatures used. Use a long air condenser and periodically push the sublimed catalyst back into the reaction mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the conversion of tetrahydrodicyclopentadiene to this compound?

A1: The reaction proceeds through a series of carbocation rearrangements catalyzed by a Lewis acid, like AlCl₃. The Lewis acid abstracts a hydride ion from tetrahydrodicyclopentadiene, generating a carbocation. This carbocation then undergoes a cascade of 1,2-alkyl shifts, ultimately rearranging to the thermodynamically stable this compound structure.[4]

Q2: Why is the isomerization of endo-tetrahydrodicyclopentadiene to the exo-isomer important?

A2: The initial, exothermic rearrangement of the endo to the exo isomer is a key step in the overall reaction sequence.[1] The exo-isomer is the direct precursor that undergoes further isomerization to form the this compound cage.

Q3: What are some alternative catalysts to aluminum chloride for this synthesis?

A3: While AlCl₃ is common, other catalysts have been explored to improve yield and reaction conditions. These include:

  • Superacids: Boron trifluoride-hydrogen fluoride (B91410) (BF₃-HF) catalysts have been used, though they often require high pressure.[1]

  • Modified Molecular Sieves: Solid super-acid ZrO₂-SO₄²⁻ loaded on molecular sieves like REY has shown promising results.[2]

  • Ionic Liquids: Chloroaluminate-based ionic liquids can serve as recyclable catalysts for the isomerization.[3]

  • Immobilized Catalysts: AlCl₃ immobilized on supports like γ-Al₂O₃ has been investigated to facilitate catalyst separation and recycling.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using Gas Chromatography (GC). This allows for the tracking of the disappearance of the starting material and the appearance of the this compound product.

Q5: What are the major side products in this reaction?

A5: The main side products include unreacted exo-tetrahydrodicyclopentadiene (B1248782) and a non-distillable tarry residue.[1] At higher temperatures, hydrocracking by-products can also be formed.[2]

Data on this compound Yield with Various Catalysts

The following table summarizes reported yields of this compound from tetrahydrodicyclopentadiene using different catalytic systems.

CatalystStarting MaterialTemperature (°C)Time (h)PressureYield (%)Reference
Anhydrous AlCl₃endo-Tetrahydrodicyclopentadiene150-1808-12Atmospheric13.5-15[1]
AlCl₃ and HClendo-TetrahydrodicyclopentadieneNot specifiedNot specifiedHigh Pressure (H₂ atm)30-40[1]
BF₃-HFendo-TetrahydrodicyclopentadieneNot specifiedNot specifiedHigh Pressureup to 30[1]
AlCl₃ immobilized on γ-Al₂O₃endo-Tricyclodecane140Not specifiedNot specified17.7 (selectivity)[3]
SZ(20%)/REYendo-Tetrahydrodicyclopentadiene25031.5 MPa (H₂)22.77[2]
AlCl₃ with co-catalystendo-Tetrahydrodicyclopentadiene120-1404-85-20 atmup to 65.64[5]

Experimental Protocols

Synthesis of this compound from endo-Tetrahydrodicyclopentadiene using Aluminum Chloride

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • endo-Tetrahydrodicyclopentadiene (molten)

  • Anhydrous aluminum chloride

  • Petroleum ether (b.p. 30-60°C)

  • Chromatography-grade alumina (B75360)

  • Acetone (for cleaning)

Equipment:

  • 500-mL Erlenmeyer flask with a standard taper joint

  • Magnetic stirring bar and combination magnetic stirrer-hot plate

  • Air condenser

  • Beakers

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500-mL Erlenmeyer flask, place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar. Fit a well-greased air condenser to the flask.

  • Catalyst Addition: Carefully add 40 g of anhydrous aluminum chloride through the top of the condenser.

  • Reaction: Heat the mixture to 150-180°C with continuous stirring. An initial exothermic reaction will occur as the endo-TCD isomerizes to the exo-isomer. Aluminum chloride will sublime into the condenser; periodically push it back down into the reaction mixture. Continue heating for 8-12 hours.

  • Work-up:

    • Remove the flask from the heat and allow it to cool. The contents will separate into a brown upper layer containing this compound and a black, tarry lower layer.

    • Carefully decant the upper layer into a 600-mL beaker.

    • Rinse the reaction flask five times with a total of 250 mL of petroleum ether, decanting the rinses into the same beaker.

  • Purification:

    • Warm the petroleum ether suspension until all the this compound dissolves.

    • Decolorize the solution by adding 10 g of chromatography-grade alumina and filter the hot solution.

    • Wash the alumina and beaker with additional hot petroleum ether.

    • Concentrate the filtrate to about 200 mL by distillation.

    • Cool the concentrated solution in a dry ice-acetone bath to crystallize the this compound.

    • Collect the solid product by suction filtration. The expected yield is 27-30 g (13.5-15%).

Visualizations

experimental_workflow start Start setup Reaction Setup: - Molten endo-TCD - Magnetic stirrer start->setup add_catalyst Add Anhydrous AlCl₃ setup->add_catalyst reaction Heat to 150-180°C (8-12 hours) add_catalyst->reaction workup Cool & Decant Upper Layer reaction->workup extraction Extract with Petroleum Ether workup->extraction purification Decolorize with Alumina & Filter extraction->purification crystallization Concentrate & Crystallize purification->crystallization product Isolate this compound Product crystallization->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic low_yield Low Yield? check_temp Is Temperature 150-180°C? low_yield->check_temp Yes check_time Is Reaction Time ≥ 8 hours? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is AlCl₃ Anhydrous & Fresh? check_time->check_catalyst Yes increase_time Increase Reaction Time check_time->increase_time No use_fresh_catalyst Use Fresh, Anhydrous AlCl₃ check_catalyst->use_fresh_catalyst No yield_ok Yield OK check_catalyst->yield_ok Yes adjust_temp->low_yield increase_time->low_yield use_fresh_catalyst->low_yield

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Low Yields in Adamantane Isomerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize adamantane isomerization reactions, focusing on overcoming common issues that lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this compound isomerization?

A1: Low yields in this compound synthesis via isomerization of tetrahydrodicyclopentadiene (B3024363) (TCD) are frequently due to issues with the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). Catalyst inactivity or deactivation is a primary concern. Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation.[1] Impurities in the starting material or solvent can also poison the catalyst.[1] Additionally, suboptimal reaction conditions, such as temperature and reaction time, play a significant role in the final yield.[1]

Q2: How can I tell if my Lewis acid catalyst has been deactivated?

A2: Signs of catalyst deactivation include a stalled reaction, where the conversion of the starting material ceases prematurely, and the formation of excessive byproducts, such as tar.[2] If you are using a solid-supported catalyst, you may observe a change in its physical appearance. For reusable catalysts, a significant drop in this compound selectivity after several cycles indicates deactivation.[2]

Q3: What are the primary byproducts in this compound isomerization, and how can I minimize them?

A3: The main byproducts are typically polymeric or tar-like substances resulting from side reactions promoted by the strong Lewis acid catalyst.[2] Overly high reaction temperatures or prolonged reaction times can increase the formation of these byproducts.[3] To minimize their formation, it is crucial to optimize the reaction conditions, including using the appropriate catalyst concentration and controlling the temperature.[4] Ensuring the purity of the starting TCD is also important, as impurities can contribute to side reactions.[4]

Q4: Can the choice of starting isomer (endo-TCD vs. exo-TCD) affect the yield of this compound?

A4: Yes, the isomerization process often proceeds in two stages: first, the conversion of endo-TCD to the more stable exo-TCD, and then the rearrangement of exo-TCD to this compound.[5][6] Starting with exo-TCD can sometimes lead to a more direct and efficient conversion to this compound. However, many successful protocols start with endo-TCD, as the first isomerization step is relatively facile under the reaction conditions.[7][8] The key is to ensure the reaction conditions are sufficient to drive both isomerization steps.

Q5: Are there more modern or "greener" alternatives to traditional aluminum chloride catalysts?

A5: Yes, research has explored several alternatives to traditional Lewis acids to improve yields and reduce environmental impact. These include:

  • Supported Catalysts: Immobilizing AlCl₃ on supports like γ-Al₂O₃ has shown high activity and selectivity.[2][9]

  • Ionic Liquids (ILs): ILs such as 1-n-butyl-3-methylimidazolium heptachlorodialuminate (III) can act as both catalyst and solvent, though yields can be variable.[9] Additives like 1-bromothis compound (B121549) may be needed to improve the yield.[9]

  • Superacids: Superacid catalysts, including HF/BF₃ and solid superacids like ZrO₂-SO₄²⁻, have been reported to increase this compound yields significantly, with some methods achieving up to 98% yield.[10][11]

  • Zeolites: Modified zeolites, such as REY and USY loaded with a solid super-acid, have been used as isomerizing catalysts, achieving yields of over 20%.[3]

Troubleshooting Guides

Issue 1: Consistently Low this compound Yield (<30%)

This guide provides a systematic approach to diagnosing and resolving persistently low yields in your this compound isomerization reaction.

Low_Yield_Troubleshooting start_node start_node check_node check_node solution_node solution_node sub_solution_node sub_solution_node start Start: Low this compound Yield check_catalyst 1. Check Catalyst Activity & Handling start->check_catalyst check_reagents 2. Verify Reagent Purity start->check_reagents check_conditions 3. Review Reaction Conditions start->check_conditions check_workup 4. Assess Workup & Purification start->check_workup sol_catalyst Solution: Catalyst Issues check_catalyst->sol_catalyst Inactive? sol_reagents Solution: Reagent Impurities check_reagents->sol_reagents Impure? sol_conditions Solution: Suboptimal Conditions check_conditions->sol_conditions Not Optimized? sol_workup Solution: Product Loss check_workup->sol_workup Losses? sub_sol_catalyst1 Use fresh, anhydrous AlCl3. Handle under inert atmosphere. sol_catalyst->sub_sol_catalyst1 sub_sol_catalyst2 Ensure proper catalyst loading. sol_catalyst->sub_sol_catalyst2 sub_sol_reagents1 Purify TCD (distillation or recrystallization). sol_reagents->sub_sol_reagents1 sub_sol_reagents2 Use anhydrous solvents. sol_reagents->sub_sol_reagents2 sub_sol_conditions1 Optimize temperature. Too low: slow/incomplete reaction. Too high: byproduct formation. sol_conditions->sub_sol_conditions1 sub_sol_conditions2 Optimize reaction time. Monitor progress via GC. sol_conditions->sub_sol_conditions2 sub_sol_workup1 Ensure complete quenching of catalyst. sol_workup->sub_sol_workup1 sub_sol_workup2 Improve extraction efficiency. sol_workup->sub_sol_workup2

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Excessive Tar/Byproduct Formation

Question: My reaction mixture becomes a dark, viscous tar, and isolating this compound is difficult. What's going wrong?

Answer: Excessive tar formation is a common issue, often linked to overly aggressive reaction conditions.

  • Potential Cause 1: High Reaction Temperature: Temperatures that are too high can accelerate side reactions, leading to polymerization and decomposition.

    • Solution: Carefully control the reaction temperature. For AlCl₃-catalyzed reactions, maintaining a temperature between 150-180°C is often recommended.[7] Consider running small-scale experiments to determine the optimal temperature for your specific setup.

  • Potential Cause 2: Prolonged Reaction Time: Leaving the reaction to run for too long, even at the correct temperature, can lead to the gradual degradation of the product and the formation of non-distillable residues.[7]

    • Solution: Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction once the consumption of the starting material plateaus and the this compound concentration is maximized.

  • Potential Cause 3: High Catalyst Concentration: Using too much Lewis acid catalyst can increase the rate of side reactions.

    • Solution: Optimize the catalyst loading. A typical ratio is around 40g of AlCl₃ for 200g of TCD.[7]

Data on this compound Isomerization Yields

The following tables summarize yields of this compound achieved under various catalytic systems and reaction conditions.

Table 1: Comparison of Different Catalytic Systems

Catalyst SystemStarting MaterialTemperature (°C)Time (h)Yield (%)Reference
AlCl₃endo-TCD150-1808-1230-40[7][10]
AlCl₃ (with co-catalyst)endo-TCDOptimizedOptimized65.64[8]
HF/BF₃TCD0-30-up to 30[7]
SuperacidTCD--up to 98[10]
AlCl₃/γ-Al₂O₃endo-TCD140424.6 (selectivity)[2]
SZ(20%)/REYendo-TCD250322.77[3]
Ionic Liquidexo-TCDSevere-50.9[9]

Table 2: Effect of Reaction Conditions with Supported AlCl₃/γ-Al₂O₃ Catalyst

ParameterValueendo-TCD Conversion (%)This compound Selectivity (%)
Reaction Temp. (K) 383100.017.7
398100.021.0
413100.024.6
Reaction Time (h) 191.511.2
2100.017.7
4100.024.6

Data adapted from a study on supported AlCl₃ catalysts.[2]

Experimental Protocols

Protocol 1: this compound Synthesis via AlCl₃-Catalyzed Isomerization

This protocol is based on the widely used Schleyer method for synthesizing this compound from endo-tetrahydrodicyclopentadiene.[7][10]

Experimental_Workflow step_node step_node process_node process_node product_node product_node start Start: Hydrogenation of Dicyclopentadiene (B1670491) hydrogenation Hydrogenate dicyclopentadiene with PtO2 catalyst to yield endo-TCD. start->hydrogenation distill_tcd Distill to purify endo-TCD. hydrogenation->distill_tcd isomerization_setup Set up flask with molten endo-TCD and a magnetic stirrer. distill_tcd->isomerization_setup add_catalyst Add anhydrous AlCl3 to the reaction flask. isomerization_setup->add_catalyst reaction Heat mixture to 150-180°C with stirring for 8-12 hours. add_catalyst->reaction quench Cool and quench the reaction with crushed ice/water. reaction->quench extract Extract the product with an organic solvent (e.g., hexane (B92381) or ether). quench->extract wash_dry Wash organic layer with brine, then dry over Na2SO4. extract->wash_dry purify Remove solvent and purify crude this compound by sublimation or recrystallization. wash_dry->purify end Final Product: Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

Materials:

  • endo-Tetrahydrodicyclopentadiene (endo-TCD)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hexane (or other suitable organic solvent)

  • Crushed ice

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 500-mL Erlenmeyer flask with a standard taper joint

  • Magnetic stirrer-hot plate

  • Air condenser

Procedure:

  • Reaction Setup: In a 500-mL Erlenmeyer flask, place 200 g of molten endo-TCD and a magnetic stirring bar.[7]

  • Catalyst Addition: Fit an air condenser to the flask. Through the opening, carefully add 40 g of anhydrous aluminum chloride.[7] Caution: AlCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Isomerization: Heat the reaction mixture to 150-180°C while stirring.[7] AlCl₃ may sublime; periodically push it back down into the reaction mixture.[7] Continue heating for 8-12 hours.[7]

  • Workup - Quenching: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully quench the reaction by slowly adding the mixture to a beaker containing a large amount of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. This compound is a volatile solid and can be purified by sublimation or by recrystallization from a suitable solvent like methanol.[12]

Understanding the Mechanism

The isomerization of TCD to this compound is a complex rearrangement of carbocations. The Lewis acid plays a crucial role in initiating this process.

Lewis_Acid_Mechanism reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node TCD Tetrahydrodicyclopentadiene (TCD) Carbocation Carbocation Formation TCD->Carbocation Hydride abstraction AlCl3 AlCl3 (Lewis Acid) AlCl3->Carbocation Initiates Rearrangement Series of 1,2-hydride and alkyl shifts Carbocation->Rearrangement This compound This compound (Thermodynamically stable product) Rearrangement->this compound Leads to

Caption: Role of Lewis acid in this compound isomerization.

The Lewis acid, such as AlCl₃, abstracts a hydride ion from the TCD framework, generating a carbocation.[13] This initial carbocation then undergoes a series of rearrangements (1,2-hydride and alkyl shifts) through various tricyclic intermediates.[13] This cascade of rearrangements continues until the most thermodynamically stable C₁₀H₁₆ isomer, this compound, is formed.

References

minimizing byproduct formation in adamantane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound halogenation is not selective, yielding a mixture of 1- and 2-halo-adamantanes. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in this compound halogenation is a common challenge due to the similar reactivity of the tertiary (bridgehead) and secondary C-H bonds. The formation of a mixture of 1- and 2-halo-adamantanes is often observed, particularly in radical halogenations.[1][2] To improve selectivity for the bridgehead position (1-halo-adamantane), consider the following:

  • Choice of Halogenating Agent: The choice of reagent can significantly influence the product distribution. For bromination, using a phase-transfer catalyst system can provide nearly complete selectivity for the more substituted product.[1]

  • Reaction Conditions: Carefully controlling the reaction conditions is crucial. For instance, non-catalytic halogenation with bromine or iodine monochloride has been shown to proceed with high selectivity for the formation of 1-AdBr and 1-AdCl, respectively.[3][4]

Q2: I am observing significant amounts of di- and poly-substituted byproducts in my this compound functionalization. What are the key factors to control to achieve mono-substitution?

A2: Over-functionalization is a frequent issue, leading to the formation of di- or poly-substituted adamantanes when mono-substitution is the goal.[4][5] To favor mono-functionalization, the following strategies are recommended:

  • Stoichiometry Control: Carefully control the stoichiometry of the reagents. Using this compound in excess relative to the functionalizing agent can statistically favor mono-substitution.

  • Reaction Time: Optimize the reaction time. Shorter reaction times can minimize the opportunity for the mono-substituted product to undergo further reaction.

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions plays a critical role. For example, in Friedel-Crafts type reactions, the formation of 1,3-disubstituted this compound byproducts is a known issue.[5] Utilizing milder catalysts or reaction conditions can help mitigate this.

Q3: During the hydroxylation of this compound, I am getting a mixture of adamantanols and adamantanone. How can I increase the selectivity for the desired alcohol?

A3: The formation of adamantanone as a byproduct is common in this compound oxidation, particularly when targeting 2-adamantanol.[2] To enhance the selectivity for the desired adamantanol:

  • Biocatalytic Methods: Employing microbial hydroxylation can offer high regioselectivity. For instance, certain microorganisms can selectively hydroxylate this compound to 1-adamantanol (B105290) with high conversion rates, while minimizing the formation of other isomers and the ketone.[6][7]

  • Selective Chemical Oxidation: The choice of oxidant and catalyst is critical. Some catalytic systems, like certain iron porphyrin complexes, have shown selectivity for the hydroxylation of C-H bonds with minimal ketone formation.[8]

Q4: My C-H activation/functionalization reaction is showing low selectivity between the tertiary and secondary C-H bonds of the this compound core. What approaches can I take to improve this?

A4: The small difference in bond dissociation energies between the tertiary (99 kcal/mol) and secondary (96 kcal/mol) C-H bonds of this compound makes selective functionalization challenging.[1][9] To address this:

  • Catalyst-Controlled Reactions: The use of specific catalysts can direct the reaction to a particular C-H bond. Photoredox and H-atom transfer (HAT) catalysis have emerged as powerful tools for achieving high chemoselectivity for the strong tertiary C-H bonds.[9][10][11]

  • Directing Groups: While not always feasible with an unsubstituted this compound, the introduction of a directing group can guide a catalyst to a specific site of reactivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in this compound Bromination

Problem: The free-radical bromination of this compound yields a difficult-to-separate mixture of 1-bromothis compound (B121549) and 2-bromothis compound.

Troubleshooting Workflow:

PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light (hν) HAT_cat_ox Oxidized HAT Catalyst+ PC_excited->HAT_cat_ox SET HAT_cat HAT Catalyst HAT_cat->PC_excited e- Adamantyl_radical 1-Adamantyl Radical HAT_cat_ox->Adamantyl_radical HAT This compound This compound This compound->HAT_cat_ox H• Product_radical Product Radical Adamantyl_radical->Product_radical + Alkene Alkene Alkene Substrate Alkene->Product_radical Product Functionalized this compound Product_radical->Product Reduction PC_reduced Reduced PC- PC_reduced->PC Catalyst Turnover PC_reduced->Product_radical e-

References

Technical Support Center: Challenges in the Purification of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary methods for purifying this compound derivatives are recrystallization, column chromatography, and sublimation. The choice of method depends on the physical properties of the derivative (e.g., solid, liquid, volatility), its polarity, and the nature of the impurities.

Q2: My this compound derivative is a crystalline solid. Which purification method is likely to be most effective?

A2: For crystalline solids, recrystallization is often the most effective and scalable purification method. The success of this technique relies on finding a suitable solvent or solvent system in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: How can I purify a non-volatile this compound derivative that is an oil or fails to crystallize?

A3: Column chromatography is the preferred method for purifying non-crystalline or oily this compound derivatives. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as a mobile phase is passed through the column. It is highly effective for separating compounds with different polarities.

Q4: My this compound derivative is volatile. Is there a specialized purification technique I can use?

A4: Yes, for volatile this compound derivatives, sublimation can be a powerful purification technique. This method involves heating the solid derivative under vacuum, causing it to transition directly into the gas phase, leaving non-volatile impurities behind. The gaseous compound then crystallizes on a cold surface.

Q5: I am having difficulty separating my desired this compound derivative from unreacted starting material or other closely related impurities. What should I do?

A5: This is a common challenge, especially when the polarity of the product and impurities are similar. In such cases, optimizing your purification technique is crucial. For column chromatography, this may involve screening different solvent systems (mobile phases) to achieve better separation on a Thin Layer Chromatography (TLC) plate before scaling up to a column. For recrystallization, trying different solvents or solvent mixtures may improve the selective crystallization of your desired product. In some instances, a combination of purification methods (e.g., column chromatography followed by recrystallization) may be necessary to achieve high purity.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Suggested Solution
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat until clear and allow to cool slowly.
Oily product forms instead of crystals ("oiling out"). - The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Use a lower boiling point solvent.- Consider a preliminary purification by column chromatography to remove a significant portion of the impurities.
Low yield of crystals. - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Use the minimum amount of hot solvent necessary to just dissolve the crude product.- Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use with caution as it may also adsorb some of the desired product.
Column Chromatography
Problem Potential Cause Suggested Solution
Poor separation of spots on TLC. - The eluent (mobile phase) system is not optimal.- Systematically vary the polarity of the eluent. For many this compound derivatives, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point. Run several TLCs with different solvent ratios to find the optimal separation where the desired compound has an Rf value of approximately 0.2-0.4.[1]
Co-elution of product and impurities. - The polarity difference between the product and impurities is too small in the chosen eluent.- Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane (B109758) or a toluene/ethyl acetate system.[2]
Streaking of spots on the TLC plate. - The sample is too concentrated.- The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a few drops of triethylamine (B128534) can be beneficial.
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. If you started with 10% ethyl acetate in hexane, you might slowly increase the concentration to 20%, 30%, and so on.
Cracks appearing in the silica gel bed. - Improper packing of the column.- The column has run dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Always keep the solvent level above the top of the silica gel.
Sublimation
Problem Potential Cause Suggested Solution
Low recovery of sublimed product. - Temperature is too low.- Vacuum is not sufficient.- Sublimation time is too short.- Gradually increase the temperature of the heating bath.- Ensure all connections in the sublimation apparatus are properly sealed and the vacuum pump is functioning correctly.- Extend the sublimation time.
Product is contaminated with starting material. - The vapor pressures of the product and starting material are too similar at the sublimation temperature.- Try a lower sublimation temperature and a higher vacuum to exploit smaller differences in vapor pressure.- Consider an alternative purification method like recrystallization or column chromatography.
No sublimation is observed. - The compound may not be volatile enough under the applied conditions.- The system has a leak.- Increase the temperature and/or decrease the pressure (improve vacuum).- Check all joints and seals for leaks.

Data Presentation

Table 1: Solubility of this compound Derivatives in Common Organic Solvents
This compound DerivativeSolventSolubilityReference
This compoundWaterPractically insoluble[3]
BenzeneSoluble[3]
HexaneSoluble[3]
ChloroformSoluble[3]
1-Adamantanecarboxylic acidWaterInsoluble[4][5]
MethanolSlightly soluble (gives faint turbidity)[4][5]
EthanolSoluble[4][5]
ChloroformSoluble[4][5]
DichloromethaneSoluble[4][5]
Table 2: Comparative Purification of this compound Derivatives
DerivativePurification MethodPurityYieldReference
1,3-AdamantanediolRecrystallization>99%95%[3]
1-(1-Isocyanoethyl)this compoundFiltration and solvent evaporation>97%92%[6]
1-Adamantanol (B105290)Recrystallization (Dichloromethane-hexane)-81-84%[7]
This compound Ester DerivativesRecrystallization (Acetone)High Purity80-85%[8]
3-Amino-1-adamantanolRecrystallization (Ethyl acetate)-66-75%[9]
Table 3: TLC Data for this compound Derivatives
This compound DerivativeMobile Phase (Hexane:Ethyl Acetate)Rf ValueReference
N-protected this compound derivative3:10.2[10]
This compound derivative 3a3:10.21[10]
This compound derivative 3b3:10.29[10]
This compound derivative 3k3:10.27[10]
This compound derivative 51:10.5
This compound derivative 61:10.2
This compound derivative 41:10.3

Experimental Protocols

Protocol 1: Recrystallization of 1-Adamantanol

This protocol describes the purification of 1-adamantanol by recrystallization from a dichloromethane-hexane solvent mixture.[7]

Materials:

  • Crude 1-adamantanol

  • Dichloromethane

  • Hexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 1-adamantanol in a minimal amount of hot 1:1 (v/v) dichloromethane-hexane in an Erlenmeyer flask. Add the solvent mixture portion-wise while heating gently until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected yield of purified 1-adamantanol is between 81-84%.[7]

Protocol 2: Flash Column Chromatography of a Functionalized this compound Derivative

This protocol provides a general procedure for the purification of a functionalized this compound derivative using flash column chromatography with a hexane-ethyl acetate solvent system.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. The ideal eluent system will give the desired product an Rf value of approximately 0.2-0.4.[1]

  • Column Packing:

    • Securely clamp a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting with the mobile phase, starting with the initial low-polarity mixture.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute more polar compounds.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Troubleshooting_Workflow start Purification Challenge Identified issue What is the primary issue? start->issue no_product Low or No Product Recovery issue->no_product Recovery impure_product Product is Impure issue->impure_product Purity method_selection Initial Purification Method no_product->method_selection impure_product->method_selection recrystallization Recrystallization method_selection->recrystallization chromatography Column Chromatography method_selection->chromatography sublimation Sublimation method_selection->sublimation recrystallization_issue Recrystallization Issue recrystallization->recrystallization_issue chromatography_issue Chromatography Issue chromatography->chromatography_issue sublimation_issue Sublimation Issue sublimation->sublimation_issue no_crystals No Crystals Forming recrystallization_issue->no_crystals Problem oiling_out Oiling Out recrystallization_issue->oiling_out Problem low_yield_recrys Low Yield recrystallization_issue->low_yield_recrys Problem solve_no_crystals Concentrate Solution / Add Seed Crystal / Add Anti-Solvent no_crystals->solve_no_crystals Solution solve_oiling_out Slower Cooling / Change Solvent oiling_out->solve_oiling_out Solution solve_low_yield_recrys Use Minimal Hot Solvent / Cool Thoroughly low_yield_recrys->solve_low_yield_recrys Solution end Pure Product Obtained solve_no_crystals->end solve_oiling_out->end solve_low_yield_recrys->end poor_separation Poor Separation (TLC) chromatography_issue->poor_separation Problem co_elution Co-elution chromatography_issue->co_elution Problem streaking Streaking chromatography_issue->streaking Problem solve_poor_separation Optimize Eluent Polarity (Target Rf 0.2-0.4) poor_separation->solve_poor_separation Solution solve_co_elution Change Solvent System Selectivity co_elution->solve_co_elution Solution solve_streaking Dilute Sample / Add Eluent Modifier streaking->solve_streaking Solution solve_poor_separation->end solve_co_elution->end solve_streaking->end low_yield_sub Low Recovery sublimation_issue->low_yield_sub Problem contamination Contamination sublimation_issue->contamination Problem no_sublimation No Sublimation sublimation_issue->no_sublimation Problem solve_low_yield_sub Increase Temp / Improve Vacuum / Increase Time low_yield_sub->solve_low_yield_sub Solution solve_contamination Lower Temp / Higher Vacuum contamination->solve_contamination Solution solve_no_sublimation Increase Temp / Check for Leaks no_sublimation->solve_no_sublimation Solution solve_low_yield_sub->end solve_contamination->end solve_no_sublimation->end

Caption: Troubleshooting workflow for purification of this compound derivatives.

Logical_Relationships cluster_challenges Purification Challenges cluster_solutions Purification Solutions Similar Polarity Similar Polarity Method Optimization Method Optimization Similar Polarity->Method Optimization Combined Methods Combined Methods Similar Polarity->Combined Methods Thermal Instability Thermal Instability Low Temperature Purification Low Temperature Purification Thermal Instability->Low Temperature Purification High Volatility High Volatility Sublimation Sublimation High Volatility->Sublimation Low Crystallinity Low Crystallinity Column Chromatography Column Chromatography Low Crystallinity->Column Chromatography Low Crystallinity->Combined Methods Poor Solubility Poor Solubility Solvent Screening Solvent Screening Poor Solubility->Solvent Screening Column Chromatography->Method Optimization Recrystallization Recrystallization Solvent Screening->Recrystallization Method Optimization->Column Chromatography

Caption: Logical relationships between purification challenges and solutions.

References

Technical Support Center: Optimizing Adamantane Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane bromination. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to navigate challenges encountered during the synthesis of brominated this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: How can I control the extent of this compound bromination to selectively obtain mono-, di-, tri-, or tetrabromothis compound?

The degree of this compound bromination is primarily dictated by the reaction conditions. Key factors include the presence and type of catalyst, the molar ratio of bromine to this compound, reaction duration, and temperature. For selective monobromination, the reaction is typically performed without a catalyst.[1] Conversely, achieving higher degrees of substitution to yield di-, tri-, and tetrabromothis compound necessitates the use of a Lewis acid catalyst.[1]

Q2: What is the role of a Lewis acid in the bromination of this compound?

Lewis acids, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), function as catalysts that enhance the electrophilicity of bromine.[1] They polarize the Br-Br bond, which facilitates the electrophilic attack on the this compound substrate. This catalytic action is essential for substituting multiple hydrogen atoms at the bridgehead positions to synthesize di-, tri-, and tetrabromothis compound.[1]

Q3: How can I monitor the progress of my this compound bromination reaction?

The reaction's progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] TLC allows for a qualitative assessment of the consumption of this compound and the formation of brominated products by spotting the starting material and the reaction mixture on a plate.[1] For a more detailed analysis, GC-MS can provide quantitative information about the product distribution and identify the different brominated species.[1]

Q4: What are some alternative brominating agents to elemental bromine?

While elemental bromine is commonly used, other reagents can offer advantages in terms of safety and selectivity. These include:

  • N-bromosuccinimide (NBS): A solid, crystalline compound that is safer and easier to handle than liquid bromine.[2]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid reagent that can act as a "green" alternative, slowly releasing bromine into the reaction mixture. This can lead to improved product yields and reduced environmental impact.[2]

  • Bromotrichloromethane (BrCCl₃): Can be used for bromination, often in the presence of a catalyst.[2]

Q5: What are the best methods for purifying 1-bromothis compound (B121549)?

The high lipophilicity and volatility of this compound derivatives can present purification challenges.[2] Effective purification methods include:

  • Recrystallization: This is a common and effective method for purifying 1-bromothis compound, with methanol (B129727) being a frequently used solvent.[2]

  • Sublimation: The cage-like structure of 1-bromothis compound allows for purification by sublimation, which is particularly effective for removing non-volatile impurities.[2]

  • Column Chromatography: Silica gel column chromatography with a nonpolar eluent system, such as hexane, can be used to separate 1-bromothis compound from impurities.[2]

Troubleshooting Guides

Problem 1: The reaction is producing a mixture of mono- and di-bromothis compound when targeting only monobromination.
  • Possible Cause: The presence of trace amounts of a Lewis acid catalyst or overly harsh reaction conditions can promote further bromination.[1]

  • Suggested Solution:

    • Ensure all glassware is meticulously cleaned to remove any residual Lewis acids.[1]

    • Use this compound as the limiting reagent to minimize the chance of multiple substitutions.[1][2]

    • For selective monobromination, conduct the reaction by boiling this compound with bromine in the absence of a catalyst.[1]

    • Consider using a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin.[1]

    • Lowering the reaction temperature and shortening the reaction time can also favor the formation of the mono-substituted product.[2]

Problem 2: The yield of 1,3-dibromothis compound (B19736) is low, with a significant amount of starting material remaining.
  • Possible Cause: Inadequate catalyst activity or insufficient reaction time can lead to incomplete conversion.[1]

  • Suggested Solution:

    • Use a freshly sublimed or high-purity Lewis acid catalyst to ensure maximum activity.

    • Increase the reaction time and monitor the progress by TLC or GC-MS to determine the optimal duration for complete conversion.[1][2]

    • Ensure the reaction is performed under anhydrous conditions to prevent catalyst deactivation.

Problem 3: The synthesis of 1,3,5-tribromothis compound (B122686) is yielding a mixture of di-, tri-, and tetra-brominated products.
  • Possible Cause: The reaction conditions are not sufficiently optimized to selectively form the tri-substituted product.[1]

  • Suggested Solution:

    • Carefully control the stoichiometry of the reactants and the amount of catalyst used.

    • Monitor the reaction closely using GC-MS to stop it at the point where the concentration of the desired 1,3,5-tribromothis compound is at its maximum.

    • Purification of the product mixture via recrystallization can help in isolating the desired product.[1]

Problem 4: The synthesis of 1,3,5,7-tetrabromothis compound (B396909) is sluggish, resulting in a poor yield.
  • Possible Cause: The catalyst may be deactivated, or the reaction temperature might be too low for the exhaustive bromination to occur.[1]

  • Suggested Solution:

    • Ensure the use of a highly active and anhydrous Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

    • The reaction often requires prolonged heating at reflux to proceed to completion.[1]

    • Maintain anhydrous conditions throughout the reaction to prevent catalyst deactivation.[1]

Data Presentation: Reaction Conditions for this compound Bromination

Table 1: Synthesis of Monobromothis compound

Brominating AgentCatalystSolventTemperature (°C)Reaction Time (h)
Liquid BromineNoneNeat85 then 1106 then 3
1,3-dibromo-5,5-dimethylhydantoinNot specifiedNot specifiedNot specifiedNot specified

Table 2: Synthesis of Polybrominated Adamantanes

ProductBrominating AgentCatalystSolventTemperatureReaction Time
1,3-Dibromothis compoundBromineIron powderNeatRoom Temperature2 hours
1,3,5-Tribromothis compoundBromineIron powderNeatReflux24 hours
1,3,5,7-Tetrabromothis compoundBromineAluminum chloride (AlCl₃)NeatReflux24 hours

Experimental Protocols

Protocol 1: Synthesis of 1-Bromothis compound
  • In a round-bottom flask equipped with a reflux condenser, add 30 g of this compound.[1]

  • Carefully add 24 mL of liquid bromine to the flask.[1]

  • Heat the reaction mixture to 85°C for 6 hours.[1]

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[1]

  • After cooling, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.[1]

  • Filter the solid product, wash it with water until neutral, and then dry.[1]

  • Recrystallize the crude product from methanol to obtain pure 1-bromothis compound.[1]

Protocol 2: Synthesis of 1,3-Dibromothis compound
  • To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath.

  • Add 96.0 g of this compound in portions over 1 hour with efficient stirring.

  • Stir the mixture for an additional hour at room temperature.

  • Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite.

  • Triturate the solid until the brown color of bromine disappears.

  • Filter the product, wash with 5% HCl and then with water, and dry.

  • Recrystallize from 2-propanol to obtain pure 1,3-dibromothis compound.

Protocol 3: Synthesis of 1,3,5-Tribromothis compound
  • In a flask equipped with a reflux condenser, add this compound to an excess of liquid bromine.

  • Add iron powder as a catalyst.

  • Reflux the mixture for 24 hours.

  • After cooling, carefully quench the excess bromine with a reducing agent like sodium bisulfite solution.

  • Isolate the solid product by filtration, wash thoroughly with water, and dry.

  • Purify by recrystallization to obtain 1,3,5-tribromothis compound.

Protocol 4: Synthesis of 1,3,5,7-Tetrabromothis compound
  • In a flask fitted with a reflux condenser, suspend this compound in an excess of liquid bromine.[1]

  • Add aluminum chloride (AlCl₃) as the catalyst.[1]

  • Reflux the reaction mixture for 24 hours.[1]

  • After cooling, work up the reaction by quenching the excess bromine and washing the solid product.[1]

  • Purify the crude product by recrystallization to yield 1,3,5,7-tetrabromothis compound.[1]

Mandatory Visualizations

Troubleshooting_Adamantane_Bromination cluster_start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_verification Verification start Start: This compound Bromination Experiment problem Identify Undesired Outcome start->problem low_yield Low Yield problem->low_yield e.g., Low Yield mixed_products Mixed Products problem->mixed_products e.g., Mixed Products sluggish_reaction Sluggish Reaction problem->sluggish_reaction e.g., Sluggish Reaction cause_yield Inadequate Catalyst Insufficient Time/Temp Impure Reagents low_yield->cause_yield cause_mixed Lewis Acid Contamination Harsh Conditions Incorrect Stoichiometry mixed_products->cause_mixed cause_sluggish Deactivated Catalyst Low Temperature Anhydrous Conditions Not Met sluggish_reaction->cause_sluggish solution_yield Use Fresh Catalyst Increase Time/Temp Purify Reagents cause_yield->solution_yield solution_mixed Clean Glassware Optimize Conditions Adjust Stoichiometry cause_mixed->solution_mixed solution_sluggish Use Anhydrous Catalyst Increase Temperature Ensure Anhydrous Setup cause_sluggish->solution_sluggish verification Monitor by TLC/GC-MS Analyze Product Purity solution_yield->verification solution_mixed->verification solution_sluggish->verification success Successful Optimization verification->success Desired Outcome Achieved fail Re-evaluate verification->fail Issue Persists fail->problem

Caption: Troubleshooting workflow for this compound bromination.

Adamantane_Bromination_Pathway cluster_mono Monobromination cluster_di Dibromination cluster_tri Tribromination cluster_tetra Tetrabromination This compound This compound Mono 1-Bromothis compound This compound->Mono Reflux Reagent1 Br₂ (No Catalyst) Di 1,3-Dibromothis compound Mono->Di Lewis Acid Reagent2 Br₂ Fe Catalyst Tri 1,3,5-Tribromothis compound Di->Tri Lewis Acid Harsh Conditions Reagent3 Br₂ Fe Catalyst Tetra 1,3,5,7-Tetrabromothis compound Tri->Tetra Strong Lewis Acid Harsh Conditions Reagent4 Br₂ AlCl₃ Catalyst

Caption: Stepwise bromination of this compound.

References

Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions of Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with polyalkylation during the Friedel-Crafts functionalization of aromatic compounds with adamantane. This document provides troubleshooting strategies, frequently asked questions, and detailed experimental protocols to achieve selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions with this compound, and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple adamantyl groups are attached to a single aromatic ring.[1] This occurs because the adamantyl group, like other alkyl groups, is an electron-donating group. Once the first adamantyl group is added, the resulting mono-substituted aromatic ring becomes more electron-rich and thus more nucleophilic than the starting material. This increased reactivity makes it more susceptible to further alkylation by the adamantyl electrophile, leading to di- or even tri-substituted products.[1][2]

Q2: What are the primary strategies to prevent or minimize polyalkylation when using this compound?

A2: Several strategies can be employed to control the reaction and favor mono-adamantylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the initial aromatic compound, the probability of the adamantyl electrophile reacting with the starting material over the already-alkylated product is statistically favored.[1]

  • Friedel-Crafts Acylation Followed by Reduction: This is the most effective and widely recommended method.[1][3] An adamantyl acyl group is introduced first. This group is electron-withdrawing and deactivates the aromatic ring, thereby preventing any further substitution. The resulting ketone is then reduced to the desired alkyl group in a subsequent step.[1][4]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a milder, less active Lewis acid catalyst can decrease the rate of the second alkylation reaction, giving more control over the product distribution.[1] Recent advancements include the use of indium(III) salts, which offer better control and reduce side reactions compared to traditional catalysts like AlCl₃.[5]

  • Control Reactant Stoichiometry: Carefully controlling the molar ratio of the this compound source to the aromatic substrate can help, though this is often less effective than the other methods mentioned.[1]

Q3: Why is Friedel-Crafts acylation followed by reduction often the preferred method to avoid polyalkylation?

A3: This two-step approach is preferred because it fundamentally changes the reactivity of the product.

  • Alkylation: Adds an activating alkyl group, making the product more reactive and prone to polyalkylation.[1][6]

  • Acylation: Adds a deactivating acyl (ketone) group. This makes the mono-acylated product significantly less reactive than the starting aromatic substrate, effectively shutting down any further Friedel-Crafts reactions on that ring.[1][4][6] The ketone can then be cleanly reduced to the target adamantyl-alkane using methods like the Clemmensen or Wolff-Kishner reduction.[4]

Q4: Which catalysts are recommended for controlling the selectivity of this compound alkylation?

A4: While strong Lewis acids like AlCl₃ and FeCl₃ are traditional catalysts, they can sometimes promote side reactions, including polyalkylation.[7] For better control and milder conditions, indium(III) salts such as Indium(III) bromide (InBr₃) and Indium(III) chloride (InCl₃) have proven effective.[5] These catalysts can facilitate the formation of the adamantyl carbocation from 1-bromothis compound (B121549) efficiently while minimizing unwanted side reactions.[5]

Troubleshooting Guide: Excessive Polyalkylation

This guide provides a systematic approach to resolving issues with the formation of multiple this compound-substituted products.

Issue: Analysis of the reaction mixture (e.g., by GC-MS, NMR) shows significant amounts of di- and tri-adamantylated products.

Data Presentation

The choice of catalyst and substrate can significantly impact the yield of the desired mono-alkylated product. The following table summarizes yields for a modern, milder catalytic method.

Table 1: Summary of Yields for Indium-Catalyzed Friedel-Crafts Alkylation of Aromatic Compounds with 1-Bromothis compound [5]

Aromatic SubstrateCatalyst (mol%)ProductYield (%)
BenzeneInBr₃ (5)1-Adamantylbenzene91
TolueneInBr₃ (5)1-Adamantyl-4-methylbenzene95
AnisoleInBr₃ (5)1-Adamantyl-4-methoxybenzene98
FluorobenzeneInCl₃ (5)1-Adamantyl-4-fluorobenzene85
ThiopheneInCl₃ (5)2-Adamantylthiophene82

Experimental Protocols

General Experimental Workflow

Protocol 1: Mono-alkylation of an Aromatic Substrate with 1-Bromothis compound using Indium Catalyst[5]

This protocol describes a mild and efficient method for the mono-adamantylation of an aromatic ring.

Materials:

  • Aromatic substrate (e.g., Toluene)

  • 1-Bromothis compound

  • Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (5.0 equivalents). If the substrate is a solid, dissolve it in a minimal amount of anhydrous DCM.

  • Add 1-bromothis compound (1.0 equivalent) to the flask.

  • Add the indium catalyst (InBr₃, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can range from 2 to 24 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure mono-adamantylated arene.

Characterization:

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol 2: Synthesis of 1-Adamantyl Aryl Ketone via Friedel-Crafts Acylation

This is the first step in the two-step sequence to avoid polyalkylation.

Materials:

  • This compound-1-carbonyl chloride

  • Aromatic substrate (e.g., Benzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Dilute hydrochloric acid (HCl), ice-cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add this compound-1-carbonyl chloride (1.0 equivalent) dropwise to the suspension.

  • Add the aromatic substrate (1.0 to 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ketone, which can be purified by chromatography or recrystallization.

Reaction Pathway Visualization

The diagrams below illustrate the fundamental difference in product reactivity between Friedel-Crafts alkylation and acylation, which is the key to controlling the reaction.

References

Technical Support Center: Adamantane Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane synthesis and modification. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis and functionalization of this compound and its derivatives. The unique, rigid, cage-like structure of this compound presents distinct chemical challenges, including high C-H bond dissociation energies and the need for precise regioselectivity.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of this compound's C-H bonds so challenging?

A1: The primary difficulty lies in the high bond dissociation energies (BDEs) of this compound's C-H bonds. The tertiary (3°) C-H bond at a bridgehead position has a BDE of approximately 99 kcal/mol, while the secondary (2°) C-H bond has a BDE of about 96 kcal/mol.[1][2][3] These strong bonds necessitate the use of highly reactive intermediates for their activation, which can often result in a lack of selectivity between the different C-H positions and may not be compatible with other functional groups in complex molecules.[1]

Q2: What are the most common positions for this compound functionalization, and how can I control the regioselectivity?

A2: this compound has two primary sites for functionalization: the four equivalent tertiary (bridgehead) positions and the six equivalent secondary (methylene) positions.[2] Most derivatization reactions preferentially occur at the tertiary bridgehead carbons because the resulting tertiary carbocation or radical intermediates are more stable than their secondary counterparts.[2] However, achieving high regioselectivity can be challenging.

Several strategies can be employed to improve regioselectivity for the tertiary position:

  • Catalyst Selection: For photocatalytic reactions, dual catalyst systems, such as an iridium photocatalyst combined with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have demonstrated excellent selectivity for the 3° C-H bonds.[1][2]

  • Reaction Conditions: The choice of brominating agent and reaction temperature can significantly influence selectivity. For instance, using N-Bromosuccinimide (NBS) instead of elemental bromine can offer better control.[1] Lowering the reaction temperature can also reduce the occurrence of side reactions and over-bromination.[1]

  • Solvent Choice: The solvent can influence the reaction pathway. For example, in carboxylation with formic acid, the reaction proceeds to give 1-adamantanecarboxylic acid.[4]

Q3: My this compound synthesis/modification is resulting in a low yield. What are the common causes and how can I improve it?

A3: Low yields in this compound synthesis and functionalization can stem from several factors:

  • Harsh Reaction Conditions: Traditional radical reactions often require harsh conditions, which can lead to the formation of complex product mixtures and undefined yields.[5]

  • Catalyst Inactivity: Some catalytic methods require complex and expensive catalysts that are sensitive to water and oxygen, and their deactivation can lead to lower yields.[5]

  • Substrate Purity: The purity of the starting materials, such as dicyclopentadiene (B1670491) for this compound synthesis, is crucial. Impurities can interfere with the reaction.[6]

  • Inefficient Purification: this compound and its derivatives can be volatile and may sublime at room temperature, leading to loss of product during purification steps like solvent evaporation.[4] Vacuum distillation and crystallization at low temperatures can help minimize such losses.[6]

To improve yields, consider optimizing reaction conditions, ensuring the use of pure starting materials, and employing appropriate purification techniques. For instance, the Schleyer method for this compound synthesis from dicyclopentadiene can have yields increased from 30-40% to as high as 60-98% with the use of ultrasound and superacid catalysis.[4]

Q4: I am observing the formation of multiple unexpected side products in my reaction mixture. How can I minimize them?

A4: The formation of multiple products is a common issue, particularly in radical reactions which can lack selectivity.[5] To minimize side products:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of your reagents. Using a stoichiometric amount or only a slight excess of a reagent like a brominating agent can prevent over-functionalization.[1]

  • Choose a More Selective Method: Consider alternative reaction pathways. For example, biocatalytic methods using enzymes like cytochrome P450 can exhibit high regioselectivity for hydroxylation at the tertiary C-H bonds.[5]

  • Purification Strategy: If side product formation is unavoidable, a robust purification strategy is essential. Column chromatography is a common method for separating this compound derivatives.[1] For volatile compounds, sublimation can be an effective purification technique.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction, product loss during workup, catalyst deactivation, impure starting materials.Monitor reaction progress (e.g., by GC-MS) to ensure completion.[1] Use low-temperature crystallization or vacuum distillation for purification to prevent loss of volatile products.[6] Ensure anhydrous and oxygen-free conditions if using sensitive catalysts.[5] Purify starting materials before use.[6]
Poor Regioselectivity (mixture of 1- and 2-substituted products) Harsh reaction conditions, non-selective reagents.Employ milder reaction conditions. Use more selective reagents (e.g., NBS instead of Br₂ for bromination).[1] Consider catalytic methods known for high regioselectivity, such as dual photoredox catalysis.[2]
Formation of Poly-substituted Products Excess of functionalizing reagent, harsh reaction conditions.Use a stoichiometric amount of the limiting reagent. Lower the reaction temperature. Reduce the reaction time.
Reaction Not Initiating Inactive catalyst, insufficient activation energy, presence of inhibitors.Activate the catalyst according to the protocol. Ensure the reaction temperature is appropriate. Check for and remove any potential inhibitors from the starting materials or solvent.
Difficulty in Product Purification Similar polarity of products and byproducts, product volatility.Utilize different chromatographic techniques (e.g., reverse-phase HPLC). Employ crystallization or sublimation for purification.[4][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Dicyclopentadiene (Schleyer Synthesis)

This method involves the hydrogenation of dicyclopentadiene to tetrahydrodicyclopentadiene (B3024363), followed by an acid-catalyzed rearrangement to this compound.[4][6]

Step 1: Hydrogenation of Dicyclopentadiene

  • In a flask equipped with a stir bar and under an inert atmosphere (e.g., argon), add dicyclopentadiene and a catalyst such as 5% palladium on carbon.[6]

  • Replace the inert atmosphere with hydrogen gas (e.g., using a hydrogen-filled balloon).[6]

  • Stir the mixture at room temperature. The reaction is complete when hydrogen uptake ceases.[6]

  • Filter the mixture to remove the catalyst. The resulting solid is tetrahydrodicyclopentadiene.[6]

Step 2: Acid-Catalyzed Rearrangement

  • In a separate flask, add a Lewis acid catalyst such as aluminum chloride.[4]

  • Add the tetrahydrodicyclopentadiene to the flask.

  • Heat the mixture to initiate the rearrangement.

  • After the reaction is complete, the mixture is worked up, often involving quenching with water and extraction with a nonpolar solvent like hexane.[6]

  • The crude this compound can be purified by crystallization from a suitable solvent or by sublimation.[6]

Protocol 2: Bromination of this compound

This protocol describes the synthesis of 1-bromothis compound.

  • In a round-bottom flask, dissolve this compound in a suitable solvent.

  • Add a brominating agent. For selective monobromination, boiling this compound with molecular bromine is effective.[4] For multiple substitutions, a Lewis acid catalyst should be added.[4]

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture and quench any excess bromine.

  • Extract the product with an organic solvent and wash with a reducing agent solution (e.g., sodium thiosulfate) and brine.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography or crystallization.

Protocol 3: Photocatalytic Alkylation of this compound

This protocol outlines a general procedure for the selective alkylation of this compound at the tertiary position using a dual photocatalyst system.[1][2]

  • In a reaction vessel, combine this compound, the alkene, the iridium photocatalyst, and the quinuclidine-based HAT catalyst.

  • Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile).[1]

  • Degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[1]

  • Stir the reaction mixture vigorously and irradiate with a blue LED lamp (e.g., 456 nm) at room temperature.[1][2]

  • Monitor the reaction progress by GC-MS or LC-MS. Reaction times typically range from 8 to 48 hours.[1][2]

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography to isolate the desired 1-alkylthis compound.[1][2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification A This compound E Combine Reagents A->E B Alkene B->E C Catalysts (Photocatalyst + HAT catalyst) C->E D Anhydrous Solvent D->E F Degas with Inert Gas E->F G Irradiate with Blue LED (Vigorous Stirring) F->G H Monitor by GC-MS/LC-MS G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Isolate 1-Alkylthis compound J->K troubleshooting_synthesis Start This compound Synthesis (e.g., Schleyer Method) Problem Low Yield? Start->Problem CheckPurity Check Purity of Dicyclopentadiene Problem->CheckPurity Yes Success Improved Yield Problem->Success No OptimizeCatalyst Optimize Catalyst (e.g., Superacid) CheckPurity->OptimizeCatalyst CheckConditions Verify Reaction Conditions (Temp, Time) OptimizeCatalyst->CheckConditions Purification Review Purification (e.g., Sublimation) CheckConditions->Purification Purification->Success

References

improving the thermal stability of adamantane-containing polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the thermal stability of adamantane-containing polymers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound incorporated into polymers to improve thermal stability?

A1: this compound possesses a unique, highly symmetric, and rigid cage-like structure composed of three fused cyclohexane (B81311) rings.[1] When this bulky, thermally stable moiety is integrated into a polymer backbone, it imparts significant rigidity and restricts the mobility of polymer chains.[2][3] This structural hindrance increases the energy required for bond rotation and movement, leading to a higher glass transition temperature (Tg) and an elevated decomposition temperature.[1][2]

Q2: What are the typical thermal degradation mechanisms in polymers?

A2: Thermal degradation in polymers, which can occur even without oxygen, generally follows several pathways.[4] Key mechanisms include:

  • Chain Scission: Breaking of the main polymer backbone bonds.[5]

  • Depolymerization: Sequential release of monomer units from the chain end.[5]

  • Side-Group Elimination: The removal of functional groups attached to the polymer backbone.[4][5]

The incorporation of this compound can help mitigate these processes by stabilizing the polymer chain.[6]

Q3: What thermal analysis techniques are essential for evaluating my polymer?

A3: Several key thermal analysis techniques are used to evaluate the stability of polymers:

  • Thermogravimetric Analysis (TGA): This is the most common method for determining thermal stability. It measures the mass loss of a sample as a function of temperature in a controlled atmosphere.[2][7] Key parameters derived from TGA are the onset decomposition temperature (often reported as Td5% or Td10%, the temperatures at which 5% or 10% mass loss occurs) and the char yield.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[5][7] An increase in Tg is often correlated with enhanced thermal stability.[8]

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the polymer and can also be used to determine the Tg.[5][7]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and characterization of this compound-containing polymers.

Issue 1: Lower-than-expected decomposition temperature in TGA.

  • Possible Cause 1: Impurities or Residual Monomer/Solvent. Residual reactants, solvents, or catalysts from the synthesis can act as initiation sites for degradation, lowering the overall thermal stability.

  • Troubleshooting Action:

    • Purification: Ensure the polymer is thoroughly purified post-synthesis using methods like precipitation, soxhlet extraction, or column chromatography to remove any low-molecular-weight species.

    • Drying: Dry the polymer sample under a high vacuum at an elevated temperature (well below its Tg) for an extended period to remove all volatile components before TGA analysis.

  • Possible Cause 2: Inconsistent Polymer Structure or Low Molecular Weight. Incomplete polymerization or side reactions can lead to weak links in the polymer backbone that are susceptible to early thermal degradation.

  • Troubleshooting Action:

    • Characterization: Use techniques like Gel Permeation Chromatography (GPC) to verify the molecular weight and distribution. Employ NMR or FTIR spectroscopy to confirm the polymer structure and ensure the this compound moiety has been successfully incorporated as intended.

    • Optimize Synthesis: Revisit the polymerization conditions (e.g., monomer concentration, initiator/catalyst amount, temperature, and reaction time) to achieve the target molecular weight and structure.

Issue 2: My polymer shows a broad or inconsistent glass transition (Tg) in DSC.

  • Possible Cause 1: Sample Heterogeneity. The polymer sample may have a broad molecular weight distribution or be a blend of different structures, leading to a wide range of chain mobilities.

  • Troubleshooting Action:

    • Fractionation: Consider fractionating the polymer to obtain samples with a narrower molecular weight distribution for analysis.

    • Controlled Polymerization: Utilize a controlled polymerization technique (e.g., Atom Transfer Radical Polymerization - ATRP) to synthesize polymers with more uniform chain lengths.[9]

  • Possible Cause 2: Inadequate Thermal History. The thermal history of the sample can significantly affect the DSC results.

  • Troubleshooting Action:

    • Standardize DSC Protocol: Always include a preliminary heating cycle in your DSC experiment to erase the prior thermal history. Cool the sample at a controlled rate and then perform the measurement heating ramp. A typical procedure involves heating to above the expected Tg, cooling, and then reheating for the analysis scan.[8]

Data Presentation: Thermal Properties Comparison

The incorporation of this compound demonstrably enhances the thermal properties of various polymers. The table below summarizes typical data, showing the increase in decomposition and glass transition temperatures.

Polymer TypeThis compound ContentTd10% (°C) (10% Weight Loss)Tg (°C)Reference
Poly(1,3-adamantane) derivatives100%477 - 488139 - 205[2][9]
This compound-based dicyanate estersHigh~480 (Td5%)~370[2][10]
Poly(methacrylates)With adamantyl groups>340~170[9][11]
PMMA (Polymethyl methacrylate)Without this compound<300~105[9]

Note: Values are approximate and can vary based on specific molecular structure, molecular weight, and analytical conditions.

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for assessing the thermal stability of a synthesized this compound-containing polymer.

Objective: To determine the decomposition temperature and char yield of the polymer.

Materials:

  • Dried polymer sample (5-10 mg)

  • TGA instrument

  • TGA sample pans (platinum or ceramic)

  • High-purity nitrogen gas (or air, for oxidative stability studies)

Procedure:

  • Tare the TGA sample pan.

  • Accurately weigh 5-10 mg of the dried polymer sample into the pan.

  • Place the pan into the TGA furnace.

  • Purge the furnace with nitrogen at a constant flow rate (e.g., 40-50 cm³/min) for at least 30 minutes to ensure an inert atmosphere.[12]

  • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[12][13]

  • Continuously record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (e.g., Td5%) and the percentage of material remaining at the final temperature (char yield).

Visualizations

TroubleshootingWorkflow Start Problem: Low Thermal Stability CheckPurity Step 1: Verify Sample Purity (Residuals, Solvents) Start->CheckPurity IsPure Is Sample Pure? CheckPurity->IsPure Purify Action: Purify Polymer (Precipitation, Extraction) IsPure->Purify No CheckStructure Step 2: Verify Polymer Structure & Molecular Weight IsPure->CheckStructure Yes Reanalyze1 Re-run TGA/DSC Purify->Reanalyze1 Reanalyze1->CheckStructure IsCorrect Is Structure & MW Correct? CheckStructure->IsCorrect Optimize Action: Optimize Synthesis (Conditions, Stoichiometry) IsCorrect->Optimize No CheckInstrument Step 3: Check Instrument & Protocol IsCorrect->CheckInstrument Yes Reanalyze2 Re-run TGA/DSC Optimize->Reanalyze2 Reanalyze2->CheckInstrument IsProtocolOK Is Protocol Standardized? CheckInstrument->IsProtocolOK Standardize Action: Standardize Protocol (Heating Rate, Atmosphere) IsProtocolOK->Standardize No End Problem Resolved IsProtocolOK->End Yes Reanalyze3 Re-run TGA/DSC Standardize->Reanalyze3 Reanalyze3->End

Caption: Troubleshooting workflow for diagnosing low thermal stability.

AdamantaneEffect cluster_0 Standard Polymer Chain cluster_1 This compound-Containing Polymer a1 Monomer a2 Monomer a1->a2 a3 Monomer a2->a3 a4 Monomer a3->a4 a_label High Chain Mobility Lower Tg & Td b1 Monomer b2 Ad b1->b2 This compound (Bulky Group) b3 Monomer b2->b3 b4 Ad b3->b4 This compound (Bulky Group) b_label Restricted Chain Mobility Higher Tg & Td Enhancement Incorporation of this compound Leads to... cluster_1 cluster_1 cluster_0 cluster_0

Caption: How this compound incorporation enhances polymer thermal properties.

References

Technical Support Center: Adamantane-Based Antiviral Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in addressing challenges related to viral resistance to adamantane-based antiviral drugs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound-based antiviral drugs?

This compound derivatives, such as amantadine (B194251) and rimantadine, are M2 ion channel inhibitors.[1][2] They target the M2 proton channel of the influenza A virus, a homotetrameric protein essential for the acidification of the viral interior.[3] This process is a critical step in the viral uncoating and replication cycle.[3][4] By binding to the M2 channel, adamantanes block proton transport, thereby inhibiting viral replication.[3][5]

Q2: How does viral resistance to this compound-based drugs develop?

Viral resistance to adamantanes arises from single point mutations in the gene encoding the M2 protein.[1][6] These mutations occur at specific amino acid positions within the transmembrane domain of the M2 channel, which constitutes the binding site for the drugs.[2][5][7]

Q3: Which specific mutations are known to confer resistance to adamantanes?

Mutations at amino acid positions 26, 27, 30, 31, or 34 in the M2 protein can confer cross-resistance to both amantadine and rimantadine.[1][2] The most frequently observed mutation is a serine-to-asparagine substitution at position 31 (S31N).[1][2][7] Other common resistance-conferring mutations include L26F, V27A, A30T, and G34E.[7]

Q4: How prevalent is this compound resistance in circulating influenza A virus strains?

The prevalence of this compound resistance in influenza A viruses has increased dramatically since 2003.[2] In many parts of the world, resistance rates in H3N2 strains have reached over 90%, with the S31N mutation being the primary driver.[1][2] High levels of resistance have also been reported in H1N1 and avian influenza strains like H5N1.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results in antiviral susceptibility assays.

  • Potential Cause: Variability in viral stocks or cell culture conditions.

    • Solution: Ensure the use of a consistent, low-passage viral stock with a known titer. Standardize cell seeding density, media composition, and incubation conditions.

  • Potential Cause: Heterogeneity in the viral population (mixed susceptible and resistant variants).

    • Solution: Plaque-purify the viral isolate to obtain a homogenous population before conducting susceptibility testing. Next-generation sequencing (NGS) can also be used to identify the presence of minor resistant variants.[9][10]

  • Potential Cause: Issues with the antiviral drug solution.

    • Solution: Prepare fresh drug solutions from a reliable source. Verify the concentration and ensure proper storage to prevent degradation.

Issue 2: Difficulty amplifying and sequencing the M2 gene.

  • Potential Cause: Low viral RNA yield from the sample.

    • Solution: Optimize RNA extraction protocols. Consider using a carrier RNA to improve yield from samples with low viral loads.

  • Potential Cause: Mismatches between PCR primers and the viral template due to viral evolution.

    • Solution: Design degenerate primers or use multiple primer sets targeting conserved regions of the M2 gene. Regularly check primer sequences against newly emerging viral sequences in public databases. The rapid accumulation of mutations in viral genomes can lead to assay failures.[11]

  • Potential Cause: Presence of PCR inhibitors in the extracted RNA.

    • Solution: Include a purification step to remove potential inhibitors or use a PCR master mix formulated to be resistant to common inhibitors.

Issue 3: Discrepancy between genotypic and phenotypic resistance results.

  • Potential Cause: Presence of novel or uncharacterized resistance mutations.

    • Solution: While common mutations are well-documented, novel amino acid substitutions may arise. If a virus with a wild-type M2 sequence at known resistance positions shows a resistant phenotype, consider the possibility of a novel resistance-conferring mutation and perform further characterization.

  • Potential Cause: Complex interactions between multiple mutations.

    • Solution: Some mutations may only confer resistance in the presence of other "permissive" mutations. Analyze the entire M2 sequence for any additional changes that might influence the protein's structure and drug binding.

  • Potential Cause: Limitations of the phenotypic assay.

    • Solution: Ensure the assay conditions (e.g., drug concentration range, incubation time) are optimized for the specific virus strain being tested. For a more comprehensive assessment, consider using different types of phenotypic assays.[12]

Data Presentation

Table 1: Common this compound Resistance Mutations in Influenza A Virus

Amino Acid PositionCommon SubstitutionInfluenza A Subtypes Commonly Affected
26Leucine to Phenylalanine (L26F)H1N1, H3N2
27Valine to Alanine (V27A)H1N1, H3N2
30Alanine to Threonine (A30T)H1N1, H3N2
31Serine to Asparagine (S31N)H1N1, H3N2, H5N1
34Glycine to Glutamic Acid (G34E)H1N1, H3N2

Source: Adapted from various studies on this compound resistance.[7]

Table 2: Efficacy of Novel this compound Derivatives Against Resistant Influenza A Strains

CompoundTargetResistant StrainEC50 (µM)
Amantadine M2 (Wild-Type)A/Udorn/72 (H3N2)0.5
Compound 10c M2-S31NA/WSN/33 (H1N1)1.2
Compound 16d M2-S31NA/California/07/2009 (H1N1)0.8

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half-maximal response. Data is illustrative and based on findings from studies on novel this compound derivatives.[13]

Experimental Protocols

Protocol 1: Genotypic Analysis of this compound Resistance by RT-PCR and Sanger Sequencing

  • Viral RNA Extraction:

    • Extract viral RNA from clinical specimens or cell culture supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random hexamers or M2-gene-specific primers.

  • Polymerase Chain Reaction (PCR):

    • Amplify the M2 gene segment containing the resistance-conferring codons using specific primers.

    • Forward Primer Example: 5'-AGCAAAGCAGGTAGATATTG-3'

    • Reverse Primer Example: 5'-AAGGCTCTTCTTGGAATG-3'

    • Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification:

    • Purify the amplified PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit.

  • Sanger Sequencing:

    • Sequence the purified PCR product using both forward and reverse primers in separate reactions.

  • Sequence Analysis:

    • Align the obtained sequences with a wild-type reference sequence of the influenza A M2 gene to identify mutations at positions 26, 27, 30, 31, and 34.

Protocol 2: Phenotypic Analysis of this compound Susceptibility using a Plaque Reduction Assay

  • Cell Seeding:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 90-95% confluency.

  • Virus Dilution:

    • Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with 200 µL of each virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Drug Treatment and Overlay:

    • Prepare an overlay medium (e.g., 2X MEM with 1% agarose) containing different concentrations of the this compound drug (e.g., 0, 0.1, 1, 10, 100 µM).

    • Remove the viral inoculum and add 2 mL of the drug-containing overlay to each well.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each drug concentration compared to the no-drug control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.

Mandatory Visualizations

Adamantane_Mechanism_of_Action cluster_virus Influenza A Virus cluster_host_cell Host Cell Endosome Viral RNA Viral RNA M2 Proton Channel M2 Proton Channel M2 Proton Channel->Blockage Blocks Proton Influx Acidic Environment Acidic Environment Uncoating Uncoating Acidic Environment->Uncoating Triggers Viral Replication Viral Replication Uncoating->Viral Replication This compound Drug This compound Drug This compound Drug->M2 Proton Channel Binds to Adamantane_Resistance_Pathway Wild-Type Virus Wild-Type Virus This compound Treatment This compound Treatment Wild-Type Virus->this compound Treatment Selective Pressure Selective Pressure This compound Treatment->Selective Pressure M2 Gene Mutation M2 Gene Mutation Selective Pressure->M2 Gene Mutation Resistant Virus Resistant Virus M2 Gene Mutation->Resistant Virus Treatment Failure Treatment Failure Resistant Virus->Treatment Failure Experimental_Workflow_Resistance_Detection Viral Sample Viral Sample RNA Extraction RNA Extraction Viral Sample->RNA Extraction Phenotypic Assay Phenotypic Assay Viral Sample->Phenotypic Assay RT-PCR RT-PCR RNA Extraction->RT-PCR Sequencing Sequencing RT-PCR->Sequencing Genotypic Analysis Genotypic Analysis Sequencing->Genotypic Analysis Resistance Profile Resistance Profile Genotypic Analysis->Resistance Profile Phenotypic Assay->Resistance Profile

References

Technical Support Center: Enhancing the Aqueous Solubility of Adamantane Derivatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the aqueous solubility of adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of this compound derivatives often low?

A1: this compound is a rigid, polycyclic hydrocarbon with a cage-like structure.[1] This structure is highly lipophilic (fat-soluble) and nonpolar, leading to poor interaction with polar water molecules.[2] Consequently, this compound and many of its derivatives are practically insoluble in water, which presents a significant challenge for their development as therapeutic agents.[2]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound derivatives?

A2: The main approaches to improve the aqueous solubility of this compound derivatives include:

  • Inclusion Complexation with Cyclodextrins: The lipophilic this compound moiety can be encapsulated within the hydrophobic cavity of cyclodextrins, which are water-soluble cyclic oligosaccharides. This non-covalent interaction masks the hydrophobicity of the this compound derivative, thereby increasing its solubility in water.[3]

  • Prodrug Approach: This strategy involves the covalent attachment of a water-soluble promoiety to the this compound derivative.[4][5] This modification renders the entire molecule more soluble. The promoiety is designed to be cleaved in vivo, releasing the active this compound drug.

  • Nanoparticle Formulation: Encapsulating or incorporating this compound derivatives into nanocarriers like liposomes or polymeric nanoparticles can improve their aqueous dispersibility and solubility.[6][7] this compound derivatives can also be designed to act as anchors within the lipid bilayer of liposomes.[6]

  • Chemical Modification: Introducing polar or ionizable functional groups onto the this compound scaffold can intrinsically increase its aqueous solubility.

Q3: How do cyclodextrins enhance the solubility of this compound derivatives?

A3: Cyclodextrins have a truncated cone or torus shape with a hydrophobic inner cavity and a hydrophilic outer surface.[3] The this compound cage has a size and shape that is highly complementary to the cavity of β-cyclodextrin, allowing it to fit snugly inside.[8] This forms a stable host-guest inclusion complex.[8] The hydrophilic exterior of the cyclodextrin (B1172386) then interacts favorably with water, effectively shielding the hydrophobic this compound derivative and increasing its overall aqueous solubility.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound-Cyclodextrin Inclusion Complex

Q: I am attempting to prepare an this compound-β-cyclodextrin inclusion complex, but the yield is consistently low. What are the possible causes and how can I improve it?

A: Low yields in this compound-cyclodextrin inclusion complexation can stem from several factors. Here are some common causes and potential solutions:

  • Possible Cause 1: Inadequate Mixing or Reaction Time.

    • Solution: Ensure vigorous and continuous stirring during the complexation process to maximize the interaction between the this compound derivative and cyclodextrin. The reaction time can also be optimized; while some protocols suggest a few hours, extending the reaction time may improve the yield.[9]

  • Possible Cause 2: Unfavorable Solvent System.

    • Solution: The choice of solvent is critical. While water is the primary medium, the addition of a co-solvent like ethanol (B145695) can enhance the initial solubility of the this compound derivative, facilitating its interaction with the cyclodextrin.[9] The ratio of the co-solvent to water should be optimized for your specific derivative.

  • Possible Cause 3: Incorrect Molar Ratio.

    • Solution: While a 1:1 molar ratio of this compound derivative to β-cyclodextrin is common, the optimal stoichiometry can vary depending on the specific derivative.[9] Experiment with different molar ratios (e.g., 1:1.5, 1:2) to determine the most efficient complexation ratio for your compound.

  • Possible Cause 4: Suboptimal Temperature.

    • Solution: Heating the mixture can increase the solubility of both the this compound derivative and the cyclodextrin, promoting complex formation.[9] However, excessively high temperatures can sometimes decrease the stability of the inclusion complex. An optimal temperature, often in the range of 40-60°C, should be determined empirically.

  • Possible Cause 5: Inefficient Isolation Method.

    • Solution: The method used to isolate the complex can significantly impact the final yield. Cooling the reaction mixture slowly can promote the crystallization of the inclusion complex. Ensure that the complex is not being lost during washing steps. Washing with a cold, non-solvent for the complex can help remove unreacted starting materials without dissolving the product.

Issue 2: Precipitation of this compound Derivative During Nanoparticle Formulation

Q: I am trying to formulate this compound-loaded liposomes, but the drug precipitates out during the process. How can I prevent this?

A: Precipitation of the this compound derivative during liposome (B1194612) or other nanoparticle formulation is a common issue, often related to its low aqueous solubility and tendency to aggregate. Here are some troubleshooting steps:

  • Possible Cause 1: Exceeding the Drug's Solubility Limit.

    • Solution: Ensure that the concentration of the this compound derivative in the initial solvent system does not exceed its solubility limit before it is incorporated into the nanoparticles. For liposomes prepared by the thin-film hydration method, the drug should be completely dissolved with the lipids in the organic solvent before film formation.[10]

  • Possible Cause 2: Inefficient Drug Encapsulation.

    • Solution: The drug-to-lipid ratio is a critical parameter. If the amount of drug is too high relative to the lipid content, it may not all be successfully encapsulated and can precipitate. Optimize the drug-to-lipid molar ratio to maximize encapsulation efficiency without causing precipitation.

  • Possible Cause 3: Incompatibility with Formulation Components.

    • Solution: The choice of lipids and other excipients can influence drug loading and stability. For this compound derivatives, which are lipophilic, using lipids with longer acyl chains or including cholesterol in the formulation can enhance the stability of the lipid bilayer and improve the incorporation of the drug.[6]

  • Possible Cause 4: Destabilization During Processing.

    • Solution: High-energy processes like sonication or high-pressure homogenization, while necessary for size reduction, can sometimes lead to drug expulsion and precipitation. Optimize the parameters of these processes (e.g., sonication time, power, temperature) to achieve the desired particle size without compromising the stability of the formulation.

Issue 3: The Solubility of My this compound Prodrug is Not Significantly Improved

Q: I have synthesized a prodrug of my this compound derivative, but its aqueous solubility is only marginally better than the parent compound. What factors should I consider?

A: The success of a prodrug strategy in enhancing solubility depends heavily on the properties of the attached promoiety. If the solubility improvement is not as expected, consider the following:

  • Possible Cause 1: Insufficiently Solubilizing Promoieties.

    • Solution: The chosen promoiety may not be hydrophilic enough to significantly impact the overall solubility of the this compound conjugate. Consider using more effective solubilizing groups such as polyethylene (B3416737) glycol (PEG), amino acids, or phosphate (B84403) esters.[4][11] The length and size of the promoiety can also be adjusted.

  • Possible Cause 2: Strong Intermolecular Interactions.

    • Solution: Even with a soluble promoiety, strong intermolecular interactions between the this compound prodrug molecules (e.g., hydrogen bonding, van der Waals forces) can lead to self-aggregation and limit the overall solubility. Modifying the linker between the this compound core and the promoiety might help to disrupt these interactions.

  • Possible Cause 3: pH-Dependent Solubility.

    • Solution: If the promoiety is ionizable (e.g., contains a carboxylic acid or an amine group), the solubility of the prodrug will be highly dependent on the pH of the aqueous medium. Measure the solubility of your prodrug at different pH values to determine the optimal conditions. For ionizable promoieties, forming a salt of the prodrug can significantly enhance its aqueous solubility.

  • Possible Cause 4: Inaccurate Solubility Measurement.

    • Solution: Ensure that the method used to measure solubility is accurate and that the system has reached equilibrium. Techniques such as shake-flask method followed by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) are recommended.

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility enhancement of this compound derivatives.

Table 1: Association Constants of this compound Derivatives with β-Cyclodextrin

This compound DerivativeAssociation Constant (K) M⁻¹MethodReference
This compound-1-carboxylic acid7.7 x 10⁴Isothermal Titration Calorimetry[9]
1,3-Adamantanedicarboxylic acid6.3 x 10⁴Isothermal Titration Calorimetry[9]
Alexa 488 labelled this compound5.2 x 10⁴Fluorescence Correlation Spectroscopy[8]
Amantadine10³⁹UV-Vis Spectroscopy[12]
Rimantadine10⁵¹UV-Vis Spectroscopy[12]

Table 2: Examples of Solubility Enhancement of this compound Prodrugs

Parent this compound DerivativePromoietiesFold Solubility IncreaseReference
This compound-fused norbornen-7-onePEGSubstantially improved (specific fold increase not stated)[4]
Paclitaxel (contains adamantyl group in some prodrugs)2'-O-isoform~4000-fold[11]
6-methoxy-2-naphthylacetic acid (ester prodrugs)Piperazine derivatives>10-fold[11]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol is a general guideline and may require optimization for specific this compound derivatives.

Materials:

  • This compound derivative

  • β-Cyclodextrin

  • Ethanol (or other suitable co-solvent)

  • Deionized water

Procedure:

  • Dissolution of β-Cyclodextrin: In a round-bottom flask, dissolve β-cyclodextrin in deionized water with stirring. Gentle heating (e.g., 40-60°C) may be required to aid dissolution.

  • Dissolution of this compound Derivative: In a separate container, dissolve the this compound derivative in a minimal amount of a suitable organic co-solvent (e.g., ethanol).

  • Complexation: Slowly add the solution of the this compound derivative to the stirred β-cyclodextrin solution.

  • Incubation: Continue stirring the mixture at a constant temperature (e.g., 40-60°C) for a specified period (e.g., 2-24 hours) to allow for complex formation.

  • Isolation:

    • Crystallization: Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the inclusion complex.

    • Filtration: Collect the precipitate by filtration.

    • Washing: Wash the collected solid with a small amount of cold deionized water or a suitable non-solvent to remove any uncomplexed starting materials.

  • Drying: Dry the resulting white powder under vacuum to a constant weight.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Protocol 2: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration Method

This protocol provides a general procedure for preparing liposomes encapsulating a lipophilic this compound derivative.

Materials:

  • This compound derivative

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol (optional, for membrane stabilization)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Lipid and Drug Dissolution: In a round-bottom flask, dissolve the this compound derivative, phospholipids, and cholesterol (if used) in the organic solvent.[10]

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask (e.g., by vortexing or gentle shaking) to disperse the lipid film, forming multilamellar vesicles (MLVs).[13]

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to:

    • Sonication: Using a bath or probe sonicator.[13]

    • Extrusion: Passing the MLV suspension through polycarbonate membranes with a defined pore size.[13]

  • Purification: Remove any unencapsulated this compound derivative by methods such as dialysis, gel filtration chromatography, or centrifugation.

  • Characterization: Characterize the liposomes for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

G cluster_0 Aqueous Environment This compound Derivative Poorly Soluble This compound Derivative Inclusion Complex Soluble Inclusion Complex This compound Derivative->Inclusion Complex Encapsulation Cyclodextrin β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Inclusion Complex

Caption: Formation of a water-soluble inclusion complex.

G Start Start Dissolve 1. Dissolve this compound Derivative and Lipids in Organic Solvent Start->Dissolve Evaporate 2. Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Hydrate 3. Hydrate Film with Aqueous Buffer to form MLVs Evaporate->Hydrate Size_Reduction 4. Size Reduction (Sonication/Extrusion) Hydrate->Size_Reduction Purify 5. Purify to Remove Unencapsulated Drug Size_Reduction->Purify End This compound-Loaded Liposomes Purify->End

Caption: Workflow for preparing this compound-loaded liposomes.

G Parent_Drug Poorly Soluble this compound Derivative Inactive/Less Active Prodrug Soluble this compound Prodrug Inactive/Less Active Parent_Drug->Prodrug Covalent Linkage Active_Drug Active this compound Derivative Active Prodrug->Active_Drug In Vivo Cleavage (Enzymatic/Chemical) Promoieties Soluble Promoieties Promoieties->Prodrug

Caption: The prodrug strategy for enhancing solubility.

References

Technical Support Center: Optimization of Adamantane Conjugation to Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful conjugation of this compound to biomolecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound conjugation to biomolecules.

1. Low or No Conjugation Yield

Question: I am observing a very low or no yield of my this compound-biomolecule conjugate. What are the potential causes and how can I troubleshoot this?

Answer:

Low conjugation yield is a frequent challenge in bioconjugation. For this compound conjugations, several factors related to its unique properties can contribute to this issue. Here’s a step-by-step troubleshooting guide:

  • Reagent Quality and Stability:

    • This compound Derivative Reactivity: Ensure the functional group on your this compound derivative (e.g., carboxylic acid, amine, azide) is active and has not degraded during storage.

    • Coupling Reagents (e.g., EDC/NHS): These reagents are highly sensitive to moisture.[1] Use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[1]

  • Reaction Conditions:

    • pH: The optimal pH is critical and depends on the conjugation chemistry. For EDC/NHS chemistry, activating the carboxyl group is most efficient at pH 4.5-6.0, while the coupling to a primary amine is best at pH 7.0-8.5.[1]

    • Stoichiometry: The molar ratio of reactants is crucial. An excess of the this compound derivative and coupling reagents relative to the biomolecule is often required. However, an excessively high concentration of reagents like EDC can sometimes lead to precipitation.[1]

    • Temperature and Incubation Time: Most conjugations are performed at room temperature for 1-4 hours or at 4°C overnight. Longer incubation times at lower temperatures can be beneficial for sensitive biomolecules.

  • Solubility Issues:

    • The high lipophilicity of this compound can lead to poor aqueous solubility of this compound derivatives, causing them to precipitate out of the reaction mixture.[2]

    • Solution: Consider using a co-solvent (e.g., DMSO, DMF) to dissolve the this compound derivative before adding it to the aqueous reaction buffer. Be mindful that high concentrations of organic solvents can denature proteins. Another strategy is to use cyclodextrins to form inclusion complexes, which can improve the solubility of this compound derivatives in aqueous solutions.[3][4]

  • Biomolecule-Specific Issues:

    • Steric Hindrance: The bulky this compound group may face steric hindrance when trying to react with a functional group on the biomolecule that is not easily accessible. Consider using a spacer or linker between the this compound moiety and the reactive group.

    • Biomolecule Integrity: Ensure your biomolecule is pure and that its functional groups are available for conjugation.

2. Solubility and Aggregation of this compound Conjugates

Question: My purified this compound-biomolecule conjugate shows signs of aggregation and precipitation. How can I improve its solubility and stability?

Answer:

The introduction of the highly lipophilic this compound moiety can significantly decrease the aqueous solubility of the resulting conjugate, often leading to aggregation.[2] Here are some strategies to address this:

  • Formulation with Excipients:

    • Cyclodextrins: Beta-cyclodextrin can encapsulate the this compound group, effectively shielding its hydrophobic surface from the aqueous environment and improving solubility.[3][4]

    • Surfactants: Non-ionic surfactants at low concentrations can help to prevent aggregation.

  • Modification of the Conjugate:

    • Incorporate Hydrophilic Linkers: Using a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), between the this compound and the biomolecule can improve the overall solubility of the conjugate.

  • Buffer Optimization:

    • pH: The pH of the storage buffer can influence the charge of the biomolecule and affect its solubility. Experiment with different pH values to find the optimal condition for your conjugate.

    • Ionic Strength: Adjusting the salt concentration of the buffer can also impact solubility.

3. Purification Challenges

Question: I am having difficulty purifying my this compound-biomolecule conjugate from unreacted starting materials. What purification methods are most effective?

Answer:

The increased hydrophobicity of the this compound conjugate can be leveraged for its purification. Common purification techniques for biomolecules may need to be adapted.

  • Size-Exclusion Chromatography (SEC): This is a good initial step to separate the larger conjugate from smaller molecules like unreacted this compound derivatives and coupling reagents.

  • Reversed-Phase Chromatography (RPC): The hydrophobicity of the this compound moiety makes RPC a powerful tool for separating the conjugate from the unconjugated biomolecule. The conjugate will have a longer retention time on the column. You may need to optimize the gradient of the organic solvent to achieve good separation.

  • Ion-Exchange Chromatography (IEX): If the conjugation process alters the overall charge of the biomolecule, IEX can be used for separation.

  • Affinity Chromatography: If your biomolecule has a specific binding partner (e.g., an antibody with its antigen), affinity chromatography can be a highly specific purification method.

4. Characterization of the Conjugate

Question: How can I confirm that the this compound has been successfully conjugated to my biomolecule and determine the degree of labeling?

Answer:

A combination of analytical techniques is typically required for comprehensive characterization.

  • Mass Spectrometry (MS): This is a primary tool for confirming conjugation and determining the drug-to-antibody ratio (DAR) or degree of labeling.[5][6]

    • Top-Down MS: Analysis of the intact conjugate provides the molecular weight of the conjugate and can reveal the distribution of species with different numbers of this compound groups attached.[6]

    • Middle-Down MS: Involves analyzing subunits of the biomolecule (e.g., light and heavy chains of an antibody) to localize the conjugation.[6]

    • Bottom-Up MS (Peptide Mapping): The conjugate is digested into smaller peptides, which are then analyzed by MS to identify the specific amino acid residues that have been modified.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR can be used to confirm the presence of the this compound cage in the final product. The characteristic signals of the this compound protons and carbons are typically well-resolved.[7][8] For larger biomolecules, NMR may be less informative due to signal broadening.

  • UV-Vis Spectroscopy: If the this compound derivative or the biomolecule has a unique chromophore, UV-Vis spectroscopy can be used to estimate the degree of labeling.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as an analytical tool to assess the level of conjugation, as species with more this compound groups will be more hydrophobic and have longer retention times.

Quantitative Data Summary

Table 1: Common Molar Ratios for EDC/NHS Coupling

ReactantMolar Ratio (relative to Biomolecule)
Biomolecule1
This compound-COOH5 - 20
EDC10 - 50
NHS/sulfo-NHS10 - 50

Note: These are starting recommendations and may require optimization for specific applications.

Table 2: Optimal pH Ranges for Common Conjugation Chemistries

Conjugation ChemistryStepOptimal pH
EDC/NHS Coupling Carboxyl Activation4.5 - 6.0[1]
Amine Coupling7.0 - 8.5[1]
Maleimide Chemistry Thiol-Maleimide Coupling6.5 - 7.5
Click Chemistry (CuAAC) Cycloaddition7.0 - 8.5
Click Chemistry (SPAAC) Cycloaddition4.0 - 8.5

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein via EDC/NHS Chemistry

This protocol outlines the conjugation of an this compound derivative containing a carboxylic acid to the primary amines (e.g., lysine (B10760008) residues) of a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, MES)

  • This compound derivative with a terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxyl groups.

  • Preparation of Reagent Solutions (Prepare immediately before use):

    • Dissolve the this compound-COOH derivative in anhydrous DMSO or DMF to a concentration of 10-50 mM.

    • Dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to a concentration of 100 mM.

  • Activation of this compound-COOH (Two-step method recommended):

    • In a separate tube, add the this compound-COOH solution to the Activation Buffer.

    • Add the EDC and NHS solutions to the this compound-COOH solution at a molar ratio of approximately 1:2:2 (this compound-COOH:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The final concentration of organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

    • Further purification can be performed using SEC, RPC, or IEX as needed.

Protocol 2: Characterization of this compound-Protein Conjugate by Top-Down Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Desalt the purified conjugate into a volatile buffer (e.g., ammonium (B1175870) acetate) compatible with mass spectrometry.

    • Dilute the sample to an appropriate concentration (typically 0.1-1 mg/mL).

  • Mass Spectrometry Analysis:

    • Use an electrospray ionization (ESI) mass spectrometer capable of analyzing intact proteins.

    • Acquire the mass spectrum over a mass range that includes the expected molecular weights of the unconjugated protein and the conjugate(s).

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Compare the mass of the unconjugated protein with the masses of the species in the conjugate sample. The mass difference should correspond to the mass of the this compound derivative minus the mass of water (for an amide bond formation).

    • The relative intensities of the different mass peaks can be used to determine the distribution of the drug-to-protein ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (Buffer Exchange) Coupling Coupling to Protein Protein_Prep->Coupling Adamantane_Prep This compound Derivative (Dissolve in Co-solvent) Activation Activation of This compound-COOH Adamantane_Prep->Activation Reagent_Prep Reagent Preparation (EDC/NHS) Reagent_Prep->Activation Activation->Coupling Quenching Quenching Coupling->Quenching Purification Purification (SEC, RPC, IEX) Quenching->Purification Characterization Characterization (MS, NMR, HIC) Purification->Characterization troubleshooting_logic Start Low Conjugation Yield Check_Reagents Check Reagent Quality (Freshness, Storage) Start->Check_Reagents Issue Check_Conditions Verify Reaction Conditions (pH, Stoichiometry) Start->Check_Conditions Issue Check_Solubility Assess Solubility (Precipitation?) Start->Check_Solubility Issue Check_Biomolecule Evaluate Biomolecule (Purity, Steric Hindrance) Start->Check_Biomolecule Issue Optimize_Reagents Use Fresh Reagents Check_Reagents->Optimize_Reagents Solution Optimize_Conditions Adjust pH and Ratios Check_Conditions->Optimize_Conditions Solution Optimize_Solubility Add Co-solvent or Use Cyclodextrin Check_Solubility->Optimize_Solubility Solution Optimize_Biomolecule Purify Biomolecule or Use Linker Check_Biomolecule->Optimize_Biomolecule Solution

References

catalyst deactivation in adamantane synthesis and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Adamantane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to catalyst deactivation during this compound synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in this compound synthesis and its subsequent functionalization?

A1: this compound synthesis, typically via isomerization of precursors like endo-tetrahydrodicyclopentadiene (B1210996), heavily relies on strong Lewis acids such as aluminum chloride (AlCl₃). For the functionalization of this compound, a broader range of catalysts is employed, including:

  • Lewis Acids (e.g., AlCl₃, BF₃): Used for isomerization and some substitution reactions like bromination.

  • Zeolites: Employed as shape-selective solid acid catalysts for isomerization.

  • Metalloporphyrins and other Metal Complexes (e.g., Iron or Manganese porphyrins): Utilized for selective oxidation of C-H bonds to produce alcohols or ketones.

  • Polyoxometalates: Robust catalysts for this compound oxidation, often with environmentally friendly oxidants like H₂O₂.

  • Photocatalysts (e.g., Iridium-based complexes): Used for C-H functionalization under mild conditions using visible light.

Q2: My this compound isomerization reaction with a Lewis acid catalyst is showing low yield. What are the likely causes?

A2: Low yields in Lewis acid-catalyzed this compound isomerization can often be attributed to catalyst deactivation. Lewis acid catalysts are highly sensitive to moisture and other impurities, which can neutralize their acidic sites. It is crucial to use anhydrous conditions and purified reagents to maintain catalyst activity. This compound itself can be purified by sublimation or recrystallization to remove any potential catalyst poisons.[1]

Q3: I am observing significant coke formation on my zeolite catalyst during this compound synthesis. How can I prevent this?

A3: Coke formation is a common issue with zeolite catalysts in hydrocarbon transformations, leading to deactivation by blocking pores and active sites.[2] To mitigate this:

  • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can reduce the rate of coke-forming side reactions.

  • Modify Zeolite Properties: Using zeolites with a hierarchical pore structure (containing both micropores and mesopores) can improve mass transport and reduce the likelihood of pore blockage. Adjusting the acidity of the zeolite can also help; stronger acidity can sometimes increase coke formation.

  • Catalyst Regeneration: A deactivated zeolite catalyst can often be regenerated by a controlled burn-off of the coke deposits in air.

Q4: How can I improve the stability and reusability of my AlCl₃ catalyst?

A4: A significant drawback of homogeneous Lewis acids like AlCl₃ is their instability and difficulty in separation and reuse. Immobilizing the AlCl₃ on a solid support, such as γ-Al₂O₃ or SiO₂, can create a more stable and reusable heterogeneous catalyst.[3] This approach has been shown to maintain high catalytic activity in this compound synthesis while allowing for easier recovery and reuse of the catalyst. After multiple uses, the catalyst can be deactivated by byproducts like tar covering the strong acid centers.[4]

Troubleshooting Guides

Issue 1: Low Yield and/or Selectivity in this compound Oxidation
Potential Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition Ensure proper storage and handling of the catalyst. For instance, metalloporphyrin catalysts can be sensitive to light and air. Verify the catalyst's activity with a known control reaction.
Inappropriate Catalyst Choice The choice of catalyst system (metal center, ligand, oxidant) is critical for selectivity. For selective hydroxylation at the tertiary position, iron porphyrins are a good choice. For polyhydroxylation, a copper-dimethylglyoxime system might be more effective.[1]
Poor Solubility of this compound This compound is nonpolar and has low solubility in many polar solvents. Ensure the chosen solvent can dissolve all reactants. Nonpolar organic solvents like hexane (B92381) or chloroform (B151607) are often suitable.[1]
Over-oxidation of the Product The desired adamantanol or adamantanone can be further oxidized. Optimize the reaction time by monitoring the reaction progress (e.g., via GC or TLC). Lowering the reaction temperature or using a milder oxidant can also reduce over-oxidation.[5]
Issue 2: Catalyst Deactivation in Isomerization Reactions
Potential Cause Troubleshooting Steps
Moisture Poisoning of Lewis Acid Catalyst Use rigorously dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Coke Formation on Zeolite Catalyst Introduce a co-feed of a hydrogen-donating solvent to suppress coke formation. Implement periodic regeneration cycles involving calcination to burn off coke deposits. Consider using a zeolite with a larger pore size or modified acidity to disfavor coke precursor formation.
Sintering of Supported Metal Catalysts Sintering, the agglomeration of metal particles at high temperatures, leads to a loss of active surface area. Operate at the lowest effective temperature. Choose a support material that interacts strongly with the metal particles to inhibit their migration.
Leaching of Active Species In liquid-phase reactions, the active catalytic species may dissolve into the reaction medium. Consider immobilizing the catalyst on a solid support. After the reaction, test the liquid phase for catalytic activity to determine if leaching has occurred.

Data Presentation

Table 1: Performance of Various Catalysts in this compound Oxidation

Catalyst SystemOxidantSolventTemperature (°C)This compound Conversion (%)Product(s)Yield (%)Selectivity (3°/2°)TON
Mn(III)-porphyrin/NaYIodosylbenzeneAcetonitrileRT-1-Adamantanol28--
Fe(III)-porphyrinH₂O₂Acetonitrile/H₂O60-1-Adamantanol, 2-Adamantanone559:11100
Polyoxometalate (H₅PV₂Mo₁₀O₄₀)O₂Acetonitrile10098Adamantanone95-490
Cu₂Cl₄·2DMGH₂O₂Acetonitrile50-Polyhydroxylated adamantanes---

Data compiled from various sources. TON = Turnover Number.

Table 2: this compound Synthesis via Isomerization of endo-TCD with Supported AlCl₃ Catalyst

SupportReaction Temperature (°C)endo-TCD Conversion (%)This compound Selectivity (%)
γ-Al₂O₃14010017.7
SiO₂140-~0

Data suggests that the choice of support significantly impacts catalyst performance.[3]

Experimental Protocols

Protocol 1: this compound Synthesis via Isomerization using a Supported AlCl₃ Catalyst

Objective: To synthesize this compound from endo-tetrahydrodicyclopentadiene (endo-TCD) using a reusable, solid Lewis acid catalyst.

Materials:

  • endo-TCD

  • Supported AlCl₃/γ-Al₂O₃ catalyst

  • Cyclohexane (solvent)

  • High-pressure autoclave reactor with stirring

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge the autoclave reactor with the AlCl₃/γ-Al₂O₃ catalyst and cyclohexane.

  • Add endo-TCD to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with H₂ to the desired pressure (e.g., 2.5 MPa).

  • Heat the reactor to the reaction temperature (e.g., 140-180°C) with vigorous stirring.

  • Maintain the reaction for a set time (e.g., 4 hours), periodically taking samples for GC analysis to monitor the conversion of endo-TCD and the formation of this compound.

  • After the reaction is complete, cool the reactor to room temperature and depressurize.

  • Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with fresh solvent and dried for reuse.

  • Isolate the this compound from the filtrate, for example, by solvent evaporation and subsequent purification (e.g., sublimation or recrystallization).

Protocol 2: General Procedure for Photocatalytic C-H Alkylation of this compound

Objective: To functionalize this compound at the tertiary C-H position using a photocatalytic method.

Materials:

  • This compound

  • Alkene coupling partner (e.g., phenyl vinyl sulfone)

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine)

  • Anhydrous solvent (e.g., acetonitrile)

  • Schlenk tube or similar reaction vessel

  • Light source (e.g., 456 nm LED lamp)

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine this compound (1.5 - 2.0 equivalents), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (5-10 mol%).

  • Add the alkene coupling partner (1.0 equivalent).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature while irradiating with a blue LED lamp.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction times can vary (e.g., 8 to 48 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Catalyst_Deactivation_Troubleshooting start_node Start: Low Catalyst Performance check_node Check Catalyst Type start_node->check_node lewis_acid_node Lewis Acid (e.g., AlCl3) check_node->lewis_acid_node Isomerization zeolite_node Zeolite check_node->zeolite_node Isomerization metal_complex_node Metal Complex / Photocatalyst check_node->metal_complex_node Functionalization moisture_poisoning Problem: Moisture Poisoning lewis_acid_node->moisture_poisoning coke_formation Problem: Coke Formation zeolite_node->coke_formation ligand_degradation Problem: Ligand Degradation / Oxidant Instability metal_complex_node->ligand_degradation solution_anhydrous Solution: Use anhydrous conditions, inert atmosphere moisture_poisoning->solution_anhydrous solution_coke Solutions: - Optimize T & P - Modify zeolite (pores, acidity) - Periodic regeneration coke_formation->solution_coke solution_metal Solutions: - Optimize oxidant concentration - Use robust ligands - Control reaction temperature ligand_degradation->solution_metal

Caption: Troubleshooting workflow for catalyst deactivation.

Adamantane_Synthesis_Workflow start_node Start: Select Synthesis Route isomerization_node Isomerization of Precursor (e.g., endo-TCD) start_node->isomerization_node functionalization_node Functionalization of this compound start_node->functionalization_node catalyst_choice_iso Catalyst Selection: - Lewis Acid (AlCl3) - Zeolite isomerization_node->catalyst_choice_iso catalyst_choice_func Catalyst Selection: - Metal Complex - Photocatalyst functionalization_node->catalyst_choice_func reaction_iso Reaction: - Anhydrous conditions - Controlled Temperature catalyst_choice_iso->reaction_iso workup_iso Workup & Purification: - Catalyst Recovery - Sublimation/Recrystallization reaction_iso->workup_iso product_this compound Product: this compound workup_iso->product_this compound reaction_func Reaction: - Add Oxidant/Coupling Partner - Controlled Conditions (Light, Temp) catalyst_choice_func->reaction_func workup_func Workup & Purification: - Extraction - Chromatography reaction_func->workup_func product_derivative Product: this compound Derivative workup_func->product_derivative

Caption: General experimental workflow for this compound synthesis.

References

scale-up challenges for the industrial production of adamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming scale-up challenges associated with the industrial production of adamantane.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound? A1: The most common industrial method for synthesizing this compound involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363). The process begins with the hydrogenation of dicyclopentadiene, a readily available petrochemical product, to form endo-tetrahydrodicyclopentadiene (B1210996). This isomer is then rearranged to the more stable exo-isomer and finally to the highly symmetrical this compound structure.[1][2]

Q2: Which catalysts are typically used for the isomerization step, and what are their pros and cons? A2: Several types of catalysts can be used for the isomerization of tetrahydrodicyclopentadiene to this compound. The choice of catalyst is a critical factor in the process's efficiency and economic viability.

Catalyst TypeAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Easy operation, high catalytic activity, and high yields of this compound.[2]Produces a significant amount of black tar-like byproducts, is highly toxic and acidic, and requires complex post-reaction treatment.[2]
Super Acids (e.g., HF-BF₃) Can achieve high conversion rates.[3][4]Highly corrosive and hazardous, requiring specialized equipment. The synthesis and recovery are often difficult and costly.[2]
Ionic Liquids Can offer a "greener" alternative with potential for catalyst recycling.High cost and sensitivity to impurities currently limit large-scale industrial applications.[2]
Zeolites Low cost, easy regeneration, potential for continuous processes, and reduced pollution.[2]Suffer from low catalyst activity, poor product yield, and a high tendency for deactivation through coking.[2][5]

Q3: What are the most significant challenges when scaling up this compound production? A3: Scaling up from a laboratory setting to industrial production introduces several challenges.[6][7] These include:

  • Heat Management: The isomerization reaction is exothermic. In large reactors, inefficient heat dissipation can lead to thermal gradients, causing localized overheating, which in turn promotes the formation of undesirable byproducts and tar.[7]

  • Catalyst Handling and Deactivation: Handling large quantities of catalysts like AlCl₃ requires stringent safety measures. Catalyst deactivation, whether through poisoning or the formation of coke on the surface (fouling), is a major issue that reduces process efficiency.[2][8]

  • Mixing Efficiency: Achieving homogenous mixing in a large-volume reactor is more complex than in a lab flask. Poor mixing can lead to localized concentration spikes, incomplete reactions, and lower yields.[7]

  • Product Purification: Separating this compound from unreacted starting materials, isomers like exo-tetrahydrodicyclopentadiene (B1248782), and tarry byproducts is a primary challenge.[2][4] this compound's high volatility makes it suitable for sublimation, but this can be energy-intensive on a large scale.[9]

  • Safety and Environmental Concerns: The use of hazardous materials like strong Lewis acids and flammable solvents necessitates robust safety protocols and waste management plans to minimize environmental impact.[2][10]

Section 2: Troubleshooting Guides

This section addresses specific issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Q: My this compound yield from the AlCl₃-catalyzed isomerization is consistently low. What are the potential causes and solutions? A: Low yields are a common problem during scale-up. Several factors could be responsible.

Potential CauseSuggested Solution(s)
Incomplete Reaction Monitor Reaction Progress: Use Gas Chromatography (GC) to track the disappearance of the starting material (tetrahydrodicyclopentadiene).[11] Increase Reaction Time/Temperature: The reaction can require 8-12 hours or more.[4] Gradually increase the temperature within the optimal range (e.g., 150-180°C), but be cautious as excessive heat promotes side reactions.[4][11]
Catalyst Inactivity Use Fresh Catalyst: Anhydrous aluminum chloride is highly hygroscopic and loses activity upon exposure to moisture. Use a freshly opened container and handle it under an inert atmosphere if possible. Ensure Sufficient Catalyst Loading: A certain amount of catalyst is consumed by side reactions. Ensure the catalyst-to-reactant ratio is optimized.[1]
Formation of Byproducts Control Temperature: Overheating is a primary cause of tar formation.[2] Implement robust temperature control systems in the reactor to prevent hot spots. Improve Mixing: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution.[7]
Losses During Workup Optimize Extraction: Ensure the crude product is thoroughly extracted from the tarry residue. Multiple extractions with a suitable solvent (e.g., petroleum ether) are recommended.[4]
Issue 2: Product Purification Challenges

Q: I'm having difficulty purifying my crude this compound. What are the best methods and how can I troubleshoot them? A: The high volatility and nonpolar nature of this compound present unique purification challenges.[9]

ProblemPotential CauseSuggested Solution(s)
Low Recovery from Sublimation The temperature is too low, the vacuum is insufficient, or the sublimation time is too short.[9]Gradually increase the heating temperature while ensuring a high vacuum. Extend the sublimation time and ensure all apparatus joints are properly sealed.[9]
Product Contaminated with Starting Material (exo-TCD) The vapor pressures of this compound and exo-tetrahydrodicyclopentadiene (exo-TCD) are too similar for a clean separation by simple sublimation.[9]Fractional Sublimation: Try a lower temperature and a higher vacuum to better exploit the small differences in vapor pressure.[9] Alternative Methods: Consider recrystallization from a suitable solvent like methanol (B129727) or column chromatography for higher purity.[9][12]
Oily Product Instead of Crystals During Recrystallization The solution is too concentrated, cooling is too rapid, or impurities are preventing crystallization.[13]Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. A preliminary purification step to remove major impurities might be necessary.[13]
Colored Impurities in Final Product Impurities are co-crystallizing or co-subliming with the product.Recrystallization: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9] Sublimation: Ensure the crude material is as dry as possible, as residual solvents can carry impurities over.

Section 3: Experimental Protocols

Protocol 1: Industrial Scale-Up Synthesis of this compound

This protocol is adapted from established laboratory procedures for the AlCl₃-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene, with considerations for scale-up.[4]

Materials & Equipment:

  • endo-Tetrahydrodicyclopentadiene (molten)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Petroleum Ether (or similar nonpolar solvent like hexane)

  • Chromatography-grade Alumina (B75360)

  • Large-scale glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, and reflux condenser

  • Extraction and filtration equipment suitable for large volumes

Procedure:

  • Reactor Charging: Charge the reactor with molten endo-tetrahydrodicyclopentadiene (e.g., 200 kg).

  • Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride in portions (e.g., 40 kg total). The addition may be exothermic; control the temperature with the cooling jacket.

  • Reaction: Heat the reaction mixture to 150–180°C with vigorous stirring. Aluminum chloride will sublime; ensure the reactor design allows it to return to the reaction mixture. Maintain the temperature for 8–12 hours. Monitor the reaction's progress via GC analysis of samples.

  • Quenching and Workup: Cool the reactor to below 40°C. Carefully and slowly pour the hot reaction mixture into a separate quenching vessel containing a large volume of ice water with stirring. This will decompose the catalyst and precipitate the crude product.

  • Extraction: Decant the upper organic layer, which contains crude this compound, from the lower black tarry layer. Wash the reactor and the tarry layer multiple times with petroleum ether, combining all organic phases.

  • Decolorization and Filtration: Warm the combined petroleum ether suspension to dissolve all the this compound. Add chromatography-grade alumina (e.g., 10 kg) to decolorize the solution. Filter the hot solution to remove the alumina and other solids.

  • Crystallization: Concentrate the nearly colorless filtrate by distilling off the solvent. Cool the concentrated solution in a crystallizer to precipitate the this compound.

  • Isolation: Collect the solid this compound by filtration or centrifugation. The resulting product can be further purified if necessary.

Protocol 2: Purification of this compound by Vacuum Sublimation

This protocol describes the purification of crude this compound from non-volatile impurities.[9]

Materials & Equipment:

  • Crude this compound

  • Industrial-scale sublimation apparatus with a cooled collection surface ("cold finger")

  • Vacuum pump

  • Heating mantle or oil bath

  • Coolant circulator

Procedure:

  • Loading: Place the crude this compound into the bottom of the sublimation apparatus.

  • Assembly: Assemble the apparatus, ensuring all seals and joints are vacuum-tight.

  • Evacuation: Connect the apparatus to a high-capacity vacuum pump and evacuate the system. A strong vacuum is crucial for efficient sublimation at a lower temperature.

  • Heating and Cooling: Begin circulating coolant through the collection surface. Gently heat the bottom of the apparatus. A temperature range of 80-120°C is often a good starting point.[9]

  • Sublimation: this compound will sublime from the heated surface and deposit as pure crystals on the cold collection surface. Continue the process until a sufficient amount of product has collected.

  • Cool Down: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Venting and Collection: Carefully vent the system to atmospheric pressure. Disassemble the apparatus and scrape the purified this compound crystals from the collection surface.

Section 4: Visualizations

Experimental & Logical Workflows

The following diagrams illustrate key processes and decision-making logic for this compound production.

G Diagram 1: this compound Industrial Production Workflow cluster_raw_material Raw Material Processing cluster_reaction Core Synthesis cluster_catalyst Diagram 1: this compound Industrial Production Workflow cluster_purification Downstream Processing DCPD Dicyclopentadiene (DCPD) Hydrogenation Hydrogenation Reactor DCPD->Hydrogenation H2 Hydrogen (H₂) H2->Hydrogenation Catalyst_H Hydrogenation Catalyst (e.g., PtO₂, Ni) Catalyst_H->Hydrogenation Isomerization Isomerization Reactor Hydrogenation->Isomerization endo/exo-THDCPD Quench Quenching & Workup (Ice Water) Isomerization->Quench Crude Product Mix AlCl3 AlCl₃ Catalyst AlCl3->Isomerization Extract Solvent Extraction Quench->Extract Purify Purification (Sublimation / Recrystallization) Extract->Purify Final Pure this compound Purify->Final

Caption: this compound Industrial Production Workflow.

G Diagram 2: Troubleshooting Low this compound Yield Start Low this compound Yield Detected Check_Conditions Verify Reaction Conditions (Temp, Time, Stirring) Start->Check_Conditions Conditions_OK Conditions within Spec? Check_Conditions->Conditions_OK Check_Catalyst Analyze Catalyst (Age, Purity, Loading) Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Check_Workup Review Workup & Purification (Extraction, Losses) Workup_OK Workup Efficient? Check_Workup->Workup_OK Conditions_OK->Check_Catalyst Yes Adjust_Conditions Optimize Temp/Time Improve Mixing Conditions_OK->Adjust_Conditions No Catalyst_OK->Check_Workup Yes Replace_Catalyst Use Fresh Catalyst Adjust Loading Catalyst_OK->Replace_Catalyst No Refine_Workup Refine Extraction/ Purification Protocol Workup_OK->Refine_Workup No End Yield Improved Workup_OK->End Yes Adjust_Conditions->End Replace_Catalyst->End Refine_Workup->End

Caption: Troubleshooting Low this compound Yield.

References

Validation & Comparative

Navigating the Blood-Brain Barrier and Beyond: A Comparative Guide to Adamantane Prodrug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the bioavailability of therapeutic agents is a perpetual challenge. Adamantane-based drugs, with their rigid, lipophilic cage structure, have shown promise in treating a range of neurological and viral diseases. However, their efficacy can be limited by their pharmacokinetic profiles. Prodrug strategies offer a promising avenue to overcome these limitations. This guide provides a comparative assessment of the bioavailability of different this compound prodrugs, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

The introduction of an this compound moiety can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often by enhancing its lipophilicity and metabolic stability.[1] Prodrugs, which are inactive derivatives converted to the active parent drug in vivo, are a key strategy to further optimize these properties. This guide focuses on prodrugs of three prominent this compound derivatives: amantadine (B194251), rimantadine (B1662185), and memantine (B1676192).

Comparative Bioavailability of this compound Derivatives and Their Prodrugs

The oral bioavailability of the parent this compound drugs—amantadine, rimantadine, and memantine—is generally high.[2] However, prodrug strategies aim to further enhance absorption, achieve targeted delivery, or modify the release profile. The following tables summarize key pharmacokinetic parameters for these parent drugs and available data for their prodrugs. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison.

Table 1: Pharmacokinetic Parameters of Amantadine and Its Prodrugs

CompoundAdministration RouteBioavailability (%)Tmax (hours)Key Findings
Amantadine Oral (Immediate Release)~86-90%[2]~2-4[2]Well absorbed orally.
Amantadine Oral (Extended Release)High (bioequivalent to IR)[3][4]~12[3]Slower absorption rate, potentially reducing peak-dose side effects.[3]
Amantadine Amide Prodrug (with thiazolidine-4-carboxylic acid) Oral (in mice)Increased liver concentration-Designed for enhanced hepatic delivery, showing significantly increased amantadine levels in the liver compared to amantadine administration itself.[5][6]

Table 2: Pharmacokinetic Parameters of Rimantadine

CompoundAdministration RouteBioavailability (%)Tmax (hours)Key Findings
Rimantadine Oral>90%[2][7]~6[2]Well absorbed, with extensive metabolism in the liver.[2]
Rimantadine Prodrugs ---Data on specific rimantadine prodrugs and their in vivo bioavailability is limited in the reviewed literature.

Table 3: Pharmacokinetic Parameters of Memantine and Its Prodrugs

CompoundAdministration RouteBioavailability (%)Tmax (hours)Key Findings
Memantine Oral~100%[2]~3-8[2]Completely absorbed after oral administration.[8]
Memantine Transdermal Patch Transdermal (in rats)~63%[9]Slower than oralLower peak plasma concentration and longer half-life compared to oral administration, suggesting a longer duration of action.[9]
Memantine Schiff Base Prodrug Transdermal (candidate)--Increased lipophilicity compared to memantine, suggesting potential for improved transdermal delivery.[10]

Experimental Protocols for Bioavailability Assessment

Accurate assessment of bioavailability is crucial in prodrug development. The following are detailed methodologies for key experiments cited in the literature.

In Vivo Pharmacokinetic Studies in Animal Models

This protocol outlines a typical procedure for determining the oral bioavailability of an this compound prodrug in rodents.

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Administration:

    • Oral (PO): The prodrug is administered via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV): A solution of the parent drug is administered intravenously (e.g., via the tail vein) to a separate group of animals to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant like EDTA.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the parent drug (and potentially the prodrug) in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a method for quantifying amantadine in plasma samples, which can be adapted for its prodrugs.

  • Sample Preparation:

    • To a plasma sample, an internal standard (e.g., a structurally similar compound not present in the sample) is added.

    • Proteins are precipitated by adding a solvent like acetonitrile (B52724) and then removed by centrifugation.

    • The supernatant is collected and may undergo further extraction or derivatization steps to improve detection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used to separate the analyte from other components in the sample.

    • Flow Rate: A constant flow rate is maintained.

    • Detection: A UV or fluorescence detector is used to quantify the analyte as it elutes from the column.

  • Quantification: The concentration of the drug in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.

Visualizing the Pathways: From Prodrug to Action

To understand the journey of an this compound prodrug from administration to its therapeutic effect, we can visualize the key processes involved.

Prodrug Activation and Metabolism

This compound prodrugs are typically designed to be cleaved by enzymes in the body to release the active parent drug. The subsequent metabolism of the this compound core often involves hydroxylation by cytochrome P450 (CYP) enzymes in the liver.[11][12]

Prodrug_Activation_and_Metabolism Prodrug This compound Prodrug (Administered) ActiveDrug Active this compound Drug (e.g., Amantadine, Memantine) Prodrug->ActiveDrug Enzymatic Cleavage (e.g., Esterases, Amidases) Metabolites Hydroxylated Metabolites ActiveDrug->Metabolites Metabolism (Cytochrome P450) Excretion Excretion (Renal) Metabolites->Excretion

Caption: General pathway of this compound prodrug activation and metabolism.

Mechanism of Action: Antiviral and Neuroprotective Effects

Amantadine and rimantadine exert their antiviral effects by inhibiting the M2 proton channel of the influenza A virus, which is crucial for viral uncoating.[13][14] Memantine, on the other hand, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting neurons from excitotoxicity.[15][16]

Mechanism_of_Action cluster_antiviral Antiviral Action (Amantadine/Rimantadine) cluster_neuroprotective Neuroprotective Action (Memantine) Amantadine Amantadine/ Rimantadine M2 Influenza A M2 Proton Channel Amantadine->M2 Inhibits Uncoating Viral Uncoating M2->Uncoating Enables Replication Viral Replication Uncoating->Replication Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Blocks Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Mediates Excitotoxicity Neuronal Excitotoxicity Ca_influx->Excitotoxicity

Caption: Mechanisms of action for this compound-based drugs.

Conclusion

The development of this compound prodrugs presents a valuable strategy for optimizing the therapeutic potential of this important class of molecules. By modifying the parent drug to enhance its bioavailability, control its release, or target it to specific tissues, researchers can improve efficacy and reduce side effects. The data and protocols presented in this guide offer a foundation for the continued exploration and rational design of novel this compound-based therapies. Future research focusing on direct comparative studies of different prodrug moieties will be instrumental in identifying the most effective strategies for specific therapeutic applications.

References

A Comparative Guide to In Vitro and In Vivo Models for Testing Adamantane-Based Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo models for evaluating the efficacy of adamantane-based antiviral compounds against influenza A virus. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this area.

Introduction to this compound-Based Antivirals

This compound and its derivatives, most notably amantadine (B194251) and rimantadine, are a class of antiviral drugs that have historically been used for the prophylaxis and treatment of influenza A virus infections.[1] Their primary mechanism of action involves the inhibition of the viral M2 proton channel, an essential component for the uncoating of the virus and the release of its genetic material into the host cell.[2] However, the widespread emergence of resistant strains, particularly those with the S31N mutation in the M2 protein, has significantly limited their clinical utility.[3] This has spurred the development of new this compound derivatives with the potential to overcome this resistance.

In Vitro Models for Antiviral Testing

In vitro assays are fundamental for the initial screening and characterization of antiviral compounds. They provide a controlled environment to assess a compound's efficacy and cytotoxicity.

Common Cell Lines

Several cell lines are routinely used for the propagation of influenza virus and the evaluation of antiviral agents. The choice of cell line can influence viral replication kinetics and drug susceptibility.

  • Madin-Darby Canine Kidney (MDCK) Cells: This is the most common cell line for influenza virus research due to its high susceptibility and robust plaque formation for a wide range of influenza strains.[4][5]

  • A549 Cells: A human lung adenocarcinoma epithelial cell line, A549 cells are also widely used to study influenza virus-host interactions and for antiviral drug screening.[4]

  • Calu-3 Cells: A human bronchial epithelial cell line that provides a physiologically relevant model for respiratory virus infections.[4]

  • HEK293 Cells: Human embryonic kidney cells that are easily transfected and are often used for studies on viral protein expression.[4]

  • Vero Cells: Derived from the kidney of an African green monkey, these cells are also used in virology research.[4]

Key In Vitro Assays

1. Plaque Reduction Assay: This is the gold standard for determining the antiviral activity of a compound by quantifying the inhibition of infectious virus particle formation.[6][7]

2. Virus Yield Reduction Assay: This assay measures the reduction in the amount of progeny virus produced in the presence of an antiviral compound, providing a quantitative measure of its inhibitory effect on viral replication.[5][8]

3. Cytotoxicity Assays (e.g., MTT Assay): It is crucial to assess the toxicity of antiviral compounds to the host cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10]

Comparative Antiviral Activity of this compound Derivatives (In Vitro)

The following table summarizes the in vitro antiviral activity and cytotoxicity of amantadine, rimantadine, and selected newer this compound derivatives against various influenza A virus strains in MDCK cells.

Compound/AnalogueVirus StrainAssay TypeCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Amantadine A/H3N2 (Wild-Type)Plaque ReductionMDCK~1.0-5.0>100>20-100[11]
A/H1N1 (Wild-Type)Plaque ReductionMDCK~0.3>100>333[3]
A/H1N1 (S31N mutant)Plaque ReductionMDCK>100>100<1[3]
Rimantadine A/H3N2 (Wild-Type)Plaque ReductionMDCK~0.5-2.0>55>27.5-110[3][11]
A/H1N1 (Wild-Type)Plaque ReductionMDCK~0.2>55>275[3]
A/H1N1 (S31N mutant)Plaque ReductionMDCK>55>55<1[3]
Glycyl-rimantadine A/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11Not ReportedNot Reported[11][12]
Enol ester (R)-10 A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK8.1Not ReportedNot Reported[11]
Spiro-adamantane amine A/H3N2Not SpecifiedNot Specified12-fold more active than amantadineNot ReportedNot Reported[3]

In Vivo Models for Antiviral Testing

Animal models are essential for evaluating the preclinical efficacy, pharmacokinetics, and safety of antiviral candidates in a whole-organism system.

Common Animal Models
  • Mice (e.g., BALB/c, C57BL/6): Mice are the most widely used animal model for influenza research due to their cost-effectiveness, ease of handling, and the availability of immunological reagents.[13][14] They develop clinical signs of illness such as weight loss and can be used to assess lung viral titers and survival rates.[13][15]

  • Ferrets: Ferrets are considered the gold standard for influenza transmission studies and for evaluating vaccine and therapeutic efficacy.[16][17] Their respiratory tract physiology and response to influenza infection closely resemble that of humans.[16]

  • Guinea Pigs: Guinea pigs are another useful model, particularly for studying influenza virus transmission.[18]

  • Non-Human Primates (NHPs): NHPs provide a model that is phylogenetically closest to humans, but their use is limited by cost and ethical considerations.[18]

Key In Vivo Endpoints
  • Survival Rate: A primary measure of the protective efficacy of an antiviral.[13]

  • Body Weight Loss: A key indicator of morbidity and disease severity.[13]

  • Lung Viral Titer: Quantifies the extent of viral replication in the primary site of infection.[13]

  • Mean Day to Death: Provides information on the kinetics of the disease progression.[13]

  • Clinical Scores: A composite score of clinical signs such as activity, posture, and respiratory distress.[19]

Mechanism of Action and Experimental Workflows

M2 Proton Channel Inhibition by Adamantanes

This compound-based antivirals block the M2 ion channel of the influenza A virus. This channel is crucial for the acidification of the viral interior, a necessary step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.

M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell M2 M2 Proton Channel vRNP_M1 vRNP-M1 Complex M2->vRNP_M1 Acidification vRNA Viral RNA vRNP_M1->vRNA Uncoating Cytoplasm Cytoplasm vRNA->Cytoplasm Release Endosome Endosome Replication Viral Replication Cytoplasm->Replication This compound This compound Antiviral This compound->M2 Blocks Protons H+ Protons->M2 Influx

Caption: Mechanism of M2 proton channel inhibition by this compound antivirals.

In Vitro Antiviral Screening Workflow

The following diagram illustrates a general workflow for the in vitro screening of this compound-based antiviral candidates.

In_Vitro_Workflow start Start: Compound Library cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antiviral_screen Primary Antiviral Screen (e.g., CPE Inhibition) start->antiviral_screen cc50 Determine CC50 cytotoxicity->cc50 hit_id Hit Identification antiviral_screen->hit_id si Calculate Selectivity Index (SI) cc50->si plaque_assay Plaque Reduction Assay hit_id->plaque_assay Active yield_assay Virus Yield Reduction Assay hit_id->yield_assay Active ic50 Determine IC50/EC50 plaque_assay->ic50 yield_assay->ic50 ic50->si lead_selection Lead Candidate Selection si->lead_selection

Caption: General workflow for in vitro antiviral screening.

In Vivo Antiviral Efficacy Testing Workflow

This diagram outlines a typical workflow for evaluating the efficacy of an antiviral compound in an animal model of influenza infection.

In_Vivo_Workflow cluster_monitoring Monitoring Parameters cluster_endpoints Endpoint Collection start Start: Lead Compound animal_model Select Animal Model (e.g., Mouse, Ferret) start->animal_model acclimatization Animal Acclimatization animal_model->acclimatization infection Virus Challenge (Intranasal Inoculation) acclimatization->infection treatment Antiviral Treatment (e.g., Oral Gavage) infection->treatment monitoring Daily Monitoring treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints weight Body Weight monitoring->weight survival Survival monitoring->survival clinical_signs Clinical Signs monitoring->clinical_signs data_analysis Data Analysis and Efficacy Determination endpoints->data_analysis lung_titer Lung Viral Titer endpoints->lung_titer histopathology Lung Histopathology endpoints->histopathology

Caption: General workflow for in vivo antiviral efficacy testing.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

  • MDCK cells

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.[20]

  • Compound Addition: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[20]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9][20]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound.

Materials:

  • Confluent MDCK cell monolayers in 6-well or 12-well plates

  • Influenza A virus stock of known titer

  • Test compound

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Agarose (B213101) overlay medium (containing the test compound)

  • Crystal violet staining solution

Procedure:

  • Virus Dilution: Prepare serial dilutions of the virus stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.

  • Infection: Wash the MDCK cell monolayers with PBS and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.[6]

  • Compound Treatment: Remove the virus inoculum and overlay the cells with the agarose overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.[6]

  • Plaque Visualization: Fix the cells with 4% formaldehyde (B43269) and then stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.[11]

Virus Yield Reduction Assay

This assay quantifies the inhibition of progeny virus production.

Materials:

  • Confluent MDCK cell monolayers in 24-well or 48-well plates

  • Influenza A virus stock

  • Test compound

  • Infection medium

Procedure:

  • Infection: Infect confluent MDCK cell monolayers with influenza virus at a defined multiplicity of infection (MOI), typically 0.01 to 1. Allow the virus to adsorb for 1-2 hours.[6]

  • Compound Treatment: After adsorption, remove the virus inoculum, wash the cells, and add infection medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).[6]

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a TCID50 assay.[6][8]

  • Data Analysis: Compare the viral titers from the compound-treated wells to the virus control. Calculate the percentage of virus yield reduction for each compound concentration to determine the effective concentration (e.g., EC90 or EC99, the concentration that reduces the virus yield by 90% or 99%, respectively).

References

Adamantane-Based Polymers: A New Frontier in Material Science and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of adamantane-containing polymers reveals their superior thermal stability, mechanical robustness, and unique solubility characteristics when benchmarked against conventional polymers like polyethylene (B3416737) and polymethyl methacrylate (B99206). These diamondoid-structured polymers are paving the way for innovations in high-performance materials and advanced drug delivery systems.

Researchers in material science and drug development are increasingly turning their attention to this compound-based polymers, a class of materials that offer significant advantages over traditional polymers. The incorporation of the rigid, cage-like this compound structure into polymer chains imparts exceptional properties, including enhanced thermal and mechanical stability, and tailored solubility, making them suitable for a wide range of demanding applications.[1][2][3]

Unparalleled Thermal and Mechanical Stability

One of the most notable features of this compound-based polymers is their exceptional thermal stability. The rigid, tricyclic cage structure of this compound contributes to a significant increase in the glass transition temperature (Tg) and decomposition temperature of the resulting polymers.[1][2] For instance, poly(1,3-adamantylene) derivatives have shown 10% weight loss temperatures in the range of 477-488°C.[1] Saturated poly(1,3-adamantylene alkylene)s exhibit excellent thermal stabilities with decomposition temperatures between 452–456 °C, which is significantly higher than structurally similar polyolefins.[4] Similarly, this compound-containing polyimides show decomposition temperatures for 10% weight loss all occurring above 500 °C in both air and nitrogen atmospheres.[5]

The introduction of the bulky this compound group also enhances the mechanical properties of polymers.[3][6] This is attributed to the restriction of polymer chain mobility by the this compound cage.[3] For example, incorporating this compound into methacrylate polymers has been shown to improve their mechanical properties compared to conventional polymethyl methacrylate (PMMA).[6] Studies on polypropylene (B1209903) (PP)/adamantane nanocomposites have also demonstrated a significant enhancement in Young's modulus with the addition of this compound nanofillers.[7]

Tailored Solubility and Biocompatibility for Advanced Applications

While the rigid nature of this compound can lead to insolubility in common organic solvents for some early poly(1,3-adamantane) variants, the introduction of flexible alkyl groups or incorporation into other polymer backbones can significantly improve solubility.[4] For example, this compound-based polyimides, with the exception of those derived from pyromellitic dianhydride, exhibit good solubility in organic solvents like N-methyl-2-pyrrolidone (NMP).[5] this compound itself is practically insoluble in water but shows good solubility in various organic solvents.[8] This tunable solubility is a key advantage for processing and fabricating advanced materials.

In the realm of drug development, the biocompatibility and non-toxicity of this compound are significant assets.[9][10][11] this compound-based polymers and dendrimers are being explored as effective drug delivery systems.[9][10] They can act as building blocks for dendrimers or as part of self-assembled supramolecular systems with cyclodextrins, facilitating targeted drug delivery and controlled release.[9][10][12] The lipophilic nature of this compound allows it to anchor to lipid bilayers, making it a promising component for targeted liposomes.[9][13] Furthermore, this compound-based polycationic dendrons have shown high cellular uptake without triggering cytotoxicity, addressing a common challenge in gene therapy.[9]

Comparative Performance Data

To provide a clear comparison, the following tables summarize the key properties of this compound-based polymers against traditional polymers.

Property This compound-Based Polymers Traditional Polymers (PE, PP, PMMA) References
Thermal Stability (Decomposition Temp.) 450°C - >500°CPolyethylene (HDPE): ~441°C; PMMA: Lower heat resistance[4][5][6]
Glass Transition Temperature (Tg) Significantly increased; e.g., Poly(1,3-adamantane) derivatives: 139°C - 205°C; this compound-polyimides: 248°C - 308°CLower for corresponding linear polymers[2][5][6]
Mechanical Strength (Young's Modulus) Enhanced; PP with 0.5 wt% this compound showed a 17.4% increase.Varies by polymer; can be lower than this compound-containing counterparts.[7][14]
Solubility Tunable; can be soluble in organic solvents with appropriate functionalization.Varies; Polyethylene is resistant to most solvents at room temperature.[4][5][8]
Biocompatibility Generally biocompatible and non-toxic.Varies; some additives in traditional polymers can be a concern.[9][10]

Experimental Methodologies

The characterization of this compound-based polymers relies on a suite of standard analytical techniques to determine their structure, molecular weight, and physical properties.

Synthesis of this compound-Based Polymers

A general procedure for the synthesis of this compound-containing polymers, for instance, a polycarbonate, involves the following steps:

  • Monomer Preparation: Synthesis of this compound-based monomers, such as 1,3-bis(4-hydroxyphenyl)this compound.[3]

  • Polymerization: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), the this compound-based diol and a suitable co-monomer (e.g., triphosgene (B27547) for polycarbonates) are dissolved in a dry solvent (e.g., dichloromethane). A base (e.g., pyridine) is added to catalyze the reaction.[3]

  • Reaction Control: The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) for several hours.[3]

  • Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying in a vacuum oven.[3]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure and confirm the successful incorporation of this compound moieties into the polymer backbone.[15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Employed to identify the characteristic functional groups present in the polymer.[15]

  • Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the polymer.[6]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer by monitoring its weight loss as a function of temperature.[1][4][6]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer.[5][6]

Visualizing the Potential: Workflows and Mechanisms

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound-based polymers and a conceptual representation of their application in drug delivery.

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound-based Monomer Synthesis Polymerization Polymerization (e.g., Polycondensation) Monomer->Polymerization Co-monomer Purification Purification (Precipitation) Polymerization->Purification NMR NMR (Structure) Purification->NMR Characterize Properties FTIR FT-IR (Functional Groups) Purification->FTIR Characterize Properties GPC GPC (Molecular Weight) Purification->GPC Characterize Properties TGA TGA (Thermal Stability) Purification->TGA Characterize Properties DSC DSC (Glass Transition) Purification->DSC Characterize Properties

General workflow for synthesis and characterization.

Drug_Delivery_Mechanism cluster_system This compound-based Drug Delivery System cluster_carrier Carrier This compound This compound Polymer Cyclodextrin Cyclodextrin (Host) This compound->Cyclodextrin Host-Guest Interaction TargetCell Target Cell Cyclodextrin->TargetCell Targeted Delivery Drug Drug Molecule (Guest) Drug->Cyclodextrin Encapsulation TargetCell->Drug Drug Release

This compound in host-guest drug delivery.

References

Unveiling the Adamantane Advantage: A Comparative Guide to its Mechanism of Action in Neurological and Viral Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of adamantane derivatives—amantadine (B194251) and memantine (B1676192)—with alternative therapies across a spectrum of diseases. We delve into the validated mechanisms of action, supported by experimental data and detailed protocols, to offer a comprehensive resource for understanding their therapeutic potential.

This compound derivatives have carved a unique niche in the pharmacological landscape, demonstrating efficacy in treating a range of conditions from viral infections to complex neurodegenerative disorders. Their distinct mechanisms of action, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists and modulators of dopamine (B1211576) signaling, set them apart from other therapeutic agents. This guide will explore the validation of these mechanisms in Influenza A, Parkinson's disease, and Alzheimer's disease, presenting a comparative analysis with alternative treatments.

This compound Derivatives vs. Alternatives: A Quantitative Comparison

The following tables summarize the performance of amantadine and memantine against their respective alternatives, based on key efficacy endpoints from clinical trials.

Influenza A: Amantadine vs. Oseltamivir
Drug ClassDrugMechanism of ActionEfficacy in Reducing Symptom Duration (vs. Placebo)Prophylactic Efficacy (vs. Placebo)
This compound AmantadineM2 Proton Channel Inhibitor~1 day reduction[1][2]61-74% protection against Influenza A[1][3]
Neuraminidase Inhibitor OseltamivirNeuraminidase Inhibitor~1-1.5 day reduction[4]Symptomatic influenza reduction by 55%[5]
Parkinson's Disease: Amantadine vs. Dopamine Agonists (Pramipexole)
Drug ClassDrugMechanism of ActionChange in UPDRS Part III (Motor) Score (vs. Placebo)Change in UPDRS Part IV (Dyskinesia) Score (vs. Placebo)
This compound AmantadineNMDA Receptor Antagonist, Dopamine AgonistSignificant improvement (SMD -0.41)[6]Significant improvement (SMD -1.45)[6]
Dopamine Agonist PramipexoleD2/D3 Dopamine Receptor AgonistSignificant improvement (-6.1 to -6.2 points)[7]Not a primary endpoint
Alzheimer's Disease: Memantine vs. Cholinesterase Inhibitors (Donepezil)
Drug ClassDrugMechanism of ActionChange in ADAS-cog Score (vs. Placebo)Change in SIB Score (vs. Placebo)
This compound MemantineNMDA Receptor AntagonistSignificant improvement (SMD -0.21)[8]Significant improvement (p < 0.001)[9]
Cholinesterase Inhibitor DonepezilAcetylcholinesterase InhibitorSignificant improvement (~2.9 points)[10]Not a primary endpoint

Validated Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound derivatives are rooted in their specific interactions with key signaling pathways.

Amantadine in Parkinson's Disease

Amantadine's dual action in Parkinson's disease involves both the glutamatergic and dopaminergic systems. As a weak, uncompetitive antagonist of the NMDA receptor, it reduces excessive glutamatergic signaling, which is implicated in excitotoxicity and motor symptoms. Concurrently, it promotes the release and inhibits the reuptake of dopamine in the striatum, thereby increasing dopaminergic transmission.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Dopamine_Transporter Dopamine Transporter (DAT) Dopamine_Transporter->Dopamine Removes Dopamine_Receptor Dopamine Receptor NMDA_Receptor NMDA Receptor Amantadine Amantadine Amantadine->Dopamine_Vesicle Promotes Release Amantadine->Dopamine_Transporter Inhibits Reuptake Amantadine->NMDA_Receptor Blocks Dopamine->Dopamine_Receptor Activates Glutamate (B1630785) Glutamate Glutamate->NMDA_Receptor Activates

Amantadine's dual mechanism in Parkinson's disease.
Memantine in Alzheimer's Disease

In Alzheimer's disease, excessive glutamate release leads to chronic activation of NMDA receptors, resulting in excitotoxicity and neuronal cell death. Memantine, as a low-to-moderate affinity, uncompetitive NMDA receptor antagonist, preferentially blocks the excessive, pathological activation of these receptors while allowing for normal synaptic transmission.

cluster_synapse Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Presynaptic_Neuron->Glutamate_Vesicle Postsynaptic_Neuron Postsynaptic Neuron Glutamate Glutamate Glutamate_Vesicle->Glutamate Releases NMDA_Receptor NMDA Receptor Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Memantine Memantine Memantine->NMDA_Receptor Blocks (Pathological activation) Glutamate->NMDA_Receptor Activates Excitotoxicity Excitotoxicity Calcium_Influx->Excitotoxicity Excessive

Memantine's neuroprotective mechanism in Alzheimer's.

Key Experimental Protocols

The validation of the mechanisms of action of this compound derivatives relies on specific and reproducible experimental protocols.

Two-Electrode Voltage Clamp (TEVC) Assay for Influenza A M2 Proton Channel Inhibition

This electrophysiological technique is crucial for assessing the inhibitory activity of amantadine on the M2 proton channel of the Influenza A virus.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the M2 protein.

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • Voltage steps are applied, and the resulting currents are recorded.

  • Drug Application: Amantadine is perfused at various concentrations, and the inhibition of the M2 channel current is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value of amantadine.

Start Start Oocyte Harvest Oocyte Harvest Start->Oocyte Harvest End End M2 cRNA Injection M2 cRNA Injection Oocyte Harvest->M2 cRNA Injection Incubation Incubation M2 cRNA Injection->Incubation TEVC Recording TEVC Recording Incubation->TEVC Recording Low pH Activation Low pH Activation TEVC Recording->Low pH Activation Amantadine Application Amantadine Application Low pH Activation->Amantadine Application Data Analysis (IC50) Data Analysis (IC50) Amantadine Application->Data Analysis (IC50) Data Analysis (IC50)->End

Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.
Radioligand Binding Assay for NMDA Receptor Antagonism

This assay is used to determine the binding affinity of memantine to the NMDA receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the crude membrane fraction containing NMDA receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the NMDA receptor channel, such as [³H]MK-801, in the presence of varying concentrations of memantine.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition curve is then plotted to determine the Ki (inhibitory constant) of memantine.[4][11]

Start Start Brain Tissue Homogenization Brain Tissue Homogenization Start->Brain Tissue Homogenization End End Membrane Isolation Membrane Isolation Brain Tissue Homogenization->Membrane Isolation Incubation with [3H]MK-801 & Memantine Incubation with [3H]MK-801 & Memantine Membrane Isolation->Incubation with [3H]MK-801 & Memantine Filtration Filtration Incubation with [3H]MK-801 & Memantine->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki) Data Analysis (Ki)->End

Workflow for the radioligand binding assay.
In Vitro Dopamine Release Assay

This assay measures the effect of amantadine on dopamine release from primary striatal neurons.

Methodology:

  • Primary Neuron Culture: Striatal neurons are dissected from embryonic or neonatal rodent brains and cultured.[10][12]

  • Dopamine Loading: The cultured neurons are incubated with [³H]dopamine to allow for its uptake into dopaminergic neurons.

  • Stimulation and Drug Treatment: The cells are washed and then stimulated to induce dopamine release (e.g., with high potassium or an electrical field). Amantadine is added at various concentrations during the stimulation period.

  • Sample Collection: The supernatant containing the released [³H]dopamine is collected.

  • Quantification: The amount of released [³H]dopamine is quantified using a scintillation counter or by High-Performance Liquid Chromatography (HPLC).[13]

  • Data Analysis: The effect of amantadine on dopamine release is calculated as a percentage of the release in the absence of the drug.

Start Start Primary Striatal Neuron Culture Primary Striatal Neuron Culture Start->Primary Striatal Neuron Culture End End [3H]Dopamine Loading [3H]Dopamine Loading Primary Striatal Neuron Culture->[3H]Dopamine Loading Stimulation & Amantadine Treatment Stimulation & Amantadine Treatment [3H]Dopamine Loading->Stimulation & Amantadine Treatment Supernatant Collection Supernatant Collection Stimulation & Amantadine Treatment->Supernatant Collection Quantification (HPLC/Scintillation) Quantification (HPLC/Scintillation) Supernatant Collection->Quantification (HPLC/Scintillation) Data Analysis Data Analysis Quantification (HPLC/Scintillation)->Data Analysis Data Analysis->End

Workflow for the in vitro dopamine release assay.

References

comparative analysis of adamantane and other cage hydrocarbons in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cage Hydrocarbons in Drug Design: Adamantane and Beyond

The incorporation of rigid, three-dimensional scaffolds into drug candidates has emerged as a powerful strategy to overcome the limitations of traditional "flat" aromatic systems. Cage hydrocarbons, with their unique structural and physicochemical properties, offer medicinal chemists a toolkit to enhance the efficacy, metabolic stability, and pharmacokinetic profiles of therapeutic agents. This guide provides a comparative analysis of this compound, cubane (B1203433), diamantane, and fullerene C60 in the context of drug design, supported by experimental data and detailed methodologies.

Introduction to Cage Hydrocarbons

Cage hydrocarbons are polycyclic aliphatic compounds with a cage-like structure. Their rigidity and three-dimensionality allow for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, their saturated nature often imparts greater metabolic stability compared to aromatic rings, which are prone to oxidative metabolism.[1]

Physicochemical Properties: A Comparative Overview

A key aspect of drug design is the optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). The following tables provide a comparative summary of key properties for this compound, cubane, diamantane, and fullerene C60.

Table 1: Comparison of Physicochemical Properties of Parent Cage Hydrocarbons

PropertyThis compound (C₁₀H₁₆)Cubane (C₈H₈)Diamantane (C₁₄H₂₀)Fullerene (C₆₀)
Molecular Weight ( g/mol ) 136.23104.15[2]188.32720.64[3]
logP (Octanol/Water) 2.44 (for Amantadine)[4]~2.7 (Calculated)5.556 (Estimated)[5]6.67 (Calculated)[6]
Aqueous Solubility Sparingly soluble (240-400 times lower than naphthalene)[7]InsolubleVery sparingly soluble (8.1 x 10⁻⁴ g/L)[5]Practically insoluble[8]
Solubility in Organic Solvents Soluble in nonpolar organic solventsSoluble in hexane (B92381) (18 wt%)Soluble in diethyl ether[5]Soluble in toluene, carbon disulfide[8]
Metabolic Stability Prone to hydroxylation, but can be blocked by substitution[9][10]Generally high due to strong C-H bonds[1][11]Expected to be highStable core, functional groups determine metabolism[12]

Table 2: Lipophilicity (logP) of Selected this compound Derivatives [4]

CompoundStructureExperimental logP
Amantadine1-aminothis compound2.44
Rimantadine1-(1-aminoethyl)this compound3.6
Memantine1-amino-3,5-dimethylthis compound3.28
AdapaleneContains adamantyl group8.0

Applications in Drug Design

This compound: The Precursor

This compound is the most extensively studied cage hydrocarbon in medicinal chemistry. Its lipophilic nature enhances drug penetration across biological membranes, including the blood-brain barrier.[4] Several approved drugs incorporate the this compound scaffold:

  • Amantadine and Rimantadine: Antiviral drugs effective against Influenza A.[4]

  • Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease.[13]

  • Saxagliptin and Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.

The rigid this compound cage can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[9] However, the this compound cage itself can be metabolized via hydroxylation. Strategic substitution on the cage can block these metabolic pathways.[14]

Cubane: The Bioisostere for Benzene (B151609)

Cubane has gained attention as a bioisosteric replacement for the benzene ring.[1] It offers a similar size and geometry for substituent placement but with a saturated, non-aromatic core. This seemingly simple substitution can lead to significant improvements in a drug candidate's properties:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of cubane makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Improved Solubility: The three-dimensional, non-planar structure of cubane disrupts crystal packing and can lead to improved aqueous solubility compared to its flat aromatic counterparts.[15]

  • Novel Intellectual Property: Replacing a benzene ring with a cubane moiety can create new chemical entities with distinct patentability.

A notable example is "cuba-lumacaftor," a cubane-containing analog of the cystic fibrosis drug lumacaftor, which exhibited improved metabolic stability and solubility.[15][16]

Diamantane: The Larger Diamondoid

Diamantane, a larger diamondoid than this compound, offers a more extended and rigid scaffold. While less explored in drug design compared to this compound, its highly lipophilic nature and rigid structure make it an interesting building block for creating molecules with specific spatial arrangements of functional groups. Its high logP suggests excellent membrane permeability.[5]

Fullerene C60: The Nanocarrier

Fullerene C60, or "buckyball," is a spherical cage of 60 carbon atoms. Due to its large size and hollow structure, its primary application in drug design is as a drug delivery vehicle rather than a scaffold for direct pharmacophore attachment.[17] The surface of the fullerene can be functionalized with various chemical groups to enhance solubility and attach drug molecules.[3] While pristine C60 is highly insoluble in water, derivatization can significantly improve its solubility and biocompatibility.[18]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are outlines of key experimental procedures.

Determination of Lipophilicity (logP) by Shake-Flask Method

Principle: This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Sample Preparation: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Mix equal volumes of the two phases in a flask and shake vigorously to allow for partitioning of the compound.

  • Equilibration: Allow the mixture to stand until the two phases have completely separated.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

Principle: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., MDCK cells for influenza virus) and incubate to form a monolayer.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Virus Infection: Infect the cells with a known titer of the virus. Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells.

  • CPE Assessment: Visually score the CPE in each well under a microscope or quantify cell viability using a colorimetric assay (e.g., MTT or neutral red uptake).

  • Data Analysis: Determine the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound in a 96-well plate.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[20]

Visualizations

Experimental Workflow for In Vitro Antiviral Assay

antiviral_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Host Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound Form monolayer compound_prep Prepare Serial Dilutions of Test Compound compound_prep->add_compound infect_cells Infect Cells with Virus add_compound->infect_cells incubation Incubate at 37°C infect_cells->incubation assess_cpe Assess Cytopathic Effect (CPE) incubation->assess_cpe calculate_ec50 Calculate EC50 assess_cpe->calculate_ec50

Caption: Workflow for a typical in vitro antiviral cytopathic effect (CPE) inhibition assay.

Logical Relationship of Physicochemical Properties and Drug Action

drug_properties cluster_properties Physicochemical Properties cluster_adme ADME Profile cluster_outcome Therapeutic Outcome lipophilicity Lipophilicity (logP) absorption Absorption lipophilicity->absorption distribution Distribution lipophilicity->distribution solubility Aqueous Solubility solubility->absorption metabolic_stability Metabolic Stability metabolism Metabolism metabolic_stability->metabolism efficacy Efficacy absorption->efficacy distribution->efficacy safety Safety metabolism->safety excretion Excretion excretion->safety

Caption: Interplay of key physicochemical properties influencing a drug's ADME profile and therapeutic outcome.

Conclusion

The choice of a cage hydrocarbon in drug design depends on the specific therapeutic target and the desired physicochemical properties. This compound remains a valuable and well-validated scaffold for enhancing lipophilicity and metabolic stability. Cubane presents an exciting opportunity to improve upon aromatic systems by offering a metabolically robust and three-dimensional bioisostere. Diamantane and other larger diamondoids provide larger rigid frameworks for more complex molecular architectures. Fullerenes, while not direct scaffolds for pharmacophores, are promising as sophisticated drug delivery systems. As synthetic methodologies for these unique structures continue to advance, the application of cage hydrocarbons in the development of next-generation therapeutics is poised to expand significantly.

References

The Adamantane Moiety: A Lipophilic Chariot Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Understanding and Validating the Role of Adamantane's Lipophilicity in Central Nervous System Drug Delivery

For researchers and drug development professionals, navigating the formidable blood-brain barrier (BBB) is a critical challenge in the quest for effective neurotherapeutics. The unique structural and physicochemical properties of the this compound cage have positioned it as a valuable scaffold in medicinal chemistry, primarily owing to its profound impact on a molecule's lipophilicity and, consequently, its ability to penetrate the central nervous system (CNS). This guide provides an objective comparison of this compound derivatives, supported by experimental data, to validate the pivotal role of lipophilicity conferred by this bulky hydrocarbon in BBB penetration.

The incorporation of an this compound group into a molecule is a well-established strategy to significantly boost its lipophilic character.[1][2] Often described as a "lipophilic bullet," the this compound moiety can substantially influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is estimated that the addition of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units, transforming hydrophilic compounds into more lipid-soluble entities capable of traversing biological membranes.[2]

Quantitative Comparison of this compound Derivatives: Lipophilicity and BBB Penetration

The following tables summarize key experimental data demonstrating the high lipophilicity of this compound-containing drugs and their varying degrees of BBB penetration. These comparisons highlight how modifications to the this compound core can modulate brain uptake.

Compound Structure Therapeutic Class LogP Reference(s)
Amantadine (B194251)1-aminothis compoundAntiviral, Antiparkinsonian2.44[1]
Rimantadine (B1662185)1-(1-aminoethyl)this compoundAntiviral3.6 (Calculated)[1]
Memantine1-amino-3,5-dimethylthis compoundNMDA Receptor Antagonist3.28[1]

Note: A higher LogP value indicates greater lipophilicity.

The data clearly indicates that the addition of the this compound core results in compounds with significant lipophilicity. Even the simplest derivative, amantadine, has a LogP of 2.44.[1] The addition of a methyl group in rimantadine increases the LogP to 3.6.[1] Memantine, with two methyl groups on the this compound cage, also displays a high LogP of 3.28.[1]

Compound Comparison Experimental Method Key Findings Reference(s)
Amantadine vs. Rimantadine In situ rat brain perfusionRimantadine showed significantly higher BBB transport than amantadine.
Amantadine vs. Memantine Microdialysis in ratsFollowing 7 days of infusion, whole brain concentrations were 16-fold and 44-fold higher than free concentrations in serum for amantadine and memantine, respectively.

These studies underscore that while the this compound scaffold generally promotes BBB penetration, subtle structural modifications can lead to significant differences in brain uptake, likely due to a combination of altered lipophilicity and potential interactions with BBB transporters.

Visualizing the Pathway: this compound, Lipophilicity, and BBB Penetration

The following diagram illustrates the logical relationship between the physicochemical properties of this compound-containing compounds and their ability to cross the blood-brain barrier.

BBB_Penetration cluster_0 Physicochemical Properties cluster_1 Biological Barrier cluster_2 Outcome This compound This compound Moiety Lipophilicity High Lipophilicity (High LogP) This compound->Lipophilicity confers Structure Rigid, 3D Structure This compound->Structure BBB Blood-Brain Barrier (Lipid Bilayer) Lipophilicity->BBB facilitates passive diffusion across Structure->BBB influences interaction with Penetration Enhanced CNS Penetration BBB->Penetration leads to

This compound's role in facilitating BBB penetration.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of validating the role of any chemical moiety in drug delivery. Below are detailed methodologies for two key experiments used to assess BBB permeability.

In Situ Brain Perfusion Technique

This technique allows for the measurement of the unidirectional flux of a compound from the perfusate into the brain, providing a quantitative measure of BBB permeability.

Objective: To determine the brain uptake clearance and permeability-surface area (PS) product of a test compound.

Materials:

  • Anesthetized rat or mouse

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound and a vascular space marker (e.g., [14C]sucrose)

  • Surgical instruments for cannulation of the carotid artery

  • Brain tissue homogenization equipment

  • Scintillation counter or other appropriate analytical instrument for quantifying the test compound

Procedure:

  • Animal Preparation: Anesthetize the animal and expose the common carotid artery.

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Perfusion: Start the perfusion pump to deliver the perfusion buffer at a constant flow rate (e.g., 10 mL/min for rats). The perfusion duration is typically short (e.g., 5-30 seconds) to measure the initial rate of uptake.

  • Decapitation and Brain Removal: At the end of the perfusion period, decapitate the animal and quickly remove the brain.

  • Sample Processing: Homogenize the brain tissue and take aliquots for analysis. Also, collect samples of the perfusate.

  • Quantification: Determine the concentration of the test compound and the vascular marker in the brain homogenate and perfusate samples.

  • Calculation: The brain uptake clearance (K_in) is calculated using the following equation:

    • K_in = (C_brain * V_brain) / (C_perfusate * T)

      • Where C_brain is the concentration of the test compound in the brain, V_brain is the volume of the brain, C_perfusate is the concentration of the test compound in the perfusate, and T is the perfusion time.

    • The permeability-surface area (PS) product can be derived from K_in after correcting for the vascular space.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

PAMPA is a high-throughput, cell-free in vitro assay that predicts the passive permeability of compounds across the BBB.[4]

Objective: To determine the effective permeability (Pe) of a test compound across an artificial lipid membrane mimicking the BBB.[5]

Materials:

  • 96-well filter plates (donor plate) with a hydrophobic PVDF membrane[5]

  • 96-well acceptor plates

  • Artificial membrane solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent, such as porcine brain lipid extract in alkane)[6]

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Test compound solutions in PBS (with a small percentage of a co-solvent like DMSO if needed)

  • Plate reader for UV-Vis absorbance or an LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Hydration: Add buffer to both the donor and acceptor wells and let the membrane hydrate.

  • Assay Start: Replace the buffer in the donor wells with the test compound solutions. Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[5]

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculation: The effective permeability (Pe) is calculated using the following equation:

    • Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

      • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Conclusion

The evidence strongly supports the role of the this compound moiety as a key structural feature for enhancing the lipophilicity of drug candidates, thereby facilitating their penetration across the blood-brain barrier. The provided quantitative data from comparative studies of this compound derivatives, along with detailed experimental protocols, offer a valuable resource for researchers in the rational design of novel CNS-acting therapeutics. By leveraging the "lipophilic bullet" effect of the this compound cage, drug development professionals can better optimize the pharmacokinetic profiles of their compounds to effectively reach their targets within the central nervous system.

References

Unlocking the Potential of the Adamantane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigid, polycyclic structure of adamantane offers a unique and versatile scaffold for designing novel therapeutics. Its lipophilic nature and three-dimensional geometry have been exploited to develop drugs targeting a wide range of biological systems, from viral ion channels to central nervous system receptors and enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues across different therapeutic areas, supported by experimental data and detailed methodologies.

The strategic modification of the this compound core has led to the discovery of potent and selective agents with antiviral, anticancer, and neuromodulatory activities. Understanding the intricate relationship between the structural features of these analogues and their biological activity is paramount for the rational design of next-generation this compound-based drugs.

Comparative Analysis of Biological Activity

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the this compound cage. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on antiviral efficacy, cytotoxicity against cancer cell lines, and enzyme inhibition.

Antiviral Activity of this compound Analogues

This compound derivatives have long been recognized for their antiviral properties, most notably against the influenza A virus. The primary mechanism of action for many of these compounds is the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[1] More recent research has also explored their potential against other viruses, including SARS-CoV-2.[2]

Table 1: Antiviral Activity of this compound Analogues against Influenza A Virus

Compound/AnalogueVirus StrainAssay TypeCell LineIC₅₀ / EC₅₀ (µM)Reference
AmantadineA/H3N2Plaque ReductionMDCK~1.0-5.0[1]
RimantadineA/H3N2Plaque ReductionMDCK~0.5-2.0[1]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[1]
Enol ester (R)-10A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK8.1[1]
N-[1-(Adamantan-1-yl)ethyl]-isonicotinamideA/PR/8/34 (Rimantadine-resistant)Not SpecifiedNot SpecifiedPotent Activity[3]
3F4 derivativeSARS-CoV-2Not SpecifiedVero CCL-810.32[2]
3F5 derivativeSARS-CoV-2Not SpecifiedVero CCL-810.44[2]
3E10 derivativeSARS-CoV-2Not SpecifiedVero CCL-811.28[2]

CPE: Cytopathic Effect

Anticancer Activity of this compound Analogues

The lipophilic nature of the this compound moiety facilitates its entry into cells, making it an attractive scaffold for the development of anticancer agents. SAR studies have revealed that modifications to the this compound core can lead to compounds with significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of this compound Analogues against Cancer Cell Lines

Compound/AnalogueCell LineAssay TypeIC₅₀ (µM)Reference
This compound-linked isothiourea derivative 5Hep-G2 (Hepatocellular Carcinoma)MTT7.70[4]
This compound-linked isothiourea derivative 6Hep-G2 (Hepatocellular Carcinoma)MTT3.86[4]
1-(2-(this compound-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335) derivative 7nH460 (Lung Cancer)Not Specified< 20[5]
1-(2-(this compound-1-yl)-1H-indol-5-yl)-3-substituted urea derivative 7sH460 (Lung Cancer)Not Specified< 20[5]
1-(2-(this compound-1-yl)-1H-indol-5-yl)-3-substituted urea derivative 7wH460 (Lung Cancer)Not Specified< 20[5]
This compound-containing dihydropyrimidine (B8664642) IIbA-549 (Lung Cancer)MTT1.03 µg/mL[6]
This compound-containing dihydropyrimidine IIjA-549 (Lung Cancer)MTT8.36 µg/mL[6]
Enzyme Inhibition by this compound Analogues

The rigid this compound scaffold can effectively position functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition. This has been successfully applied in the development of inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and urease.

Table 3: Enzyme Inhibitory Activity of this compound Analogues

Compound/AnalogueTarget EnzymeAssay TypeIC₅₀ (nM)Reference
Adamantyl carboxamide 3Human 11β-HSD1Cell-based~200-300[7]
Adamantyl acetamide (B32628) 4Human 11β-HSD1Cell-based~200-300[7]
Adamantyl carboxamide 15Human 11β-HSD1Cell-based114[7]
Adamantyl carboxamide 20Human 11β-HSD1Cell-based118[7]
N-(adamantan-1-ylcarbamothioyl)octanamide (3j)Jack bean ureaseIn vitro8.5[8]
N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g)Jack bean ureaseIn vitro8.7[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the SAR of this compound analogues. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/ D-Serine Glycine->NMDA_Receptor Binds to GluN1 Adamantane_Antagonist This compound Analogue (Antagonist) Ion_Channel Ion Channel Adamantane_Antagonist->Ion_Channel Blocks NMDA_Receptor->Ion_Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Downstream_Signaling Downstream Signaling (e.g., ERK activation) Ca_ion->Downstream_Signaling Activates Antiviral_Plaque_Assay A Seed cells in multi-well plates B Infect with virus A->B C Treat with different concentrations of This compound analogue B->C D Incubate to allow plaque formation C->D E Fix and stain cells D->E F Count plaques and calculate IC₅₀ E->F MTT_Cytotoxicity_Assay A Seed cancer cells in 96-well plates B Treat with various concentrations of This compound analogue A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance and calculate IC₅₀ F->G

References

Amantadine vs. Rimantadine: A Head-to-Head Efficacy Comparison for Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the efficacy of amantadine (B194251) and rimantadine (B1662185), two adamantane antiviral drugs historically used for the prophylaxis and treatment of influenza A virus infections. While their clinical use has been largely supplanted by newer agents due to widespread resistance, understanding their comparative performance and underlying mechanisms remains relevant for the development of new antiviral therapies and for managing potential future influenza outbreaks where adamantanes may regain relevance.

Executive Summary

Amantadine and rimantadine exhibit comparable in vitro and clinical efficacy against susceptible influenza A strains. Both function by inhibiting the viral M2 proton channel, a critical component for viral uncoating. However, rimantadine demonstrates a superior safety profile, with significantly fewer central nervous system (CNS) side effects. This difference is largely attributed to their distinct pharmacokinetic properties.

Data Presentation: Quantitative Comparison

The following tables summarize the key efficacy and pharmacokinetic parameters of amantadine and rimantadine based on available experimental data.

Table 1: In Vitro Antiviral Efficacy against Influenza A (H3N2) in MDCK Cells

ParameterAmantadineRimantadineReference
50% Inhibitory Concentration (IC50) 12.5 µg/mL10.0 µg/mL[1]
50% Cytotoxic Concentration (CC50) > 100 µg/mL> 100 µg/mL[1]
Selectivity Index (SI = CC50/IC50) > 8> 10[1]

Table 2: Clinical Efficacy for Prophylaxis of Influenza A

ParameterAmantadineRimantadinePlaceboReference
Incidence of Laboratory-Documented Influenza 2%3%21%[2]
Prophylactic Efficacy Rate 91%85%N/A[2]

Table 3: Clinical Efficacy for Treatment of Influenza A

ParameterAmantadineRimantadinePlaceboReference
Time to 50% Improvement in Symptoms ~48 hours~48 hours~72 hours[3]
Reduction in Fever Duration (vs. Placebo) Approx. 1 dayApprox. 1.24 daysN/A[1][4]

Table 4: Comparative Pharmacokinetics (Single 200 mg Oral Dose)

ParameterAmantadineRimantadineReference
Peak Plasma Concentration (Cmax) 0.65 ± 0.22 µg/mL0.25 ± 0.06 µg/mL
Plasma Elimination Half-Life (t1/2) 16.7 ± 7.7 hours36.5 ± 15 hours
Percentage of Dose Excreted Unchanged in Urine 45.7 ± 15.7%0.6 ± 0.8%

Table 5: Adverse Effects Profile

Adverse Effect CategoryAmantadineRimantadineReference
Central Nervous System (CNS) Effects (e.g., dizziness, insomnia) More frequent and severeLess frequent and severe[5][6]
Gastrointestinal Effects Occur with both drugsOccur with both drugs[1][6]
Study Withdrawals due to Adverse Effects Significantly more commonLess common[5]

Mechanism of Action

Amantadine and rimantadine share a common mechanism of action, targeting the M2 protein of the influenza A virus. The M2 protein forms a proton-selective ion channel that is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, these drugs prevent the influx of protons into the viral particle, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm. This effectively halts the viral replication cycle at an early stage.

cluster_0 Influenza A Virus cluster_1 Host Cell Endosome vRNP Viral Ribonucleoprotein (vRNP) M1 Matrix Protein (M1) vRNP->M1 Associated Viral Replication Viral Replication vRNP->Viral Replication Release to cytoplasm M2 M2 Proton Channel H_in H+ M2->H_in Translocation H_in->vRNP Induces dissociation from M1 H_out H+ H_out->M2 Influx Acidification Acidification Amantadine Amantadine Amantadine->M2 Block Rimantadine Rimantadine Rimantadine->M2 Block

Mechanism of action of amantadine and rimantadine.

Experimental Protocols

In Vitro Efficacy Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the in vitro antiviral activity of a compound.

Objective: To determine the concentration of amantadine or rimantadine required to inhibit the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin

  • Amantadine and Rimantadine stock solutions

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock.

  • Drug Dilution: Prepare serial dilutions of amantadine and rimantadine.

  • Infection: Wash the cell monolayers and infect with a standardized amount of virus in the presence of varying concentrations of the drugs. A virus-only control (no drug) and a cell-only control (no virus, no drug) are included.

  • Adsorption: Incubate the plates for 1 hour to allow for viral adsorption.

  • Overlay: Remove the virus-drug inoculum and overlay the cells with a medium containing agarose or Avicel to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet. The viable cells will stain purple, while the areas of cell death due to viral infection (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.

cluster_workflow Plaque Reduction Assay Workflow start Start prep_cells Prepare confluent MDCK cell monolayers in 6-well plates start->prep_cells end End prep_virus_drug Prepare serial dilutions of virus and drugs (Amantadine/Rimantadine) prep_cells->prep_virus_drug infection Infect cell monolayers with virus in the presence of varying drug concentrations prep_virus_drug->infection adsorption Incubate for 1 hour for viral adsorption infection->adsorption overlay Remove inoculum and add semi-solid overlay medium adsorption->overlay incubation Incubate for 2-3 days for plaque formation overlay->incubation staining Fix and stain cells with crystal violet incubation->staining counting Count plaques in each well staining->counting analysis Calculate IC50 values counting->analysis analysis->end

Generalized workflow for in vitro antiviral efficacy testing.
Clinical Trial Protocol for Efficacy Assessment

Objective: To compare the efficacy and safety of amantadine and rimantadine for the treatment of acute, uncomplicated influenza A.

Study Design: A randomized, double-blind, placebo-controlled trial.

Participant Population: Healthy adults with recent onset of influenza-like illness, confirmed by rapid antigen testing or PCR.

Interventions:

  • Group 1: Amantadine (e.g., 100 mg twice daily for 5 days)

  • Group 2: Rimantadine (e.g., 100 mg twice daily for 5 days)

  • Group 3: Placebo

Primary Endpoints:

  • Time to resolution of influenza symptoms.

  • Duration of fever.

Secondary Endpoints:

  • Viral shedding titers in nasal swabs.

  • Incidence and severity of adverse events.

Methodology:

  • Screening and Enrollment: Eligible participants are enrolled within 48 hours of symptom onset.

  • Randomization and Blinding: Participants are randomly assigned to one of the three treatment groups. Both participants and investigators are blinded to the treatment allocation.

  • Treatment Administration: Participants self-administer the assigned medication for the duration of the study.

  • Symptom Monitoring: Participants record the severity of their symptoms daily in a diary.

  • Viral Shedding Assessment: Nasal swabs are collected at baseline and at specified intervals to quantify viral titers.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: The data from the three groups are statistically compared to determine the relative efficacy and safety of amantadine and rimantadine.

Pharmacokinetic Study Protocol

Objective: To compare the single-dose pharmacokinetic profiles of amantadine and rimantadine.

Study Design: A randomized, open-label, two-period crossover study.

Participant Population: Healthy adult volunteers.

Methodology:

  • Dosing: In the first period, participants receive a single oral dose of either amantadine or rimantadine after an overnight fast.

  • Washout Period: A washout period of at least one week separates the two treatment periods.

  • Crossover Dosing: In the second period, participants receive a single oral dose of the other drug.

  • Sample Collection: Serial blood and urine samples are collected at predetermined time points before and after each dose.

  • Drug Concentration Analysis: The concentrations of amantadine and rimantadine in plasma and urine are quantified using a validated analytical method (e.g., gas chromatography-mass spectrometry).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, tmax, AUC (area under the curve), t1/2, and renal clearance, are calculated for each drug.

Conclusion

Amantadine and rimantadine demonstrate comparable efficacy in the prophylaxis and treatment of susceptible influenza A infections. However, rimantadine is associated with a more favorable safety profile, primarily due to its lower propensity to cause CNS side effects. This difference is explained by their distinct pharmacokinetic profiles, with rimantadine having a lower peak plasma concentration and being more extensively metabolized before excretion. While the emergence of resistance has limited their current clinical utility, the comparative data presented here provide a valuable reference for the ongoing development of novel antiviral agents targeting the influenza virus.

References

Adamantane-Based Lubricants: A Comparative Performance Evaluation Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, with its unique cage-like molecular structure, offers exceptional thermal and oxidative stability, making it a promising candidate for the formulation of high-performance lubricants. This guide provides an objective comparison of the performance of this compound-based lubricants against established industry standards, including Polyalphaolefins (PAOs), Polyol Esters (POEs), and Perfluoropolyethers (PFPEs). The following sections present a summary of available quantitative data, detailed experimental protocols for key performance tests, and visualizations to illustrate testing workflows.

Data Presentation

The performance of lubricants is evaluated across several key parameters. Below is a comparative summary of available data for this compound-based lubricants and common industry standards.

Table 1: Viscosity and Thermal Properties

PropertyThis compound-Based LubricantsPolyalphaolefins (PAOs)Polyol Esters (POEs)Perfluoropolyethers (PFPEs)Test Method
Kinematic Viscosity @ 100°C (mm²/s) 4.361 - 9.912[1]2 - 100+3 - 303 - 50ASTM D445
Viscosity Index High (exact values not specified)120 - 180+120 - 180+100 - 350+ASTM D2270
Pour Point (°C) < -40[1]-60 to -30-50 to -30-70 to -30ASTM D97
Thermo-Oxidative Stability (°C) 221.6 - 240.3[1]~250~220>300Varies (e.g., ASTM E2009)

Table 2: Tribological Properties (Anti-Wear and Extreme Pressure)

PropertyThis compound-Based LubricantsPolyalphaolefins (PAOs)Polyol Esters (POEs)Perfluoropolyethers (PFPEs)Test Method
Four-Ball Wear Scar Diameter (mm) Data Not Available0.3 - 0.60.3 - 0.50.4 - 0.7ASTM D4172
Four-Ball Weld Point (kgf) Data Not Available160 - 315200 - 400200 - 500+ASTM D2783
Four-Ball Load-Wear Index (kgf) Data Not Available30 - 6040 - 8040 - 100+ASTM D2783

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. The following are summaries of the standard test methods used to evaluate lubricant performance.

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.

  • Procedure:

    • The viscometer is charged with the lubricant sample.

    • The viscometer is placed in a constant temperature bath until the sample has reached the test temperature.

    • The time taken for the lubricant to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 and 100°C

The Viscosity Index (VI) is an empirical number that indicates the effect of temperature change on the viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.

  • Procedure:

    • The kinematic viscosity of the lubricant is determined at 40°C and 100°C using ASTM D445.

    • The Viscosity Index is calculated using formulas based on the measured viscosities.

ASTM D97: Standard Test Method for Pour Point of Petroleum Products

The pour point of a petroleum product is an index of the lowest temperature at which it will flow under specified conditions.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is cooled at a specified rate.

    • It is examined at intervals of 3°C for flow characteristics.

    • The lowest temperature at which movement of the oil is observed is recorded as the pour point.

ASTM D4172: Standard Test Method for Wear-Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test evaluates a lubricant's ability to prevent wear under controlled conditions.

  • Apparatus: Four-ball wear tester, microscope for measuring wear scars.

  • Procedure:

    • Three steel balls are clamped together and covered with the test lubricant.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

    • After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear properties.

ASTM D2783: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)

This method assesses a lubricant's performance under extreme pressure conditions.

  • Apparatus: Four-ball extreme pressure tester.

  • Procedure:

    • Similar to the four-ball wear test, a fourth ball is rotated against three stationary balls immersed in the lubricant.

    • The load is increased in stages until welding (seizure) of the balls occurs.

    • The Weld Point is the load at which welding occurs.

    • The Load-Wear Index (LWI) is calculated based on the wear scars produced at various loads before welding. A higher weld point and LWI indicate better extreme-pressure performance.

Mandatory Visualization

The following diagrams illustrate the workflows for key lubricant performance evaluation tests.

Lubricant_Testing_Workflow cluster_viscosity Viscosity & Thermal Properties cluster_tribological Tribological Properties Sample_Prep_V Sample Preparation ASTM_D445 ASTM D445 Kinematic Viscosity @ 40°C & 100°C Sample_Prep_V->ASTM_D445 ASTM_D97 ASTM D97 Pour Point Sample_Prep_V->ASTM_D97 Thermo_Oxidative Thermo-Oxidative Stability Test (e.g., ASTM E2009) Sample_Prep_V->Thermo_Oxidative ASTM_D2270 ASTM D2270 Viscosity Index Calculation ASTM_D445->ASTM_D2270 Sample_Prep_T Sample Preparation ASTM_D4172 ASTM D4172 Four-Ball Wear Test Sample_Prep_T->ASTM_D4172 ASTM_D2783 ASTM D2783 Four-Ball EP Test Sample_Prep_T->ASTM_D2783 Wear_Scar_Analysis Wear Scar Diameter Measurement ASTM_D4172->Wear_Scar_Analysis Weld_Point_LWI Weld Point & Load-Wear Index Calculation ASTM_D2783->Weld_Point_LWI

Caption: Workflow for Lubricant Performance Evaluation.

Four_Ball_Test_Workflow cluster_D4172 ASTM D4172 (Anti-Wear) cluster_D2783 ASTM D2783 (Extreme Pressure) Start Start Prepare_Apparatus Prepare Four-Ball Tester (Clean Balls & Cup) Start->Prepare_Apparatus Add_Lubricant Add Lubricant Sample to Cup Prepare_Apparatus->Add_Lubricant Assemble_Balls Assemble Three Stationary Balls & One Rotating Ball Add_Lubricant->Assemble_Balls Set_Parameters Set Test Parameters (Load, Speed, Temperature, Duration) Assemble_Balls->Set_Parameters Run_Test Run Test Set_Parameters->Run_Test Measure_Wear_Scar Measure Wear Scar Diameter on Stationary Balls Run_Test->Measure_Wear_Scar Constant Load Increment_Load Incrementally Increase Load Until Welding Occurs Run_Test->Increment_Load Incremental Load Report_WSD Report Average Wear Scar Diameter (mm) Measure_Wear_Scar->Report_WSD End End Report_WSD->End Determine_Weld_Point Determine Weld Point (kgf) Increment_Load->Determine_Weld_Point Calculate_LWI Calculate Load-Wear Index (kgf) Determine_Weld_Point->Calculate_LWI Calculate_LWI->End

Caption: Four-Ball Lubricant Testing Workflow.

Conclusion

The available data suggests that this compound-based lubricants exhibit excellent thermal stability and low-temperature fluidity, positioning them as strong candidates for high-performance applications. Their thermo-oxidative stability appears competitive with, and in some cases superior to, conventional synthetic lubricants like PAOs and POEs. However, the lack of publicly available, standardized tribological data is a significant gap in a comprehensive performance evaluation. Further testing according to ASTM D4172 and D2783 is essential to quantify their anti-wear and extreme pressure characteristics, which are critical for many demanding lubrication applications. Researchers and developers are encouraged to conduct and publish such data to enable a more complete and direct comparison with industry-standard lubricants.

References

Long-Term Stability of Adamantane-Containing Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, cage-like hydrocarbon structure, is a key pharmacophore in several antiviral and central nervous system drugs, including amantadine (B194251), rimantadine (B1662185), and memantine (B1676192). The inherent stability of the this compound cage contributes significantly to the long-term stability of formulations containing these active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the stability of these formulations, supported by available experimental data, and details the methodologies used in these assessments.

Comparative Stability Analysis

The long-term stability of this compound derivatives is a critical factor in ensuring the safety and efficacy of pharmaceutical products. Studies have shown that the core this compound structure is highly stable.[1] The primary degradation pathways for this compound-containing drugs typically involve functional groups attached to the this compound cage rather than the cage itself.

Amantadine and its alpha-methyl derivative, rimantadine, have demonstrated remarkable long-term stability. One study reported that both amantadine and rimantadine hydrochloride were stable for at least 25 years when stored at ambient temperature.[2] The study also found that they retained full antiviral activity after being boiled and held at 65-85°C for several days, highlighting their exceptional thermal stability.[2]

Memantine, another prominent this compound derivative, also exhibits high stability under various stress conditions. Forced degradation studies on memantine hydrochloride have shown no degradation under hydrolytic (acidic and basic), thermal, and photolytic stress.[3][4] However, some degradation has been observed under oxidative conditions.[3]

The following table summarizes the available quantitative data from stability and forced degradation studies on amantadine and memantine formulations.

This compound DerivativeFormulation TypeStorage/Stress ConditionDurationObservationReference
Amantadine HCl Extended-Release Tablets25°C / 40% RH30 monthsNo impurities observed above the ICH Q3B (R2) identifiable level of 0.2%.[5]
UV TestingNot specifiedNot subject to photodegradation.[5]
Memantine HCl Bulk Drug30% H₂O₂ at Room Temperature24 hours24.0% degradation observed.[3]
5M HCl (refluxed)36 hoursNo degradation observed.[3]
5M NaOH (refluxed)36 hoursNo degradation observed.[3]
60°C8 daysNo degradation observed.[3]
Photolytic (as per ICH)Not specifiedNo degradation observed.[3]
Solution4°C and -20°C6 monthsNo signs of decay were found.[6]

Experimental Protocols

The assessment of long-term stability and potential degradation pathways of this compound-containing formulations involves a series of standardized experimental protocols, primarily guided by the International Council for Harmonisation (ICH) guidelines. These studies typically include long-term stability testing under controlled temperature and humidity, as well as forced degradation studies to identify potential degradation products and validate the stability-indicating nature of analytical methods.

Forced Degradation Study Protocol (General)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8] A typical protocol involves subjecting the drug substance or product to more severe conditions than those used for accelerated stability testing.

1. Sample Preparation:

  • A stock solution of the this compound derivative is prepared in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: The stock solution is mixed with an acid (e.g., 1N HCl) and heated (e.g., at 60°C) for a specified period.

  • Base Hydrolysis: The stock solution is mixed with a base (e.g., 1N NaOH) and maintained at a specific temperature (e.g., room temperature or heated) for a set duration.

  • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C) in a calibrated oven.

  • Photolytic Degradation: The drug substance or product is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • Samples are withdrawn at appropriate time points.

  • Acidic and basic samples are neutralized before analysis.

  • All samples are diluted to a suitable concentration for analysis, typically by High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for the accurate quantification of the active pharmaceutical ingredient and its degradation products.

  • Column: A suitable reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve good separation of the API from its degradation products.

  • Detection: UV detection at a wavelength where the API and potential degradation products have significant absorbance is common. Mass spectrometry can be used for identification and characterization of unknown degradation products.

  • Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for a forced degradation study and the subsequent development of a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Drug_Substance This compound Drug Substance/Product Acid Acid Hydrolysis Drug_Substance->Acid Base Base Hydrolysis Drug_Substance->Base Oxidation Oxidative Degradation Drug_Substance->Oxidation Thermal Thermal Degradation Drug_Substance->Thermal Photo Photolytic Degradation Drug_Substance->Photo Sample_Prep Sample Preparation & Neutralization Acid->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Data_Evaluation Data Evaluation & Degradation Pathway Identification HPLC_Analysis->Data_Evaluation

Forced Degradation Study Workflow.

Stability_Method_Development Start Start: Method Development Goal Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation Generate Degradants Develop_Method Develop Separation Method (HPLC/UPLC) Forced_Degradation->Develop_Method Separate API & Degradants Optimize_Parameters Optimize Chromatographic Parameters Develop_Method->Optimize_Parameters Improve Resolution & Peak Shape Validate_Method Validate Method (ICH Guidelines) Optimize_Parameters->Validate_Method Ensure Reliability Apply_Method Apply to Stability Samples Validate_Method->Apply_Method Routine Analysis End End: Validated Stability-Indicating Method Apply_Method->End

Stability-Indicating Method Development.

References

Safety Operating Guide

Proper Disposal of Adamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step plan for the proper disposal of adamantane, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Logistical Information

This compound is a white, crystalline solid with a camphor-like odor that is combustible and sublimes at room temperature.[1] While it may have low acute toxicity to humans, it is classified as very toxic to aquatic life with long-lasting effects, and it is not readily biodegradable.[2] Therefore, it is imperative that this compound is not disposed of down the drain or in regular solid waste streams.[2][3][4]

Key Logistical Steps:

  • Waste Classification: Treat this compound as a hazardous chemical waste due to its environmental toxicity.

  • Segregation: Do not mix this compound waste with other chemical waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[4]

  • Personal Protective Equipment (PPE): When handling this compound waste, wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[5] If there is a risk of generating dust, a NIOSH-approved respirator should be used in a well-ventilated area.[5][6]

Quantitative Data on Environmental Hazards

The following table summarizes key data regarding the environmental impact of this compound.

ParameterValueSpeciesExposure TimeReference
Aquatic Toxicity (LC50) 0.285 mg/LPimephales promelas96 hours[2][6]
Biodegradation 15%Not Applicable28 days[2]
Bioaccumulative Potential (log KOW) 4.24 at 25 °CNot ApplicableNot Applicable[2]

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for the disposal of solid this compound waste in a laboratory setting.

1. Waste Collection and Containment:

  • Collect all this compound waste, including unused product and any materials grossly contaminated with it (e.g., weighing papers, contaminated wipes), in a designated hazardous waste container.[5]

  • The container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, tight-fitting lid to prevent sublimation and spillage.[5]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[5]

  • Ensure the label also includes the date accumulation started and any other information required by your institution's EHS department.

3. Decontamination of Reusable Labware:

  • For non-disposable labware (e.g., glassware) that has come into contact with this compound, decontaminate it by rinsing with a suitable nonpolar solvent, such as ethanol (B145695) or acetone, within a fume hood.[5]

  • Collect the rinse solvent as a separate hazardous liquid waste stream in an appropriately labeled container. Do not pour the solvent down the drain.[5]

  • After the initial solvent rinse, the labware can be washed with soap and water.[5]

4. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Use dry clean-up methods, such as gently sweeping the solid material.[5]

  • Collect all spilled material and contaminated cleaning supplies (e.g., wipes, absorbent pads) and place them in the designated this compound hazardous waste container.[6][7]

5. Storage and Final Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizers.[2]

  • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed professional waste disposal service.[2][4] This is the universally recommended method for final disposal.[2][3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type spill Spill waste_type->spill Is it a spill? solid_waste Unused Product or Contaminated Material waste_type->solid_waste Is it solid waste? labware Contaminated Reusable Labware waste_type->labware Is it labware? cleanup Dry Cleanup Procedures (Avoid Dust Generation) spill->cleanup collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid decon Decontaminate with Solvent in Fume Hood labware->decon collect_spill Collect in Labeled Hazardous Waste Container cleanup->collect_spill store Store Waste Securely collect_spill->store collect_solid->store collect_solvent Collect Solvent Waste Separately decon->collect_solvent wash_labware Wash with Soap and Water decon->wash_labware collect_solvent->store contact_ehs Contact EHS for Pickup by Licensed Disposal Service store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound waste.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a steadfast commitment to safety is the cornerstone of groundbreaking work. This guide provides essential, immediate safety and logistical information for the handling of Adamantane, including detailed operational and disposal plans. By offering clear, procedural guidance, we aim to be your trusted resource for laboratory safety and chemical handling, ensuring that your focus remains on innovation.

This compound and its derivatives are utilized in a variety of research and development applications. While this compound itself is not always classified as hazardous, it is prudent to handle it and its related compounds with a comprehensive safety protocol.[1] The following information is based on available safety data sheets and general best practices for handling chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust comply with ANSI Z87.1, EN 166, or equivalent standards.[2]
Hand Protection Chemical-resistant glovesNitrile or other suitable material, tested according to EN 374.[2][3]
Respiratory Protection Particulate filter respirator (if dust is generated)A NIOSH-approved respirator (e.g., N95) or a particulate filter device (EN 143) is recommended if dust formation is likely.[2][4][5]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[2][3]
Exposure Limits

The following occupational exposure limits are for general particulates and should be considered when handling this compound powder.

OrganizationExposure Limit (8-Hour TWA)
OSHA15 mg/m³ (total dust)
ACGIH10 mg/m³ (inhalable)

TWA: Time-Weighted Average. Data sourced from a Safety Data Sheet for this compound.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and contamination risks. The following workflow outlines the key steps for safe handling, from preparation to cleanup.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Designate a Handling Area: All work with solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust.[3][6]

    • Gather PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.[3]

    • Weighing the Solid: Use an analytical balance inside a fume hood or a ventilated enclosure. Handle the solid with a spatula to avoid creating dust. Keep the container closed when not in use.[2]

  • Handling:

    • Dissolving the Compound: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. If heating is necessary, use a controlled heating method like a water bath or heating mantle with stirring.[3]

    • Transferring Solutions: Utilize appropriate glassware, such as pipettes or graduated cylinders, for transferring solutions. Avoid pouring from a height to minimize splashing.[3]

  • Cleanup and Disposal:

    • Decontamination: Wipe down the work area with a suitable solvent (e.g., 70% ethanol) followed by water.[3]

    • Waste Disposal: Dispose of solid waste and contaminated materials in a designated and labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[3][4]

    • PPE Removal: Remove gloves first, avoiding contact with the outer surface. Then, remove your lab coat, followed by eye protection.

    • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][6]

Disposal Plan

Proper chemical waste disposal is critical for environmental protection and laboratory safety.

Disposal Protocol
  • Solid Waste: This includes unused this compound, contaminated gloves, weighing boats, and paper towels. Place all solid waste in a clearly labeled, sealed container designated for solid chemical waste.[2][7]

  • Liquid Waste: This includes solutions containing this compound and solvents used for rinsing glassware. Collect all liquid waste in a compatible, labeled container for liquid hazardous waste.[2]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[3]

  • Storage and Pickup: Store waste containers in a designated secondary containment area, away from incompatible materials. Follow your institution's guidelines for hazardous waste pickup.[3][7]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Adamantane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe weigh_solid Weigh Solid this compound gather_ppe->weigh_solid dissolve Dissolve or Use Solid weigh_solid->dissolve transfer Transfer Solution dissolve->transfer decontaminate_area Decontaminate Work Area transfer->decontaminate_area collect_liquid Collect Liquid Waste transfer->collect_liquid remove_ppe Remove PPE decontaminate_area->remove_ppe collect_solid Collect Solid Waste decontaminate_area->collect_solid wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store_waste Store for Pickup label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantane
Reactant of Route 2
Adamantane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.